molecular formula C78H137NO34 B8103871 Fmoc-NH-PEG30-CH2CH2COOH

Fmoc-NH-PEG30-CH2CH2COOH

货号: B8103871
分子量: 1632.9 g/mol
InChI 键: IGIMHJKTVFOSKP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Fmoc-NH-PEG30-CH2CH2COOH is a useful research compound. Its molecular formula is C78H137NO34 and its molecular weight is 1632.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H137NO34/c80-77(81)9-11-83-13-15-85-17-19-87-21-23-89-25-27-91-29-31-93-33-35-95-37-39-97-41-43-99-45-47-101-49-51-103-53-55-105-57-59-107-61-63-109-65-67-111-69-70-112-68-66-110-64-62-108-60-58-106-56-54-104-52-50-102-48-46-100-44-42-98-40-38-96-36-34-94-32-30-92-28-26-90-24-22-88-20-18-86-16-14-84-12-10-79-78(82)113-71-76-74-7-3-1-5-72(74)73-6-2-4-8-75(73)76/h1-8,76H,9-71H2,(H,79,82)(H,80,81)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIMHJKTVFOSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H137NO34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1632.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-NH-PEG30-CH2CH2COOH: Structure, Properties, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Fmoc-NH-PEG30-CH2CH2COOH. This polyethylene (B3416737) glycol (PEG) derivative is a valuable tool in bioconjugation, drug delivery, and the synthesis of complex biomolecules, offering a combination of a protected amine, a flexible PEG spacer, and a terminal carboxylic acid. This document will delve into its chemical structure, physicochemical properties, and detailed experimental protocols for its use, providing researchers with the necessary information for its successful application.

Chemical Structure and Properties

This compound is a linear molecule composed of three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a polyethylene glycol (PEG) spacer of approximately 30 ethylene (B1197577) glycol units, and a terminal propionic acid. The Fmoc group provides a stable protecting group for the primary amine, which can be readily removed under basic conditions. The long, hydrophilic PEG chain enhances the solubility and biocompatibility of the molecule and any conjugate it is a part of.[1][2] The terminal carboxylic acid allows for conjugation to primary amines through the formation of a stable amide bond.

The generalized structure of this compound is depicted below:

Fmoc-NH-(CH₂CH₂O)₃₀-CH₂CH₂COOH

Due to the nature of PEG synthesis, this compound is typically a polydisperse mixture, meaning there is a distribution of PEG chain lengths around the average of 30 units. This results in a range of molecular weights for any given sample.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that the molecular weight and related properties can vary between suppliers due to the polydispersity of the PEG chain.

PropertyValueReferences
Molecular Formula C₇₈H₁₃₇NO₃₄ (average)[3]
Average Molecular Weight ~1632.91 g/mol [4]
Appearance White to off-white solid or waxy solid[5]
Purity ≥95% (typically determined by HPLC)[6]
Solubility Soluble in water, DMF, DMSO, chloroform, and methylene (B1212753) chloride. Less soluble in ethanol (B145695) and toluene. Insoluble in ether.[5]
Storage Long-term storage at -20°C is recommended.[7]

Experimental Protocols

The utility of this compound lies in its ability to be sequentially deprotected and coupled to other molecules. The following sections provide detailed protocols for these key experimental steps.

Fmoc Deprotection

The Fmoc protecting group is base-labile and can be efficiently removed to yield a free primary amine. A common and effective method involves the use of piperidine (B6355638) in an organic solvent.

Materials:

  • This compound

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • Centrifuge

Procedure:

  • Dissolve the this compound in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution to the dissolved PEG linker. A typical ratio is 10 volumes of the piperidine solution to 1 volume of the PEG solution.

  • Allow the reaction to proceed at room temperature for 10-30 minutes. The reaction can be monitored by TLC or LC-MS to ensure complete deprotection.

  • Once the reaction is complete, precipitate the deprotected product, H₂N-PEG30-CH₂CH₂COOH, by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product.

  • Decant the supernatant and wash the pellet with cold diethyl ether two more times to remove residual piperidine and byproducts.

  • Dry the resulting amine-PEG-acid product under vacuum.

Fmoc_Deprotection Fmoc_PEG Fmoc-NH-PEG-COOH in DMF Reaction Reaction (Room Temp, 10-30 min) Fmoc_PEG->Reaction Piperidine 20% Piperidine in DMF Piperidine->Reaction Precipitation Precipitation (Cold Diethyl Ether) Reaction->Precipitation Amine_PEG H₂N-PEG-COOH (Product) Precipitation->Amine_PEG

Fmoc Deprotection Workflow
Carboxylic Acid Coupling using EDC/NHS Chemistry

The terminal carboxylic acid of the PEG linker can be activated to form a reactive intermediate that readily couples with primary amines on a target molecule (e.g., a protein, peptide, or small molecule drug). A common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Materials:

  • H₂N-PEG30-CH₂CH₂COOH (from the deprotection step) or this compound

  • Target molecule with a primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

  • Dissolve the PEG linker (either the deprotected amine-PEG-acid or the Fmoc-protected version if the amine is not the point of conjugation) in the Activation Buffer.

  • Add EDC and NHS (or sulfo-NHS for aqueous reactions) to the PEG solution. A typical molar ratio is 1:2:5 (PEG:EDC:NHS).

  • Allow the activation reaction to proceed at room temperature for 15-30 minutes. This forms a reactive NHS-ester intermediate.

  • Immediately add the solution of the amine-containing target molecule in Coupling Buffer to the activated PEG linker.

  • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by a suitable analytical technique (e.g., SDS-PAGE for proteins, HPLC for small molecules).

  • Quench the reaction by adding the quenching solution to hydrolyze any unreacted NHS-esters.

  • Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or preparative HPLC to remove unreacted reagents and byproducts.

Amide_Coupling PEG_Acid R-PEG-COOH Activation Activation (Room Temp, 15-30 min) PEG_Acid->Activation EDC_NHS EDC / NHS in Activation Buffer EDC_NHS->Activation NHS_Ester R-PEG-CO-NHS (Reactive Intermediate) Activation->NHS_Ester Coupling Coupling (RT or 4°C) NHS_Ester->Coupling Target_Amine Target-NH₂ in Coupling Buffer Target_Amine->Coupling Conjugate R-PEG-CO-NH-Target (Final Conjugate) Coupling->Conjugate

Amide Bond Formation Workflow

Applications in Research and Drug Development

The unique heterobifunctional nature of this compound makes it a versatile tool in several areas of scientific research and pharmaceutical development.

  • Peptide Synthesis and Modification: The Fmoc-protected amine is compatible with standard solid-phase peptide synthesis (SPPS) protocols.[1] This allows for the incorporation of a long, hydrophilic PEG spacer at a specific site within a peptide sequence, which can improve the peptide's solubility, stability, and pharmacokinetic profile.

  • Drug Delivery and Bioconjugation: The PEG linker can be used to conjugate small molecule drugs, proteins, or antibodies to other entities.[2] For example, a drug can be attached to the carboxylic acid end, and the deprotected amine can be used to link to a targeting ligand. This approach is central to the development of antibody-drug conjugates (ADCs) and other targeted therapies.

  • PROTACs: this compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker connects the target-binding ligand and the E3 ligase-binding ligand.

  • Surface Modification: The carboxylic acid or the deprotected amine can be used to immobilize the PEG linker onto surfaces, such as nanoparticles or biosensors. This can be used to create biocompatible coatings that reduce non-specific protein adsorption.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers and drug developers. Its well-defined structure, with a selectively removable protecting group and a reactive handle at opposite ends of a biocompatible PEG spacer, enables a wide range of applications in bioconjugation, peptide modification, and the construction of complex therapeutic modalities. The experimental protocols provided in this guide offer a starting point for the successful implementation of this reagent in various research and development endeavors. As with any chemical reagent, it is recommended to perform small-scale optimization of reaction conditions for specific applications to achieve the best results.

References

An In-depth Technical Guide to the Mechanism of Action of Fmoc-NH-PEG30-CH2CH2COOH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Fmoc-NH-PEG30-CH2CH2COOH, and its mechanism of action in bioconjugation. This linker is a valuable tool in drug development, particularly for the creation of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Its unique structure, featuring a base-labile Fmoc-protected amine, a long polyethylene (B3416737) glycol (PEG) spacer, and a reactive carboxylic acid, allows for a controlled and sequential conjugation strategy. This guide will delve into the chemistry of its functional groups, provide quantitative data on relevant reactions, detail experimental protocols, and visualize the key processes.

Core Principles and Mechanism of Action

This compound is a heterobifunctional linker designed for the covalent attachment of molecules, often a small molecule drug, to a biomolecule, such as an antibody or protein. The functionality of this linker is derived from its three key components:

  • Fmoc (9-fluorenylmethyloxycarbonyl) Protecting Group: This is a well-established, base-labile protecting group for the primary amine. It remains stable under acidic and neutral conditions, allowing for selective reactions at the other end of the linker. The Fmoc group is typically removed using a weak base, most commonly piperidine (B6355638), in an organic solvent like dimethylformamide (DMF). This deprotection step reveals a primary amine that is then available for subsequent conjugation.

  • PEG30 (Polyethylene Glycol) Spacer: The 30-unit polyethylene glycol chain is a hydrophilic and flexible spacer. The inclusion of this long PEG chain offers several significant advantages in bioconjugation:

    • Enhanced Solubility: It can significantly increase the aqueous solubility of hydrophobic drugs or bioconjugates, preventing aggregation.

    • Improved Pharmacokinetics: The PEG chain increases the hydrodynamic volume of the conjugate, which can reduce renal clearance and extend the circulation half-life of the therapeutic.

    • Reduced Immunogenicity: The "stealth" properties of PEG can shield the bioconjugate from the host's immune system.

    • Flexible Linker: The length and flexibility of the PEG30 spacer can provide optimal spatial orientation between the conjugated molecules, minimizing steric hindrance and preserving the biological activity of the biomolecule.

  • Carboxylic Acid (-CH2CH2COOH): This terminal carboxylic acid is the reactive handle for the initial conjugation step. It is typically activated to form a more reactive species, most commonly an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus) on a target biomolecule to form a stable amide bond.

The overall bioconjugation strategy using this compound is a two-stage process. First, the carboxylic acid is activated and conjugated to a biomolecule. Following purification, the Fmoc group is removed to expose the amine, which can then be used to attach a second molecule of interest.

Quantitative Data on Key Reactions

Table 1: Fmoc Deprotection Conditions and Efficiency

ParameterConditionTypical Value/ObservationCitation
Reagent 20% Piperidine in DMFStandard and highly effective[1]
Reaction Time at 25°C~10-20 minutes for complete removal[2]
Half-life of Fmoc group in 20% Piperidine/DMFApproximately 6 seconds[3]
Monitoring UV-Vis SpectroscopyDetection of dibenzofulvene-piperidine adduct at ~301 nm[4]
Efficiency ->99%[2]

Table 2: EDC/NHS Activation of Carboxylic Acid and NHS Ester Reaction with Amines

ParameterConditionTypical Value/ObservationCitation
Activation Reagents EDC and Sulfo-NHSCommonly used for aqueous reactions[5]
Activation pH MES bufferpH 4.5-6.0 for optimal activation[6]
Activation Time at Room Temperature15-30 minutes[5]
Conjugation pH PBS or Bicarbonate bufferpH 7.2-8.5 for efficient reaction with primary amines[7]
NHS Ester Hydrolysis Half-life at pH 7.4, 25°C>120 minutes[7]
NHS Ester Hydrolysis Half-life at pH 9.0, 25°C<9 minutes[7]
Reaction Time (Amine Coupling) at Room Temperature30 minutes to 2 hours
Molar Ratio (Linker:Biomolecule) -5-20 fold molar excess of linker is common
Yield -Highly dependent on biomolecule and conditions, but >80% can be achieved

Table 3: Stability of the Resulting Amide Bond

ConditionObservationCitation
Physiological pH (7.4) Highly stable
Acidic pH (<3) Susceptible to hydrolysis over extended periods
Strongly Basic pH (>10) Susceptible to hydrolysis
In vivo Generally considered a stable, non-cleavable linkage

Experimental Protocols

The following are detailed protocols for a typical two-step bioconjugation workflow using this compound.

Protocol 1: Activation of this compound and Conjugation to a Biomolecule (e.g., Antibody)

This protocol describes the formation of an NHS ester from the carboxylic acid of the linker and its subsequent reaction with primary amines on an antibody.

Materials:

  • This compound

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to come to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or water immediately before use.

  • Antibody Preparation:

    • Ensure the antibody solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), exchange it for PBS using a desalting column.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine the this compound stock solution with EDC and Sulfo-NHS. A molar ratio of 1:1.5:1.5 (Linker:EDC:Sulfo-NHS) is a good starting point.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Add the activated linker solution to the antibody solution. The final volume of the organic solvent should be less than 10% of the total reaction volume to avoid denaturation of the antibody. A 10- to 20-fold molar excess of the linker to the antibody is typically used to achieve a drug-to-antibody ratio (DAR) of 2-4.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes.

    • Remove excess linker and byproducts by buffer exchange into a suitable storage buffer using a desalting column.

  • Characterization:

    • Characterize the resulting conjugate (Antibody-PEG30-NH-Fmoc) by methods such as SDS-PAGE, SEC-HPLC, and Mass Spectrometry to determine the degree of labeling and purity.

Protocol 2: Fmoc Deprotection of the Conjugate

This protocol describes the removal of the Fmoc group to expose the terminal amine on the PEG spacer.

Materials:

  • Antibody-PEG30-NH-Fmoc conjugate from Protocol 1

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • DMF

  • Desalting columns

Procedure:

  • Solvent Exchange (if necessary):

    • If the conjugate is in an aqueous buffer, it may need to be solvent-exchanged into a buffer compatible with the deprotection solution or lyophilized. However, for many proteins, direct addition of the deprotection solution can be tolerated if the final concentration of the organic solvent is controlled. This step requires careful optimization to avoid protein precipitation.

  • Deprotection Reaction:

    • Add the 20% piperidine in DMF solution to the conjugate solution. The final concentration of piperidine should be sufficient to drive the reaction to completion.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Purification:

    • Immediately purify the deprotected conjugate (Antibody-PEG30-NH2) to remove piperidine and the dibenzofulvene-piperidine adduct. This is typically done using a desalting column, exchanging the buffer back to an aqueous buffer suitable for the antibody and the next conjugation step.

  • Characterization:

    • The success of the deprotection can be monitored by observing the disappearance of the Fmoc group's characteristic UV absorbance. The final product should be characterized by MS to confirm the mass change corresponding to the removal of the Fmoc group (222.24 Da).

The resulting Antibody-PEG30-NH2 conjugate is now ready for the second conjugation step, where a payload (e.g., an activated drug) can be attached to the newly exposed primary amine.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and the overall experimental workflow.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Conjugation to Biomolecule cluster_deprotection Step 3: Fmoc Deprotection Linker Fmoc-NH-PEG30-COOH ActivatedLinker Fmoc-NH-PEG30-CO-NHS (NHS Ester) Linker->ActivatedLinker Activation EDC_NHS EDC, Sulfo-NHS pH 4.5-6.0 EDC_NHS->ActivatedLinker Biomolecule Biomolecule-NH2 (e.g., Antibody) Conjugate1 Biomolecule-NH-CO-PEG30-NH-Fmoc Biomolecule->Conjugate1 ActivatedLinker2 Fmoc-NH-PEG30-CO-NHS ActivatedLinker2->Conjugate1 Amide Bond Formation pH 7.2-8.5 Conjugate1_deprotect Biomolecule-NH-CO-PEG30-NH-Fmoc FinalConjugate Biomolecule-NH-CO-PEG30-NH2 Conjugate1_deprotect->FinalConjugate Deprotection Piperidine 20% Piperidine in DMF Piperidine->FinalConjugate

Caption: Overall bioconjugation workflow using this compound.

Caption: Mechanism of NHS ester reaction with a primary amine.

Caption: Mechanism of Fmoc deprotection by piperidine.

Conclusion

This compound is a versatile and powerful tool for the construction of complex bioconjugates. Its well-defined structure allows for a controlled, sequential conjugation strategy, while the long PEG spacer imparts beneficial physicochemical and pharmacokinetic properties to the final product. By understanding the underlying chemical mechanisms and employing optimized experimental protocols, researchers can effectively utilize this linker to develop novel and effective targeted therapeutics and research agents. This guide provides the foundational knowledge and practical guidance necessary for the successful implementation of this compound in bioconjugation applications.

References

Solubility and stability of Fmoc-NH-PEG30-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of Fmoc-NH-PEG30-CH2CH2COOH

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, a heterobifunctional linker molecule. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, peptide synthesis, and bioconjugation by providing detailed information on its physicochemical properties, along with experimental protocols for its handling and analysis.

Introduction

This compound is a polyethylene (B3416737) glycol (PEG) derivative that incorporates three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 30-unit PEG chain, and a terminal carboxylic acid. This combination of features makes it a versatile tool in biochemical and pharmaceutical research. The Fmoc group serves as a temporary protecting group for the amine, which can be selectively removed under mild basic conditions.[1] The long, hydrophilic PEG chain enhances the aqueous solubility and biocompatibility of molecules to which it is attached, and can also reduce immunogenicity.[2][3] The terminal carboxylic acid provides a reactive handle for conjugation to primary amines, for instance, on proteins or other biomolecules. A thorough understanding of the solubility and stability of this linker is paramount for its effective application in the synthesis of complex bioconjugates, PROTACs, and other advanced drug delivery systems.

Solubility Profile

The solubility of this compound is influenced by both the hydrophilic PEG chain and the hydrophobic Fmoc group. Generally, PEGylation enhances the solubility of molecules in aqueous solutions.[2] While precise quantitative data for this specific molecule is not widely published, a qualitative assessment of its solubility in common laboratory solvents can be inferred from the behavior of similar Fmoc-PEG-acid compounds.

Table 1: Predicted Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale and Remarks
Aqueous Media Water, Phosphate-Buffered Saline (PBS)SolubleThe extensive PEG chain is expected to confer good solubility in aqueous solutions.[4][5] The terminal carboxylic acid (with an estimated pKa around 4.5-5.0) will be deprotonated at neutral pH, further enhancing aqueous solubility.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Highly SolubleThese solvents are known to effectively dissolve a wide range of PEGylated compounds and are compatible with the Fmoc protecting group, making them suitable for reaction media.[4]
Chlorinated Solvents Dichloromethane (DCM), ChloroformSolubleThese organic solvents are generally good at dissolving PEG derivatives and are often used in synthesis and purification steps.[4][6]
Alcohols Methanol, EthanolModerately to Sparingly SolubleSolubility in alcohols may be less pronounced compared to more polar aprotic solvents or water.[4]
Non-polar Solvents Toluene, Hexane, Diethyl EtherInsolubleDue to the highly polar nature of the PEG chain and the carboxylic acid group, this compound is not expected to be soluble in non-polar organic solvents.[4]

Stability Profile

The stability of this compound is a critical consideration for its storage and use in chemical reactions. The primary points of potential degradation are the Fmoc protecting group, the PEG backbone, and the carboxylic acid function, each being susceptible to different conditions.

pH-Dependent Stability

The most significant factor governing the stability of this molecule is the pH of the medium, primarily due to the base-labile nature of the Fmoc protecting group.

  • Acidic Conditions (pH < 7): The Fmoc group is known to be stable under acidic conditions.[7][8] The ether linkages of the PEG chain and the carboxylic acid are also stable to mild acid.

  • Neutral Conditions (pH ≈ 7): The molecule is expected to be stable for reasonable periods under neutral aqueous conditions.

  • Basic Conditions (pH > 8): The Fmoc group is readily cleaved in the presence of bases, particularly secondary amines like piperidine (B6355638).[7] This cleavage is a fundamental step in its application in solid-phase peptide synthesis. A common reagent for Fmoc deprotection is a 20% solution of piperidine in DMF.[7]

Thermal Stability

The PEG component of the molecule can be susceptible to thermal degradation, especially in the presence of oxygen.[9] Studies on PEG have shown that thermal degradation can occur at elevated temperatures (e.g., 80°C), leading to chain scission.[9] For long-term storage, it is recommended to keep the compound at low temperatures, such as -20°C, and in a dry environment.[5][10]

Photostability

Compounds containing the fluorenyl moiety of the Fmoc group may be sensitive to light. Therefore, it is advisable to protect the compound from prolonged exposure to direct light, particularly UV radiation. Photostability testing, as outlined in ICH Q1B guidelines, can be performed to ascertain the light sensitivity of the molecule.[11][12]

Experimental Protocols

The following sections provide generalized experimental protocols for determining the solubility and stability of this compound.

Determination of Aqueous Solubility

This protocol describes a shake-flask method for determining the equilibrium solubility.

  • Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, 9.0).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Assessment of pH Stability

This protocol evaluates the stability of the compound in different pH environments over time.

  • Sample Preparation: Prepare solutions of this compound in a series of buffers with varying pH values (e.g., 2, 4, 7, 9, 12).

  • Incubation: Incubate these solutions at a controlled temperature.

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to monitor the degradation of the parent compound and the appearance of any new peaks.

Evaluation of Thermal Stability

This protocol assesses the impact of elevated temperatures on the integrity of the molecule.

  • Sample Exposure: Place solid samples of the compound in vials and expose them to a range of temperatures (e.g., 40°C, 60°C, 80°C) in a controlled oven.

  • Time-Point Sampling: At specified time points, remove a vial from each temperature condition.

  • Analysis: Dissolve the sample in a suitable solvent and analyze using techniques such as HPLC or mass spectrometry to identify and quantify any degradation products.

Photostability Testing

This protocol is based on the principles outlined in the ICH Q1B guideline.[11]

  • Sample Preparation: Prepare samples of the solid material and solutions in a photochemically inert solvent.

  • Light Exposure: Expose the samples to a light source that meets ICH standards (e.g., a xenon lamp or a metal halide lamp) in a photostability chamber.[12]

  • Dark Control: Concurrently, expose identical samples, protected from light (e.g., by wrapping in aluminum foil), under the same temperature conditions.[12]

  • Analysis: After a defined period of exposure, analyze both the light-exposed and dark control samples to assess the extent of photodegradation.

Visualizations

The following diagrams illustrate the experimental workflows and influencing factors described in this guide.

experimental_workflows Experimental Assessment Workflows cluster_solubility Solubility Determination cluster_stability Stability Assessment s1 Add excess compound to solvent s2 Equilibrate with agitation s1->s2 s3 Centrifuge to separate solid s2->s3 s4 Analyze supernatant by HPLC s3->s4 st1 Prepare solutions under test conditions st2 Incubate and sample at time points st1->st2 st3 Analyze samples by HPLC/MS st2->st3 st4 Determine degradation rate st3->st4

Caption: General workflows for solubility and stability testing.

stability_influences center_node This compound Stability degradation_fmoc Fmoc Cleavage center_node->degradation_fmoc (High pH) degradation_peg PEG Chain Scission center_node->degradation_peg (High Temp) degradation_photo Photodegradation center_node->degradation_photo factor_ph pH factor_ph->center_node factor_temp Temperature factor_temp->center_node factor_light Light Exposure factor_light->center_node

Caption: Key factors influencing the stability of the compound.

References

The Strategic Role of the Fmoc Protecting Group in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of bioconjugation and drug delivery, the synergy between the Fluorenylmethyloxycarbonyl (Fmoc) protecting group and Polyethylene Glycol (PEG) linkers is pivotal. This guide provides a comprehensive technical overview of the function and application of Fmoc-protected PEG linkers. We will delve into the chemical principles of Fmoc protection and deprotection, explore the significant advantages conferred by PEGylation, and present detailed experimental protocols. Quantitative data on reaction kinetics and the impact of PEG linker length on therapeutic efficacy are systematically summarized. Furthermore, this guide offers visual representations of key chemical mechanisms and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field.

Introduction: The Symbiotic Relationship of Fmoc and PEG in Bioconjugation

The modification of peptides, proteins, and other biomolecules through PEGylation has become a cornerstone strategy for enhancing their therapeutic properties. PEGylation, the covalent attachment of PEG chains, can significantly improve a molecule's solubility, stability against enzymatic degradation, and circulation half-life, while reducing its immunogenicity.[1][2][3][4][5] Central to the precise and controlled synthesis of these complex bioconjugates is the use of protecting groups, with the Fmoc group being a prominent choice, especially in the context of Solid-Phase Peptide Synthesis (SPPS).[6][]

Fmoc-protected PEG linkers are bifunctional reagents that incorporate a base-labile Fmoc group at one terminus and a reactive group for conjugation at the other, separated by a hydrophilic PEG spacer.[8] The Fmoc group serves as a temporary shield for a primary or secondary amine, preventing unwanted side reactions during synthesis.[6][9] Its key advantage lies in its orthogonality to acid-labile protecting groups, allowing for selective deprotection under mild basic conditions, typically with piperidine (B6355638), without affecting other sensitive parts of the molecule.[6][10] This guide will explore the multifaceted role of the Fmoc group in harnessing the full potential of PEG linkers in advanced drug development and research.

The Chemistry of the Fmoc Protecting Group

The utility of the Fmoc group is rooted in its unique chemical structure and reactivity.

Mechanism of Fmoc Protection

The Fmoc group is typically introduced to an amine via reaction with Fmoc-chloride (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The nucleophilic amine attacks the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate (B1207046) linkage.[9][11]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base, most commonly a secondary amine like piperidine.[12][13] This is followed by elimination to yield dibenzofulvene (DBF) and an unstable carbamic acid, which spontaneously decarboxylates to release the free amine.[12] The liberated DBF is typically scavenged by the amine base to form a stable adduct.[12][14]

Figure 1: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data on Fmoc Deprotection and PEG Linker Efficacy

The efficiency of Fmoc deprotection and the length of the PEG linker are critical parameters that influence the outcome of a synthesis or the therapeutic efficacy of a bioconjugate.

Kinetics of Fmoc Deprotection

The rate of Fmoc removal is dependent on the base used, its concentration, and the solvent. Piperidine in DMF is the most common reagent for this purpose.

Base Concentration (% v/v in DMF)Time (minutes)Fmoc Removal (%)Reference
1% Piperidine133.4[15]
1% Piperidine549.6[15]
2% Piperidine363.3[15]
2% Piperidine587.9[15]
5% Piperidine3>99[15]
20% Piperidine3>99[15]

Table 1: Kinetics of Fmoc-Val-OH Deprotection with Piperidine in DMF. This data demonstrates that while lower concentrations of piperidine can effect Fmoc removal, a concentration of 5% or higher ensures rapid and near-quantitative deprotection within minutes.[15]

Impact of PEG Linker Length on Bioconjugate Properties

The length of the PEG chain in a linker significantly affects the pharmacokinetic and pharmacodynamic properties of the resulting conjugate.

PEG Linker LengthClearance Rate (mL/kg/day)In Vivo Tumor Accumulation (%ID/g)Antitumor Activity (% Tumor Size Reduction)Reference
PEG2k-~2.5~20[1]
PEG5k-~3.5~30[1]
PEG10k-~4.5>40[1]
No PEG~8.5--[16]
PEG4~4.2--[16]
PEG8~2.5--[16]
PEG12~1.8--[16]

Table 2: Influence of PEG Linker Length on ADC and Nanoparticle Properties. Longer PEG linkers generally decrease the clearance rate of ADCs and increase the tumor accumulation and efficacy of liposomal drug formulations.[1][16] The optimal length, however, can be specific to the antibody, payload, and target.[17]

Experimental Protocols

The following are detailed methodologies for key experiments involving Fmoc-protected PEG linkers.

Protocol 1: Fmoc Protection of an Amino-PEG-Carboxylic Acid

This protocol describes the procedure for attaching an Fmoc group to a bifunctional PEG linker.

Materials:

  • Amino-PEG-COOH

  • Fmoc-OSu (1 equivalent)

  • 10% aqueous sodium carbonate solution

  • Dioxane

  • Deionized water

  • Diethyl ether

  • 1 M HCl

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Amino-PEG-COOH (1 equivalent) in the 10% aqueous sodium carbonate solution.

  • In a separate flask, dissolve Fmoc-OSu in dioxane.

  • Slowly add the Fmoc-OSu solution to the Amino-PEG-COOH solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed overnight.

  • Dilute the reaction mixture with deionized water and transfer to a separatory funnel.

  • Wash the aqueous phase three times with diethyl ether to remove unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl to precipitate the Fmoc-PEG-COOH product.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product. Further purification can be achieved by recrystallization.[18]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle with an Fmoc-Protected Amino Acid

This protocol outlines a single cycle of amino acid addition to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Fmoc-amino acid (3-5 equivalents)

  • Coupling reagent (e.g., HCTU, 3-5 equivalents)

  • Base (e.g., DIPEA, 6-10 equivalents)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the synthesis vessel.[10]

  • Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine in DMF solution to the resin. c. Agitate the resin for an initial 3 minutes, then drain. d. Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.[18] e. Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[18]

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid by dissolving it with the coupling reagent and base in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the mixture for 1-2 hours at room temperature.[8]

  • Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3-5 times), followed by DCM (3 times).[8][18]

  • The resin is now ready for the next coupling cycle.

SPPS_Workflow Start Start with Fmoc-Peptide-Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 3. Wash with DMF Deprotect->Wash1 Couple 4. Couple Activated Fmoc-Amino Acid Wash1->Couple Wash2 5. Wash with DMF/DCM Couple->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle Next_Cycle->Deprotect Repeat for each amino acid Final_Cleavage Final Cleavage from Resin Next_Cycle->Final_Cleavage

Figure 2: Experimental workflow for a single SPPS cycle.
Protocol 3: Coupling of an Fmoc-PEG-NHS Ester to a Protein

This protocol details the conjugation of an amine-reactive PEG linker to a protein.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Fmoc-PEG-NHS Ester

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Equilibrate the vial of Fmoc-PEG-NHS Ester to room temperature before opening to prevent moisture condensation.[19]

  • Immediately before use, prepare a 10 mM solution of the Fmoc-PEG-NHS Ester in DMSO or DMF. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive.[19]

  • Add a 20-fold molar excess of the dissolved Fmoc-PEG-NHS Ester solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10%.[19]

  • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[20]

  • Remove unreacted PEG linker and byproducts by gel filtration (desalting column) or dialysis.[19][20]

  • The resulting Fmoc-PEGylated protein can then be deprotected using a suitable base if the exposed amine is required for subsequent reactions.

Applications of Fmoc-PEG Linkers

The versatility of Fmoc-PEG linkers has led to their widespread use in various fields:

  • Drug Delivery: Fmoc-PEG linkers are instrumental in the development of Antibody-Drug Conjugates (ADCs), where they connect a cytotoxic payload to a monoclonal antibody.[17] The PEG component enhances the ADC's solubility and pharmacokinetic profile.[2][17]

  • Peptide and Protein Modification: In SPPS, Fmoc-protected PEGylated amino acids can be incorporated into a peptide sequence to improve its properties.[21] Furthermore, PEGylation of therapeutic proteins can increase their in vivo half-life and reduce their immunogenicity.[3][4]

  • Diagnostics and Imaging: PEG linkers can be used to attach fluorescent dyes or other imaging agents to targeting molecules, reducing non-specific binding and improving signal-to-noise ratios.[22]

  • Surface Modification: Fmoc-PEG linkers can be used to functionalize surfaces to create biocompatible coatings that resist non-specific protein adsorption and cellular adhesion.[23]

Conclusion

The Fmoc protecting group is an indispensable tool in the realm of bioconjugation, particularly when used in conjunction with PEG linkers. Its base-lability and orthogonality to acid-labile groups provide the chemical precision necessary for the synthesis of complex, well-defined biomolecules. As demonstrated by the quantitative data and detailed protocols in this guide, a thorough understanding of the principles of Fmoc chemistry and the properties of PEG linkers is crucial for the rational design and development of next-generation therapeutics and research tools. The continued innovation in linker technology, underpinned by robust protecting group strategies, will undoubtedly continue to drive advancements in medicine and biotechnology.

References

An In-Depth Technical Guide to Heterobifunctional PEG Linkers for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional Polyethylene Glycol (PEG) linkers, essential tools in modern bioconjugation and drug development. From their fundamental properties to their critical role in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), this document serves as a technical resource for researchers in the field.

Core Concepts of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol that possess two different reactive functional groups at their termini.[1][2] This dual reactivity is the cornerstone of their utility, allowing for the sequential and specific conjugation of two distinct molecular entities, such as a targeting antibody and a cytotoxic payload.[1][3] The PEG chain itself is not merely a spacer; its inherent properties significantly enhance the performance of the resulting bioconjugate.

The primary advantages of incorporating a PEG linker include:

  • Enhanced Solubility and Stability : The hydrophilic nature of the PEG backbone improves the solubility of hydrophobic molecules in aqueous environments, which is crucial for drug formulation and administration.[4][5][] This property also helps to prevent aggregation of the bioconjugate.[7][8]

  • Reduced Immunogenicity : The PEG chain can create a protective hydrophilic shield around the conjugated molecule, masking it from the immune system and thereby reducing the risk of an adverse immune response.[1][5]

  • Improved Pharmacokinetics : PEGylation increases the hydrodynamic radius of the bioconjugate, which reduces renal clearance and extends its circulation half-life in the bloodstream.[4][5][9] This prolonged presence can lead to greater accumulation at the target site.[8]

  • Precise Spatial Control : The defined length of the PEG linker provides precise control over the distance between the two conjugated molecules, which is critical for optimizing biological activity and stability.[1]

Quantitative Data on Heterobifunctional PEG Linkers

The selection of a PEG linker with the appropriate length and functional groups is a critical parameter in the design of bioconjugates. The following tables summarize key quantitative data to aid in this selection process.

Table 1: Properties of Common Heterobifunctional PEG Linkers
Linker NameFunctional Group 1Functional Group 2Molecular Weight ( g/mol )Spacer Arm Length (Å)
Mal-PEG2-NHSMaleimide (B117702)NHS Ester425.3917.6
Mal-PEG4-NHSMaleimideNHS Ester513.524.9
Mal-PEG8-NHSMaleimideNHS Ester689.739.5
DBCO-PEG4-NHSDBCONHS Ester749.824.9
DBCO-PEG5-NHSDBCONHS Ester793.828.5
Azide-PEG4-NHSAzideNHS Ester446.424.9

Data compiled from various commercial sources.[10][11]

Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy
LinkerADC Clearance (mL/day/kg)In Vitro Cytotoxicity (IC50, nM)In Vivo Efficacy (Tumor Growth Inhibition)
No PEG~15Lower PotencyModerate
PEG2~12High PotencyGood
PEG4~8High PotencyExcellent
PEG8~5Slightly Reduced PotencyExcellent

This table presents a synthesized overview from preclinical studies. Actual values are dependent on the specific antibody, payload, and tumor model used.[1][7][8][12] Longer PEG chains generally improve pharmacokinetic properties, though a potential trade-off with in vitro potency may exist.[7][8]

Applications in Research and Drug Development

Heterobifunctional PEG linkers are instrumental in the development of sophisticated biotherapeutics, most notably in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells.[11] A heterobifunctional PEG linker covalently connects a monoclonal antibody that targets a tumor-specific antigen to a cytotoxic payload.[2] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic agent by minimizing its exposure to healthy tissues.[3]

The HER2-positive breast cancer therapeutic, Trastuzumab emtansine (T-DM1), is a prime example of a successful ADC.[2][4] In T-DM1, the anti-HER2 antibody Trastuzumab is linked to the microtubule inhibitor DM1 via a stable thioether linker.[3][4]

The following diagram illustrates the mechanism of action of a HER2-targeted ADC like T-DM1.

HER2_ADC_Pathway Mechanism of Action of a HER2-Targeted ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) HER2_Receptor HER2 Receptor ADC->HER2_Receptor 1. Binding Endosome Endosome HER2_Receptor->Endosome 2. Internalization PI3K_AKT_Pathway PI3K/AKT Pathway HER2_Receptor->PI3K_AKT_Pathway Inhibition of Downstream Signaling RAS_MAPK_Pathway RAS/MAPK Pathway HER2_Receptor->RAS_MAPK_Pathway Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload (e.g., DM1) Lysosome->Payload 4. Payload Release Microtubules Microtubules Payload->Microtubules 5. Microtubule Disruption Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis

Mechanism of a HER2-targeted ADC.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[13] A PROTAC consists of two ligands connected by a linker: one ligand binds to a target protein of interest, and the other binds to an E3 ubiquitin ligase.[14] The PEG linker in a PROTAC is crucial for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation of the target protein.[13][15] PEG linkers also enhance the solubility and cell permeability of the PROTAC molecule.[13][16]

The diagram below outlines the mechanism of a PROTAC targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in many cancers.[9][14]

EGFR_PROTAC_Pathway Mechanism of Action of an EGFR-Targeting PROTAC PROTAC EGFR-Targeting PROTAC EGFR EGFR Protein PROTAC->EGFR 1. Binds to EGFR E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase 2. Binds to E3 Ligase Ternary_Complex Ternary Complex (PROTAC-EGFR-E3) EGFR->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of EGFR Ternary_Complex->Ubiquitination 3. Proximity-Induced Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome 4. Recognition by Proteasome Degradation EGFR Degradation Proteasome->Degradation Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Degradation->Downstream_Signaling 5. Inhibition of Signaling

Mechanism of an EGFR-targeting PROTAC.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving heterobifunctional PEG linkers.

Protocol for Antibody Conjugation using an NHS-Maleimide PEG Linker

This protocol outlines the two-step conjugation of a thiol-containing payload to an antibody using a heterobifunctional PEG linker with N-hydroxysuccinimide (NHS) ester and maleimide functional groups.[1][17]

Materials:

  • Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.2-7.5

  • NHS-PEGn-Maleimide linker (e.g., SM(PEG)8)

  • Thiol-containing payload (e.g., a cytotoxic drug)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris, pH 8.0

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Reaction of Antibody with NHS-PEGn-Maleimide:

    • Prepare a 10 mM stock solution of the NHS-PEGn-Maleimide linker in anhydrous DMSO immediately before use.

    • Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Removal of Excess Linker:

    • Remove the excess, unreacted linker by SEC using a column pre-equilibrated with Conjugation Buffer.

    • Collect the fractions containing the maleimide-activated antibody.

  • Conjugation of the Maleimide-Activated Antibody with the Thiol-Containing Payload:

    • Dissolve the thiol-containing payload in DMSO.

    • Add a 1.5- to 5-fold molar excess of the payload solution to the maleimide-activated antibody solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine.

    • Purify the final ADC by SEC to remove unreacted payload and other small molecules.

Protocol for PROTAC Synthesis via Click Chemistry

This protocol describes the synthesis of a PROTAC using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[13]

Materials:

  • Alkyne-functionalized target protein ligand

  • Azide-PEGn-E3 ligase ligand

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Solvent: e.g., a mixture of t-BuOH/H2O or DMF

Procedure:

  • Reaction Setup:

    • Dissolve the alkyne-functionalized target protein ligand (1.0 eq) and the azide-PEGn-E3 ligase ligand (1.0 eq) in the chosen solvent system under an inert atmosphere.

  • Catalyst Preparation:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

    • In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in water.

  • Click Reaction:

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

    • Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Characterization of PEGylated Bioconjugates

Purification and Drug-to-Antibody Ratio (DAR) Determination by HPLC:

  • Size-Exclusion Chromatography (SEC-HPLC): Used to separate the monomeric ADC from aggregates and fragments and to remove unreacted linkers and payloads.[1][] A suitable column (e.g., TSKgel G3000SWxl) with a phosphate (B84403) buffer mobile phase is typically used, with UV detection at 280 nm.[1]

  • Hydrophobic Interaction Chromatography (HIC): A common method to determine the DAR and the distribution of drug-loaded species.[19]

  • Reversed-Phase HPLC (RP-HPLC): Can be used to determine the average DAR, especially for cysteine-linked ADCs after reduction of the antibody.[][20]

Mass Spectrometry (MS) for Mass Confirmation:

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Provides accurate molecular weight information for the intact bioconjugate, allowing for confirmation of successful conjugation and determination of the number of attached PEG-payload moieties.[2][10][21]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Also used for determining the average molecular weight and the degree of PEGylation.[2][22]

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the development and evaluation of an Antibody-Drug Conjugate.

ADC_Workflow General Workflow for ADC Development and Evaluation cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation In Vitro & In Vivo Evaluation Antibody_Selection 1. Antibody Selection & Preparation Conjugation 3. Conjugation Antibody_Selection->Conjugation Linker_Payload_Selection 2. Linker & Payload Selection Linker_Payload_Selection->Conjugation Purification 4. Purification (e.g., SEC) Conjugation->Purification DAR_Analysis 5. DAR Analysis (HIC/RP-HPLC, MS) Purification->DAR_Analysis Purity_Analysis 6. Purity & Aggregation (SEC-HPLC) DAR_Analysis->Purity_Analysis Binding_Affinity 7. Antigen Binding (ELISA/SPR) Purity_Analysis->Binding_Affinity In_Vitro_Cytotoxicity 8. In Vitro Cytotoxicity (Cell Viability Assays) Binding_Affinity->In_Vitro_Cytotoxicity In_Vivo_Efficacy 9. In Vivo Efficacy (Xenograft Models) In_Vitro_Cytotoxicity->In_Vivo_Efficacy Pharmacokinetics 10. Pharmacokinetics (PK) Studies In_Vivo_Efficacy->Pharmacokinetics Toxicology 11. Toxicology Studies Pharmacokinetics->Toxicology

References

The Strategic Application of Fmoc-NH-PEG30-CH2CH2COOH in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Molecular Architecture and Strategic Value

Fmoc-NH-PEG30-CH2CH2COOH is a high-purity, monodisperse hetero-bifunctional polyethylene (B3416737) glycol (PEG) linker that has become an instrumental tool in modern drug discovery. Its unique molecular architecture consists of three key components:

  • A Fluorenylmethyloxycarbonyl (Fmoc) protected amine: A base-labile protecting group, which is the cornerstone of solid-phase peptide synthesis (SPPS), allowing for sequential, controlled assembly of molecular constructs.

  • A long-chain PEG spacer (30 ethylene (B1197577) glycol units): This hydrophilic chain is critical for enhancing the solubility, stability, and pharmacokinetic (PK) profile of conjugated molecules.[1][2][3] It can reduce aggregation, minimize immunogenicity, and prolong circulation half-life by increasing the hydrodynamic volume of the drug.[4][5]

  • A terminal propionic acid: A carboxylic acid group that enables covalent conjugation to primary or secondary amines through stable amide bond formation.

This combination of features makes this compound a versatile linker for engineering complex therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and PEGylated peptides. This guide provides an in-depth overview of its core applications, complete with quantitative data, detailed experimental protocols, and process visualizations.

Application 1: Engineering Potent PROTACs

PROTACs are revolutionary heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins.[6][7] The linker is arguably the most critical component, as its length and composition directly influence the formation efficiency and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation.[5]

The this compound linker provides the necessary length and flexibility to span the distance between a target protein ligand and an E3 ligase ligand. Optimizing this linker length is paramount for achieving high degradation efficiency (Dmax) at low concentrations (DC50).[4][5]

Logical Workflow: PROTAC Assembly

The diagram below illustrates the general synthetic logic for constructing a PROTAC, where the PEG linker serves to connect the two distinct ligands.

PROTAC_Synthesis_Workflow PROTAC Synthesis Logical Flow A E3 Ligase Ligand (e.g., Pomalidomide derivative) C Amide Coupling (e.g., HATU, DIPEA) A->C B This compound B->C D Intermediate 1: E3-Linker(Fmoc) C->D E Fmoc Deprotection (20% Piperidine (B6355638)/DMF) D->E F Intermediate 2: E3-Linker(NH2) E->F H Amide Coupling (e.g., HATU, DIPEA) F->H G Target Protein Ligand (with COOH group) G->H I Final PROTAC Molecule H->I

A generalized workflow for PROTAC synthesis.
Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

The selection of an optimal linker length is a critical, empirically determined parameter for each target-E3 ligase pair. While data for the specific 30-unit PEG linker is proprietary to individual research programs, published studies on various targets demonstrate a clear relationship between linker length and degradation efficiency.

Target ProteinLinker SeriesOptimal Linker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 PEG/Alkyl21396[2]
2929276[2]
BRD4 PEG4-5 PEG units< 500> 90[2]
1-2 PEG units> 5000< 50[2]
Estrogen Receptor α (ERα) Alkyl Chain16595[5]
8100050[5]

This table summarizes representative data from literature to illustrate the principle of linker length optimization.

Experimental Protocol: General Synthesis of a PROTAC

This protocol describes a general method for coupling a target protein ligand (Target-COOH) to an E3 ligase ligand (E3-NH2) using this compound.

Step 1: Coupling of PEG Linker to E3 Ligase Ligand

  • Dissolve the E3 ligase ligand containing a free amine (1.0 eq) and this compound (1.05 eq) in anhydrous Dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product (E3-Linker-Fmoc) by flash column chromatography.

Step 2: Fmoc Deprotection

  • Dissolve the purified E3-Linker-Fmoc intermediate in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir at room temperature for 30 minutes.

  • Monitor for the disappearance of the Fmoc-adduct peak by LC-MS.

  • Concentrate the reaction mixture under vacuum to remove piperidine and DMF. The resulting crude amine (E3-Linker-NH2) is often used directly in the next step.

Step 3: Coupling of Target Protein Ligand

  • Dissolve the target protein ligand containing a carboxylic acid (Target-COOH) (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes to pre-activate the acid.

  • Add a solution of the crude E3-Linker-NH2 intermediate (1.2 eq) in DMF to the activated mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor reaction completion by LC-MS.

  • Perform an aqueous workup as described in Step 1.

  • Purify the final PROTAC conjugate by preparative HPLC to yield the desired product.

Application 2: Enhancing Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. The hydrophobicity of many payloads can lead to ADC aggregation, poor stability, and rapid clearance from circulation.[8][9] The long, hydrophilic PEG30 chain of this linker is highly effective at mitigating these issues, improving the overall physicochemical properties and pharmacokinetics of the ADC.[1][10]

Mechanism: Role of PEG Linker in ADC Performance

The diagram below illustrates how a PEG linker improves the properties of an ADC.

ADC_Improvement How PEG Linkers Enhance ADC Properties cluster_0 Without PEG Linker cluster_1 With PEG30 Linker A Antibody B Hydrophobic Payload A->B Short, hydrophobic linker C Aggregation Rapid Clearance Poor PK Profile B->C D Antibody F Fmoc-NH-PEG30-... D->F Amide bond E Hydrophobic Payload G Improved Solubility Enhanced Stability Longer Half-Life E->G F->E Conjugation

PEG linkers mitigate payload hydrophobicity.
Quantitative Data: Pharmacokinetics of PEGylated ADCs

Studies have demonstrated that incorporating long PEG chains into the linker design significantly improves the pharmacokinetic profile of ADCs, especially those with a high drug-to-antibody ratio (DAR).

ADC ConstructDARLinker ConfigurationClearance (mL/day/kg)AUC (μg·day/mL)Reference
Control ADC (No PEG) 8mc-vc-PAB~15~200[11]
Test ADC 8Linear PEG24~8~375[8][12]
Test ADC 8Pendant 2x PEG12~5~600[8][12]

Data is representative, compiled from studies comparing non-PEGylated ADCs with those containing long, linear or pendant PEG chains, illustrating the significant improvement in exposure (AUC) and reduction in clearance.

Experimental Protocol: Two-Step ADC Synthesis

This protocol outlines a common method for conjugating a payload to an antibody's surface lysine (B10760008) residues using the PEG30 linker.

Step 1: Preparation of Payload-Linker Intermediate

  • Activate the carboxylic acid of this compound by converting it to an NHS ester. Dissolve the linker (1.0 eq) and N-Hydroxysuccinimide (NHS) (1.2 eq) in anhydrous DMF. Add a carbodiimide (B86325) like DCC (1.1 eq) and stir at room temperature for 4 hours.

  • In a separate reaction, ensure your cytotoxic payload has a free amine group. If not, it must be functionalized first.

  • Combine the activated Linker-NHS ester solution with the amine-functionalized payload (1.0 eq). Add DIPEA (2.0 eq) and stir overnight at room temperature.

  • Purify the Payload-Linker-Fmoc intermediate by preparative HPLC.

  • Perform Fmoc deprotection as described in the PROTAC protocol (20% piperidine in DMF) to expose the terminal amine. Purify the final Payload-Linker-NH2 intermediate.

Step 2: Antibody Conjugation

  • Prepare the antibody in a suitable amine-free buffer (e.g., PBS, pH 7.4).

  • Synthesize a bifunctional linker that can react with the Payload-Linker-NH2 and a thiol group on the antibody (e.g., SMCC). Activate the SMCC linker's NHS ester by reacting it with the Payload-Linker-NH2.

  • Partially reduce the antibody's interchain disulfide bonds using a mild reducing agent like TCEP to generate free thiol groups.

  • Immediately add the maleimide-activated Payload-Linker construct to the reduced antibody solution. A typical molar excess is 5-10 fold per generated thiol.

  • Allow the conjugation reaction to proceed at 4°C for 12-16 hours.

  • Quench any unreacted maleimide (B117702) groups by adding excess N-acetylcysteine.

  • Purify the final ADC using size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated payload-linker and other impurities.

  • Characterize the final ADC for DAR, aggregation, and purity using HIC-HPLC, SEC, and mass spectrometry.

Application 3: Solid-Phase Synthesis of PEGylated Peptides

The Fmoc-protecting group makes this linker perfectly suited for direct incorporation into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS).[13][14] This allows for precise, site-specific PEGylation at the N-terminus of a peptide, conferring improved solubility, stability against proteolysis, and extended in-vivo half-life.

Workflow: N-Terminal Peptide PEGylation via SPPS

The following diagram shows the steps for incorporating the PEG linker at the N-terminus of a peptide chain synthesized on a solid support resin.

SPPS_Workflow Site-Specific N-Terminal Peptide PEGylation Start Start: Resin with first amino acid Deprotect1 Fmoc Deprotection (Piperidine/DMF) Start->Deprotect1 Couple1 Couple next Fmoc-Amino Acid (HATU/DIPEA) Deprotect1->Couple1 Repeat Repeat n times to assemble peptide chain Couple1->Repeat Deprotect_Final Final Fmoc Deprotection to expose N-terminus Repeat->Deprotect_Final Couple_PEG Couple Fmoc-NH-PEG30-COOH (HATU/DIPEA) Deprotect_Final->Couple_PEG Cleave Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Couple_PEG->Cleave Purify Purify PEGylated Peptide (HPLC) Cleave->Purify

Incorporation of the PEG linker during SPPS.
Experimental Protocol: N-Terminal PEGylation during SPPS

This protocol assumes a standard manual or automated Fmoc-SPPS workflow.[15]

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide) and swell it in DMF for 30 minutes.

  • Peptide Assembly: Synthesize the desired peptide sequence by repeating the standard SPPS cycle:

    • Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the N-terminal amino acid.

    • Washing: Wash the resin thoroughly with DMF, then Dichloromethane (DCM), and then DMF again.

    • Coupling: Add the next Fmoc-protected amino acid (3-4 eq), an activator like HATU (3-4 eq), and a base like DIPEA (6-8 eq) in DMF. Allow to react for 1-2 hours.

    • Washing: Repeat the washing cycle.

  • Final Deprotection: After coupling the final amino acid of the desired sequence, perform a final Fmoc deprotection step to expose the free N-terminal amine of the peptide-resin.

  • PEG Linker Coupling:

    • Dissolve this compound (2.0 eq), HATU (2.0 eq), and DIPEA (4.0 eq) in DMF.

    • Add this solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. A ninhydrin (B49086) test can be used to confirm the complete consumption of free amines.

  • Final Fmoc Removal: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly attached PEG linker. Wash thoroughly.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).

    • Stir at room temperature for 2-3 hours.

  • Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

    • Purify the final N-terminally PEGylated peptide using reverse-phase preparative HPLC. Confirm identity and purity by LC-MS and analytical HPLC.

Conclusion

This compound is a powerful and versatile chemical tool that addresses several key challenges in drug discovery. Its defined length, terminal reactive groups, and solubility-enhancing PEG core make it an essential building block for developing next-generation therapeutics. By enabling the rational design of PROTACs with optimized degradation kinetics, improving the pharmacokinetic profiles of high-DAR ADCs, and allowing for the site-specific synthesis of PEGylated peptides, this linker provides researchers with a reliable method to enhance the potency, safety, and "drug-like" properties of complex biological constructs.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation. This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTACs, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity. This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the interaction of the PROTAC molecule with aqueous environments. This enhanced solubility is crucial for both in vitro assays and in vivo applications, preventing aggregation and improving bioavailability.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.

Optimizing Ternary Complex Formation

The primary function of the linker in a PROTAC is to enable the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length and flexibility of the PEG linker are critical determinants of this process.

  • Linker Length: An optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein.[1] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in an unstable or unproductive ternary complex where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved. This can also lead to an increased "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.

  • Flexibility: The inherent flexibility of PEG linkers allows the two binding moieties of the PROTAC to orient themselves favorably for the formation of a stable ternary complex. This conformational adaptability can accommodate different binding pocket geometries and relative orientations of the target protein and E3 ligase.

Data Presentation: Quantitative Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficiency of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1 Alkyl785.94.2165.241118
PROTAC 2 PEG2831.93.5174.541222
PROTAC 3 PEG4919.02.8193.041430

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Influence of PEG Linker Length on Degradation Efficiency of Various Protein-Targeting PROTACs

Target ProteinE3 LigaseLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
ERα VHL9>1000<10
12500~50
16100>90
19250~80
21400~70
TBK1 VHL< 12No degradation-
12Submicromolar-
21396
2929276
CDK9 CRBN2 (PEG)>1000<20
3 (PEG)100>90
4 (PEG)250~80

Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_data Data Analysis Design Design PROTACs with Varying PEG Linkers Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay Biochemical Assays (e.g., In Vitro Ubiquitination) Purification->Biochemical_Assay Cell_Culture Cell Culture Purification->Cell_Culture Treatment PROTAC Treatment Cell_Culture->Treatment Western_Blot Western Blot (Protein Degradation) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Quantification Quantification of DC50 & Dmax Western_Blot->Quantification Viability_Assay->Quantification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Quantification->SAR_Analysis SAR_Analysis->Design Optimization

A typical workflow for the design and evaluation of PROTACs.

PEG_Linker_Logic PEG_Properties PEG Linker Properties Length Flexibility Hydrophilicity PROTAC_Function PROTAC Function Solubility Permeability Ternary Complex Formation Degradation Efficiency PEG_Properties:length->PROTAC_Function:ternary Optimal length is key PEG_Properties:length->PROTAC_Function:effic Impacts DC50 & Dmax PEG_Properties:flex->PROTAC_Function:ternary Facilitates optimal orientation PEG_Properties:hydro->PROTAC_Function:sol Increases PEG_Properties:hydro->PROTAC_Function:perm Can decrease (if excessive) PROTAC_Function:ternary->PROTAC_Function:effic

Logical relationships of PEG linker properties in PROTACs.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[2] Treat cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 18-24 hours).[2] Include a vehicle-only control (e.g., 0.1% DMSO).[2]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.[2] Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[3]

  • Protein Quantification: Transfer the lysate to a microcentrifuge tube and centrifuge to pellet cell debris.[2] Determine the protein concentration of the supernatant using a BCA assay.[2]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples.[2] Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[2] Load equal amounts of protein per lane on an SDS-PAGE gel.[2]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[2] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[2] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection and Analysis: Wash the membrane and add ECL substrate.[3] Capture the chemiluminescent signal using an imaging system.[2] Quantify the band intensities using densitometry software.[2] Normalize the target protein band intensity to the loading control.[2] Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[2]

Cell Viability Assay (MTT Assay)

This protocol assesses the downstream effect of target protein degradation on cell proliferation and viability.

Materials:

  • 96-well flat-bottom tissue culture plates

  • PROTAC compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[4]

  • Compound Treatment: Prepare serial dilutions of the PROTAC compound in culture medium.[4] Treat the cells with the various concentrations of the PROTAC and include a vehicle control.[4]

  • Incubation: Incubate the plate for a period relevant to the biological function of the target protein (e.g., 48-72 hours).[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]

  • Absorbance Measurement: Mix to ensure complete solubilization and record the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC₅₀ value.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.

Materials:

  • Purified E1 activating enzyme

  • Purified E2 conjugating enzyme

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1)

  • Purified target protein (POI)

  • Ubiquitin

  • ATP

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • PROTAC compound

  • SDS-PAGE and Western blot reagents

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the reaction buffer, E1 enzyme, E2 enzyme, E3 ligase complex, target protein, ubiquitin, and the PROTAC at desired concentrations.

  • Initiate Reaction: Initiate the ubiquitination reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.

  • Quench Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis: Boil the samples and analyze the reaction products by SDS-PAGE followed by Western blotting.

  • Detection: Use an antibody specific to the target protein to detect the appearance of higher molecular weight bands, which correspond to the poly-ubiquitinated forms of the target protein.

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[5] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Fmoc-NH-PEG30-CH2CH2COOH, a Heterobifunctional PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their advantageous properties. The incorporation of a PEG chain can enhance the aqueous solubility of often hydrophobic PROTAC molecules, improve their pharmacokinetic profiles, and provide the necessary flexibility and length to facilitate optimal ternary complex formation. This document provides a detailed protocol for the synthesis of Fmoc-NH-PEG30-CH2CH2COOH, a long-chain, heterobifunctional PEG linker suitable for the modular construction of PROTACs. The linker features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine for coupling to an E3 ligase ligand and a terminal carboxylic acid for conjugation to a POI ligand, or vice versa.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a commercially available amino-PEG30-alcohol. The synthesis involves the protection of the terminal amine with an Fmoc group, followed by the reaction of the terminal hydroxyl with succinic anhydride (B1165640) to introduce the carboxylic acid moiety.

Materials and Reagents
Reagent/MaterialGradeSupplier
Amino-PEG30-alcohol≥95%Commercially Available
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)≥98%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
Dichloromethane (B109758) (DCM), anhydrous≥99.8%Commercially Available
Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available
Succinic anhydride≥99%Commercially Available
Pyridine (B92270), anhydrous≥99.8%Commercially Available
Diethyl ether, anhydrous≥99%Commercially Available
Hydrochloric acid (HCl), 1M solutionACS GradeCommercially Available
Sodium sulfate (B86663) (Na2SO4), anhydrousACS GradeCommercially Available
Silica (B1680970) gel for column chromatography60 Å, 230-400 meshCommercially Available
Reversed-phase C18 silica gelFor flash chromatographyCommercially Available
Experimental Protocol

Step 1: Fmoc Protection of Amino-PEG30-alcohol

  • Dissolve amino-PEG30-alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the solution and stir for 10 minutes at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • In a separate flask, dissolve Fmoc-OSu (1.2 eq) in anhydrous DCM.

  • Add the Fmoc-OSu solution dropwise to the amino-PEG30-alcohol solution over 30 minutes.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Fmoc-NH-PEG30-OH.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane.

Step 2: Synthesis of this compound

  • Dissolve the purified Fmoc-NH-PEG30-OH (1.0 eq) in anhydrous pyridine (10 mL/g).

  • Add succinic anhydride (5.0 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the pyridine under reduced pressure.

  • Dissolve the residue in DCM and wash with 1M HCl (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by reversed-phase flash chromatography using a gradient of acetonitrile (B52724) in water to yield the final product, this compound.

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed by the following methods:

TechniqueExpected Results
¹H NMR Characteristic peaks for the Fmoc group (aromatic protons), the PEG backbone (repeating -CH2CH2O- units), and the succinate (B1194679) moiety.
LC-MS A single major peak in the chromatogram with the expected mass-to-charge ratio for the product.
HPLC Purity of ≥95% as determined by peak area integration.

Application in PROTAC Synthesis

The synthesized this compound is a versatile linker for PROTAC assembly. The general strategy involves two key coupling steps:

  • Amide Bond Formation with POI Ligand: The carboxylic acid end of the linker can be activated (e.g., using HATU or EDC/NHS) and reacted with an amine-functionalized POI ligand.

  • Fmoc Deprotection and Coupling to E3 Ligase Ligand: The Fmoc protecting group on the other end of the linker is removed using a mild base, typically 20% piperidine (B6355638) in DMF, to reveal a primary amine. This amine can then be coupled to a carboxylic acid-functionalized E3 ligase ligand through another amide bond formation reaction.

The order of these steps can be reversed depending on the specific chemistry of the POI and E3 ligase ligands.

Visualizing the Workflow and Mechanism

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Fmoc Protection cluster_step2 Step 2: Carboxylation start Amino-PEG30-alcohol reagent1 Fmoc-OSu, DIPEA start->reagent1 DCM intermediate Fmoc-NH-PEG30-OH reagent1->intermediate Overnight, RT reagent2 Succinic Anhydride intermediate->reagent2 Pyridine final_product This compound reagent2->final_product Overnight, RT

Caption: Synthetic scheme for this compound.

PROTAC Mechanism of Action

The diagram below illustrates the general mechanism of action for a PROTAC utilizing a PEG linker.

PROTAC_Mechanism cluster_components PROTAC Components cluster_process Cellular Process POI Protein of Interest (POI) Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) POI->Ternary_Complex PROTAC PROTAC (POI Ligand - PEG Linker - E3 Ligase Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targeted for Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation workflow.

References

Step-by-Step Guide for Bioconjugation with Fmoc-NH-PEG30-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG30-CH2CH2COOH is a long-chain, heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications. This linker features a fluorenylmethoxycarbonyl (Fmoc)-protected amine at one terminus and a carboxylic acid at the other, separated by a 30-unit PEG spacer. The extended PEG chain enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides a significant spatial separation between the conjugated molecules.[1][2] These properties make it an ideal tool in the development of antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and other targeted therapeutics where precise control over linker chemistry and improved pharmacokinetic profiles are crucial.

This document provides a detailed guide for the use of this compound in bioconjugation, covering the essential steps of Fmoc deprotection, carboxylic acid activation, conjugation to a model protein (e.g., a monoclonal antibody), and subsequent purification and characterization of the conjugate.

Key Applications

The unique properties of this long-chain PEG linker make it suitable for a variety of applications in drug development and research, including:

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can help to overcome the hydrophobicity of potent payloads, potentially allowing for higher drug-to-antibody ratios (DARs) while maintaining ADC solubility and stability.[2][3][4]

  • PROTACs: In the synthesis of PROTACs, the PEG linker connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, facilitating the degradation of the target protein.[5][6][7][8][9] The length of the linker is a critical parameter for optimizing the formation of the ternary complex and subsequent protein degradation.

  • Peptide and Protein Modification: Enhancing the in vivo stability and solubility of therapeutic peptides and proteins.[]

  • Surface Functionalization: Immobilization of biomolecules on surfaces for applications in diagnostics and biomaterials.

Experimental Workflow

The overall workflow for bioconjugation with this compound involves a two-step process: first, the activation of the carboxylic acid moiety, and second, the conjugation to the target biomolecule. If the amine end of the PEG linker is to be conjugated first, an initial Fmoc deprotection step is required. This guide will focus on the scenario where the carboxylic acid is conjugated to a primary amine on a biomolecule.

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Fmoc_Linker This compound Activate_COOH Activate Carboxylic Acid (EDC/NHS) Fmoc_Linker->Activate_COOH Biomolecule Biomolecule (e.g., Antibody with -NH2) Conjugate Conjugate to Biomolecule Biomolecule->Conjugate Activate_COOH->Conjugate Purify Purify Conjugate (SEC/IEX) Conjugate->Purify Analyze Characterize Conjugate (SDS-PAGE, MS, HPLC) Purify->Analyze

General bioconjugation workflow.

Experimental Protocols

Note on High Molecular Weight PEG Linkers: The following protocols are based on established methods for bioconjugation. However, the high molecular weight and long chain of the PEG30 linker may influence reaction kinetics and purification. Therefore, optimization of the provided parameters (e.g., molar ratios, reaction times) is highly recommended for each specific application to achieve desired conjugation efficiency and product purity.

Protocol 1: Fmoc Deprotection (Optional)

This step is necessary if the amine end of the PEG linker is to be used for conjugation.

Materials:

  • This compound

  • 20% (v/v) Piperidine (B6355638) in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Dissolve the this compound in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution to the dissolved linker. A common starting point is a 10-fold volumetric excess of the piperidine solution.

  • Stir the reaction mixture at room temperature. The deprotection is typically rapid, often completing within 30 minutes.[11][12] Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.

  • Upon completion, remove the DMF and piperidine under reduced pressure.

  • Redissolve the residue in a small amount of DCM.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge to pellet the product and discard the supernatant.

  • Wash the pellet with cold diethyl ether and dry under vacuum. The resulting NH2-PEG30-CH2CH2COOH is ready for subsequent conjugation reactions.

Quantitative Data for Fmoc Deprotection:

ParameterConditionExpected OutcomeReference
Deprotection Reagent 20% Piperidine in DMF>95% deprotection[11][12]
Reaction Time 30 minutesComplete reaction[11]
Temperature Room TemperatureEfficient deprotection[11][12]
Yield >90%High recovery of deprotected linker-
Protocol 2: Carboxylic Acid Activation and Conjugation to a Primary Amine

This protocol describes the conjugation of the carboxylic acid terminus of the PEG linker to a primary amine on a biomolecule, such as the lysine (B10760008) residues of an antibody. This is a common strategy for producing ADCs.

Materials:

  • This compound (or the deprotected version from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Biomolecule (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[13]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system for purification

Procedure:

Step 1: Activation of the Carboxylic Acid

  • Equilibrate all reagents to room temperature.

  • Dissolve the this compound in anhydrous DMF or DMSO to a stock concentration (e.g., 10-50 mM).

  • In a separate tube, prepare a solution of EDC and NHS (or sulfo-NHS) in the Activation Buffer. A common starting point is a 2-5 fold molar excess of both EDC and NHS over the PEG linker.[13][14][15][16]

  • Add the dissolved PEG linker to the EDC/NHS solution.

  • Incubate the activation reaction for 15-30 minutes at room temperature.[13][14][15][16]

Step 2: Conjugation to the Biomolecule

  • Prepare the biomolecule in an amine-free buffer (e.g., PBS, pH 7.4). The concentration of the biomolecule should be optimized for the specific application.

  • Add the activated PEG linker solution to the biomolecule solution. The molar ratio of the linker to the biomolecule will determine the degree of labeling and should be optimized. For antibodies, a starting point of 10-20 fold molar excess of the linker is common.[17]

  • Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing.[17]

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

Quantitative Data for EDC/NHS Conjugation:

ParameterConditionExpected OutcomeReference
Molar Ratio (Linker:EDC:NHS) 1 : 2-5 : 2-5Efficient activation of the carboxylic acid[13][14][15][16]
Molar Ratio (Linker:Biomolecule) 10-20 : 1 (for antibodies)Variable, dependent on desired DAR[17]
Activation Time 15-30 minutesFormation of NHS-ester[13][14][15][16]
Conjugation Time 2 hours at RT or overnight at 4°CCovalent bond formation[17]
pH (Activation) 6.0Optimal for EDC/NHS chemistry[13]
pH (Conjugation) 7.4Efficient reaction with primary amines[1]
Expected Yield Variable, dependent on biomolecule and optimization--
Protocol 3: Purification of the PEGylated Conjugate

Purification is essential to remove unreacted PEG linker, reagents, and any aggregated or unconjugated biomolecules.

Materials:

  • Crude conjugation reaction mixture

  • Size-Exclusion Chromatography (SEC) column

  • Ion-Exchange Chromatography (IEX) column (optional, for separating species with different degrees of PEGylation)

  • Appropriate chromatography buffers

Procedure:

  • Size-Exclusion Chromatography (SEC): This is the primary method for removing excess, low molecular weight PEG linker and other small molecule reagents from the high molecular weight conjugate.[][18]

    • Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).

    • Load the quenched reaction mixture onto the column.

    • Elute the conjugate, which will be in the high molecular weight fractions, while the unreacted linker and reagents will elute later.

    • Monitor the elution profile at 280 nm (for proteins) and collect the fractions containing the purified conjugate.

  • Ion-Exchange Chromatography (IEX): IEX can be used to separate the desired PEGylated species from the unconjugated biomolecule and species with different drug-to-antibody ratios (DARs), as the PEGylation can alter the overall charge of the protein.[][18][19]

    • Choose an appropriate IEX resin (anion or cation exchange) based on the isoelectric point (pI) of the biomolecule and the conjugate.

    • Equilibrate the column with a low-salt buffer.

    • Load the SEC-purified sample.

    • Elute with a salt gradient to separate the different species based on their charge.

    • Collect and pool the fractions containing the desired conjugate.

Protocol 4: Characterization of the PEGylated Conjugate

Characterization is crucial to confirm successful conjugation and to determine the degree of PEGylation.

Methods:

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the biomolecule after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.

  • HPLC (SEC and HIC): Size-exclusion and hydrophobic interaction chromatography can be used to assess the purity of the conjugate and to separate different PEGylated species.[][19]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG linkers attached to the biomolecule.[20]

Application Example: PROTAC-Mediated Degradation of KRAS G12C

PROTACs are an emerging therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to degrade target proteins. A PROTAC molecule consists of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. The this compound can be used as a linker in the synthesis of PROTACs targeting oncogenic proteins like KRAS G12C.

The following diagram illustrates the signaling pathway of a PROTAC targeting KRAS G12C for degradation.

G cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System cluster_pathway Downstream Signaling PROTAC PROTAC (KRAS G12C binder - PEG30 - VHL ligand) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex binds KRAS KRAS G12C (Target Protein) KRAS->Ternary_Complex binds MAPK_Pathway MAPK Signaling Pathway KRAS->MAPK_Pathway activates VHL VHL (E3 Ligase) VHL->Ternary_Complex recruited Ubiquitination Polyubiquitination of KRAS G12C Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of KRAS G12C Proteasome->Degradation Degradation->MAPK_Pathway Inhibition of Proliferation Tumor Cell Proliferation MAPK_Pathway->Proliferation drives

PROTAC-mediated degradation of KRAS G12C.

In this pathway, a PROTAC molecule containing a KRAS G12C inhibitor, a VHL E3 ligase ligand, and a PEG30 linker facilitates the formation of a ternary complex between KRAS G12C and VHL.[5][7][8] This proximity induces the polyubiquitination of KRAS G12C, marking it for degradation by the 26S proteasome.[6] The degradation of KRAS G12C inhibits the downstream MAPK signaling pathway, ultimately leading to a reduction in tumor cell proliferation.[5][7] The long PEG30 linker can be crucial for optimizing the spatial arrangement of the ternary complex, leading to efficient degradation.

References

Application Notes and Protocols for Fmoc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal protection strategies in the synthesis of complex peptides and other organic molecules. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This document provides a detailed protocol for the efficient and reliable deprotection of the Fmoc group from PEGylated compounds, a critical step in the synthesis of PEGylated therapeutics.

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[1] A secondary amine, most commonly piperidine (B6355638), abstracts the acidic proton on the fluorene (B118485) ring, leading to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the amine.[1][2] While the fundamental mechanism remains the same for PEGylated compounds, the presence of the PEG chain can influence reaction kinetics, reagent accessibility, and the potential for side reactions. Therefore, careful optimization of the deprotection protocol is crucial for achieving high yields and purity.[3]

Key Considerations for PEGylated Compounds

The presence of a PEG chain can introduce several challenges to the Fmoc deprotection step:

  • Steric Hindrance: The bulky PEG chain may sterically hinder the approach of the deprotection reagent to the Fmoc group, potentially requiring longer reaction times or more efficient deprotection reagents.

  • Resin Swelling: PEGylated resins exhibit different swelling properties compared to standard polystyrene resins, which can affect reagent diffusion and reaction efficiency.[4]

  • Aggregation: PEGylated peptides may have a higher tendency to aggregate, which can lead to incomplete deprotection and coupling reactions.[2]

  • Solubility: The solubility of the PEGylated compound can be significantly different from its non-PEGylated counterpart, influencing the choice of solvents for washing and subsequent work-up steps.

Experimental Protocols

This section details the materials and methods for the Fmoc deprotection of PEGylated compounds, including reagent preparation, the deprotection procedure, and methods for monitoring reaction completion.

Materials
  • Fmoc-protected PEGylated compound on a solid support (e.g., PEG-PS resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (for alternative protocol)

  • Dichloromethane (DCM), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), reagent grade

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

  • HPLC system with a UV detector

  • Mass spectrometer (optional)

Reagent Preparation

20% Piperidine in DMF (v/v): To prepare 100 mL of the deprotection solution, carefully add 20 mL of piperidine to 80 mL of DMF in a sealed container. Mix thoroughly. This solution should be prepared fresh daily.

2% DBU in DMF (v/v): For an alternative, stronger deprotection reagent, add 2 mL of DBU to 98 mL of DMF. Mix well. This reagent is particularly useful for sterically hindered Fmoc groups.[5]

Standard Fmoc Deprotection Protocol

This protocol is suitable for most standard PEGylated compounds on solid support.

  • Resin Swelling: Swell the Fmoc-protected PEGylated resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes in a solid-phase synthesis vessel.

  • Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture gently for 3-5 minutes at room temperature.[6]

  • Main Deprotection: Drain the piperidine solution and add a fresh portion of the 20% piperidine in DMF solution. Continue to agitate for an additional 15-20 minutes.[6] For PEGylated compounds, extending this time to 30 minutes may be beneficial to ensure complete deprotection.[4]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times, with approximately 10 mL of DMF per gram of resin for each wash) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6] This is a critical step to prevent side reactions in subsequent coupling steps.

  • Confirmation of Deprotection (Optional but Recommended): A small sample of the resin can be subjected to a Kaiser test or a chloranil (B122849) test to confirm the presence of a free primary amine.

Alternative Fmoc Deprotection Protocol (for hindered systems)

For PEGylated compounds where the standard protocol results in incomplete deprotection, a stronger base like DBU can be employed.[5]

  • Resin Swelling: Swell the resin in DMF as described in the standard protocol.

  • Deprotection: Drain the DMF and add a solution of 2% DBU in DMF. Agitate for 5-10 minutes at room temperature.

  • Washing: Drain the DBU solution and wash the resin extensively with DMF (at least 7-10 times) to remove all traces of DBU.

Monitoring the Deprotection Reaction

Monitoring the completion of the Fmoc deprotection is crucial for optimizing reaction conditions and ensuring high-quality product.

UV-Vis Spectrophotometry

The cleavage of the Fmoc group releases dibenzofulvene, which forms an adduct with piperidine that has a strong UV absorbance at approximately 301 nm.[6] This property can be used to quantify the extent of deprotection.

  • Collect the filtrate from the deprotection steps.

  • Dilute an aliquot of the filtrate with a known volume of DMF.

  • Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.

  • The concentration of the adduct, and thus the extent of Fmoc removal, can be calculated using the Beer-Lambert law (extinction coefficient of the piperidine-dibenzofulvene adduct is approximately 7800 M⁻¹cm⁻¹).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for monitoring the deprotection reaction by analyzing a small, cleaved portion of the resin-bound material.[7]

  • Sample Preparation: After the deprotection and washing steps, take a small sample of the resin (approximately 2-5 mg) and dry it. Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • HPLC Analysis: Analyze the cleaved sample by reverse-phase HPLC. The appearance of the deprotected product and the disappearance of the Fmoc-protected starting material will indicate the reaction's progress.

Data Presentation

The efficiency of Fmoc deprotection can be influenced by the choice of base and reaction time. The following table summarizes typical deprotection efficiencies under various conditions.

Deprotection ReagentConcentrationReaction Time (minutes)Typical Deprotection Efficiency (%)Reference
Piperidine20% in DMF20>99[1]
Piperidine20% in NMP18>99[1]
4-Methylpiperidine20% in DMF20>98[2]
Piperazine (B1678402)10% in DMF/Ethanol (9:1)20>98[2]
DBU2% in DMF10>99[5]

Potential Side Reactions and Troubleshooting

Several side reactions can occur during Fmoc deprotection, particularly with sensitive sequences.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide derivative in the presence of a base. This can be minimized by using a milder base like piperazine or by adding 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution.[8]

  • Racemization: C-terminal cysteine residues are particularly susceptible to racemization during base-catalyzed deprotection. Using piperazine has been shown to reduce this side reaction.[8]

  • Incomplete Deprotection: As mentioned, steric hindrance from the PEG chain can lead to incomplete deprotection. This can be addressed by extending the reaction time, using a stronger deprotection reagent like DBU, or performing a double deprotection.[2]

Visualizations

Fmoc Deprotection Mechanism

Fmoc_Deprotection Mechanism of Fmoc Deprotection Fmoc_NHR Fmoc-NH-R (PEGylated Compound) Carbanion Fluorenyl Carbanion Intermediate Fmoc_NHR->Carbanion + Base Base Base (e.g., Piperidine) Adduct DBF-Base Adduct Proton_Abstraction Proton Abstraction DBF Dibenzofulvene (DBF) Carbanion->DBF Free_Amine H₂N-R (Deprotected Compound) Carbanion->Free_Amine Beta_Elimination β-Elimination DBF->Adduct + Base

Caption: Mechanism of base-catalyzed Fmoc deprotection.

Experimental Workflow for Fmoc Deprotection

Fmoc_Workflow Workflow for Fmoc Deprotection of PEGylated Compounds Start Start: Fmoc-PEG-Resin Swell Swell Resin in DMF Start->Swell Deprotection1 Add 20% Piperidine/DMF (3-5 min) Swell->Deprotection1 Deprotection2 Add fresh 20% Piperidine/DMF (15-30 min) Deprotection1->Deprotection2 Wash Wash with DMF (5-7x) Deprotection2->Wash Test Kaiser Test / HPLC Monitoring Wash->Test Complete Deprotection Complete Test->Complete Positive Incomplete Incomplete Deprotection Test->Incomplete Negative Next_Step Proceed to Next Synthetic Step Complete->Next_Step Repeat Repeat Deprotection Steps Incomplete->Repeat Repeat->Deprotection1

Caption: Experimental workflow for Fmoc deprotection.

References

Application Notes and Protocols for Carboxylic Acid Activation of Fmoc-NH-PEG30-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG30-CH2CH2COOH is a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and peptide synthesis. The long, hydrophilic polyethylene (B3416737) glycol (PEG) chain enhances the solubility and biocompatibility of the resulting conjugates, while the terminal carboxylic acid and Fmoc-protected amine allow for orthogonal conjugation strategies.[1] Activation of the carboxylic acid group is a critical step to enable efficient coupling to primary amines on proteins, peptides, or other molecules to form a stable amide bond.[2]

This document provides detailed application notes and protocols for two common and effective methods for activating the carboxylic acid of this compound: the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) method, and the hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) method.

Method Selection: EDC/NHS vs. HATU

The choice between EDC/NHS and HATU activation depends on the specific requirements of the conjugation reaction, such as the steric hindrance of the amine-containing substrate and the desired reaction efficiency.

  • EDC/NHS: This is a widely used, two-step activation method. EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable amine-reactive NHS ester.[3] This method is cost-effective and suitable for a wide range of applications.

  • HATU: HATU is a more modern and highly efficient uronium-based coupling reagent. It is particularly advantageous for sterically hindered amino acids and amines, and it is known to result in high coupling yields with minimal side reactions and racemization.[4]

Quantitative Data Summary

FeatureEDC/NHS ActivationHATU Activation
Reaction Principle Carbodiimide-mediated NHS ester formationUronium salt-mediated OAt-ester formation
Typical Yield Good to High (60-90%)High to Very High (80-95%+)
Reaction Time Activation: 15-60 min; Coupling: 2-12 hActivation: 1-5 min; Coupling: 1-4 h
Key Reagents EDC, NHSHATU, Non-nucleophilic base (e.g., DIPEA)
Optimal pH (Activation) 4.5-7.2Not strictly pH-dependent, but performed in aprotic solvent with a base
Optimal pH (Coupling) 7.0-9.0[2]Not strictly pH-dependent
Advantages Cost-effective, widely used, good for many standard conjugations.High efficiency, rapid reaction, effective for sterically hindered substrates, low racemization.[4]
Disadvantages Can be less efficient for hindered amines, potential for side products (N-acylurea).Higher cost, moisture-sensitive.

Experimental Protocols

Materials and Reagents
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Amine-containing molecule (e.g., peptide, protein, small molecule)

  • Reaction Buffers:

    • Activation Buffer (for EDC/NHS): 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Coupling Buffer (for EDC/NHS): 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)

  • Dialysis or size-exclusion chromatography equipment for purification

Protocol 1: EDC/NHS Activation of this compound

This protocol describes the activation of the carboxylic acid to an NHS ester, followed by conjugation to an amine-containing molecule.

Experimental Workflow

EDC_NHS_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification dissolve Dissolve Fmoc-NH-PEG30-COOH in Anhydrous DMF add_reagents Add EDC and NHS (2-5 eq. each) dissolve->add_reagents stir Stir at RT for 15-60 min add_reagents->stir add_amine Add Amine-Molecule (in appropriate buffer) stir->add_amine Activated PEG-NHS Ester react React at RT for 2-12 hours add_amine->react quench Quench Reaction (e.g., with Tris or Glycine) react->quench purify Purify Conjugate (Dialysis/SEC) quench->purify

Caption: Workflow for EDC/NHS activation and conjugation.

Procedure
  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare stock solutions of EDC·HCl and NHS in anhydrous DMF (e.g., 100 mg/mL). These solutions should be prepared fresh.

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF. The concentration will depend on the subsequent reaction volume.

    • Add EDC·HCl (2.0 equivalents) and NHS (2.0 equivalents) to the solution of the PEG linker.

    • Stir the reaction mixture at room temperature for 30 minutes.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule (1.5 equivalents) in an appropriate buffer (e.g., PBS, pH 7.4).

    • Add the activated this compound solution to the amine-containing molecule solution.

    • If the reaction is performed in an organic solvent, add a non-nucleophilic base like DIPEA (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 2 to 12 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., HPLC, LC-MS).

  • Quenching and Purification:

    • Quench the reaction by adding an excess of an amine-containing buffer such as Tris-HCl or glycine to a final concentration of 20-50 mM.

    • Purify the conjugate using dialysis, size-exclusion chromatography (SEC), or another suitable method to remove unreacted PEG linker and coupling reagents.

Protocol 2: HATU Activation of this compound

This protocol is recommended for sterically hindered amines or when higher reaction efficiency is desired.

Experimental Workflow

HATU_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification dissolve Dissolve Fmoc-NH-PEG30-COOH in Anhydrous DMF add_hatu_dipea Add HATU (1.2 eq.) and DIPEA (2.0 eq.) dissolve->add_hatu_dipea preactivate Pre-activate for 1-2 min add_hatu_dipea->preactivate add_amine Add Amine-Molecule preactivate->add_amine Activated PEG-OAt Ester react React at RT for 1-4 hours add_amine->react purify Purify Conjugate (e.g., HPLC) react->purify

Caption: Workflow for HATU activation and conjugation.

Procedure
  • Preparation of Reagents:

    • Ensure all reagents and solvents are anhydrous. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.

    • Equilibrate all reagents to room temperature.

  • Activation and Coupling Reaction:

    • In a dry reaction vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. Allow the mixture to pre-activate for 1-2 minutes.[4]

    • Add the amine-containing molecule (1.0-1.5 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with a suitable solvent like ethyl acetate (B1210297) and washed with aqueous solutions (e.g., 5% citric acid, saturated sodium bicarbonate, and brine) to remove excess reagents and byproducts.

    • The crude product can then be purified by an appropriate method such as flash chromatography or preparative HPLC.

Signaling Pathways and Logical Relationships

Carboxylic Acid Activation Pathways

The following diagram illustrates the chemical pathways for the activation of the carboxylic acid on this compound by EDC/NHS and HATU.

Activation_Pathways cluster_edc_nhs EDC/NHS Pathway cluster_hatu HATU Pathway peg_cooh1 Fmoc-NH-PEG-COOH o_acylisourea O-Acylisourea Intermediate (unstable) peg_cooh1->o_acylisourea + EDC peg_nhs_ester Fmoc-NH-PEG-NHS Ester (amine-reactive) o_acylisourea->peg_nhs_ester + NHS conjugate1 Fmoc-NH-PEG-CO-NH-R' peg_nhs_ester->conjugate1 + R'-NH2 - NHS amine1 R'-NH2 peg_cooh2 Fmoc-NH-PEG-COOH peg_oat_ester Fmoc-NH-PEG-OAt Ester (highly reactive) peg_cooh2->peg_oat_ester + HATU, DIPEA conjugate2 Fmoc-NH-PEG-CO-NH-R' peg_oat_ester->conjugate2 + R'-NH2 - HOAt amine2 R'-NH2

Caption: Chemical activation pathways for EDC/NHS and HATU.

Conclusion

The activation of the carboxylic acid on this compound is a fundamental step for its use in bioconjugation. Both the EDC/NHS and HATU methods provide effective means to achieve this activation, leading to the formation of stable amide bonds with amine-containing molecules. The choice of method should be guided by the specific characteristics of the substrates and the desired reaction outcomes. The protocols provided herein offer a starting point for developing optimized conjugation strategies for a wide range of research and drug development applications.

References

Application Note: Conjugation of Fmoc-NH-PEG30-CH2CH2COOH to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. The attachment of PEG chains can improve solubility, increase in vivo stability by protecting against proteolytic degradation, and reduce immunogenicity.[1] This application note provides a detailed protocol for the conjugation of a heterobifunctional PEG linker, Fmoc-NH-PEG30-CH2CH2COOH, to primary amines. This linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a 30-unit PEG spacer. The carboxylic acid can be activated to react with primary amines on a target molecule, while the Fmoc group provides a temporary protecting group for subsequent, orthogonal conjugation steps.

The protocol described herein focuses on the widely used and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry to form a stable amide bond between the PEG linker and the primary amine of the target molecule.

Principle of the Reaction

The conjugation of this compound to a primary amine is a two-step process. First, the carboxylic acid group of the PEG linker is activated with EDC and NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable amine-reactive NHS ester. This activation step is most efficient in an acidic environment (pH 4.5-6.0). The second step involves the reaction of the NHS-activated PEG linker with the primary amine of the target molecule in a neutral to slightly basic buffer (pH 7.0-8.5) to form a stable amide bond.

Materials and Reagents

  • This compound

  • Molecule with a primary amine (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Purification system (e.g., size-exclusion chromatography, dialysis tubing, reversed-phase HPLC)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC, mass spectrometer)

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS
  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the scale of the reaction.

  • In a reaction vessel, dissolve the desired amount of this compound in Activation Buffer.

  • Add EDC-HCl and NHS (or Sulfo-NHS) to the PEG linker solution. A molar excess of EDC and NHS over the PEG linker is recommended. Refer to Table 1 for recommended molar ratios.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Protocol 2: Conjugation of Activated PEG Linker to Primary Amines
  • Dissolve the amine-containing molecule in the Conjugation Buffer. Ensure the buffer does not contain any primary amines (e.g., Tris).[2]

  • Immediately add the freshly prepared activated this compound solution to the solution of the amine-containing molecule.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring. The optimal reaction time may need to be determined empirically.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

Protocol 3: Purification of the PEGylated Conjugate
  • Purify the reaction mixture to remove excess PEG linker and byproducts. The choice of purification method will depend on the properties of the conjugate.

    • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller, unreacted molecules.

    • Dialysis: Useful for removing small molecules like unreacted PEG linker, EDC, and NHS from a protein conjugate.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for purification and analysis of the final product, providing high resolution.

Protocol 4: (Optional) Fmoc Deprotection
  • If the terminal amine of the PEG linker needs to be deprotected for subsequent reactions, dissolve the purified Fmoc-PEG-conjugate in 20% (v/v) piperidine in DMF.

  • Incubate for 10-20 minutes at room temperature.

  • Remove the piperidine and the dibenzofulvene-piperidine adduct by repeated washing with DMF, followed by precipitation of the product with a suitable anti-solvent (e.g., diethyl ether) or by a purification method like SEC.

Protocol 5: Characterization of the Conjugate
  • UV-Vis Spectroscopy: To confirm the presence of the Fmoc group (if not deprotected) by measuring absorbance at around 265 nm and 301 nm. The concentration of the dibenzofulvene-piperidine adduct can be measured at 301 nm to monitor the deprotection reaction.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate. A shift in retention time compared to the unconjugated molecule is expected.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.

Data Presentation

Table 1: Recommended Molar Ratios for EDC/NHS Activation

ReagentMolar Ratio (relative to this compound)
EDC-HCl1.5 - 2.0 equivalents
NHS/Sulfo-NHS1.5 - 2.0 equivalents

Table 2: Recommended Reaction Conditions for Conjugation

ParameterRecommended Condition
Activation Step
pH4.5 - 6.0
Buffer0.1 M MES
TemperatureRoom Temperature
Time15 - 30 minutes
Conjugation Step
pH7.0 - 8.5
Buffer0.1 M PBS
Temperature4°C to Room Temperature
Time2 hours to Overnight
Molar Ratio (PEG:Amine)5:1 to 20:1 (to be optimized)

Table 3: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inefficient activation of the PEG linker.Ensure the pH of the activation buffer is between 4.5 and 6.0. Use fresh EDC and NHS/Sulfo-NHS solutions.
Hydrolysis of the NHS ester.Add the activated PEG linker to the amine solution immediately after activation.
Presence of primary amines in the buffer.Use amine-free buffers like PBS or Borate for the conjugation step.
Precipitation during reaction Poor solubility of reactants or conjugate.Prepare a stock solution of the PEG linker in DMF or DMSO and add it dropwise. Ensure the final organic solvent concentration is low (<10%).[2]
Multiple PEGylation sites High molar excess of the PEG linker.Optimize the molar ratio of the PEG linker to the amine-containing molecule.
Incomplete Fmoc deprotection Insufficient reaction time or degraded piperidine.Increase the deprotection time. Use a fresh solution of 20% piperidine in DMF.

Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step PEG_COOH This compound Activated_PEG Amine-Reactive NHS Ester PEG_COOH->Activated_PEG + EDC, NHS pH 4.5-6.0 EDC EDC NHS NHS Conjugate Fmoc-NH-PEG30-Conjugate Activated_PEG->Conjugate + R-NH2 pH 7.0-8.5 Primary_Amine Primary Amine (R-NH2)

Caption: Chemical reaction scheme for the conjugation of this compound to a primary amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing A Prepare PEG Linker Stock Solution D Activate PEG Linker with EDC/NHS A->D B Prepare Amine-Molecule in Conjugation Buffer E Conjugate Activated PEG to Amine-Molecule B->E C Prepare Activation & Conjugation Buffers C->D C->E D->E F Quench Reaction E->F G Purify Conjugate (e.g., SEC, Dialysis) F->G H (Optional) Fmoc Deprotection G->H I Characterize Final Product (HPLC, MS) G->I H->I

Caption: Experimental workflow for this compound conjugation to a primary amine.

G Start Low Conjugation Yield? Cause1 Inefficient Activation? Start->Cause1 Yes Cause2 NHS Ester Hydrolysis? Start->Cause2 Yes Cause3 Buffer Interference? Start->Cause3 Yes Cause4 Suboptimal Molar Ratio? Start->Cause4 Yes Solution1 Check Activation Buffer pH (4.5-6.0) Use fresh EDC/NHS Cause1->Solution1 Solution2 Add activated PEG to amine solution immediately Cause2->Solution2 Solution3 Use amine-free buffers (PBS, Borate) for conjugation Cause3->Solution3 Solution4 Optimize PEG:Amine molar ratio (e.g., titrate from 5:1 to 20:1) Cause4->Solution4

Caption: Troubleshooting guide for low conjugation yield.

References

Designing High-Performance PROTACs with Long-Chain PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.[2][3]

Polyethylene glycol (PEG) chains are frequently employed as linkers in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[][5] Longer PEG linkers, such as those incorporating 30 or more PEG units (PEG30), can offer distinct advantages in certain contexts, including enhanced solubility and the potential to span larger distances between the POI and the E3 ligase. This application note provides a detailed guide on the design and evaluation of PROTACs featuring long-chain PEG linkers, complete with experimental protocols and illustrative data.

Core Principles of Long-Chain PEG Linkers in PROTAC Design

The use of long-chain PEG linkers in PROTACs introduces several key considerations:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these large molecules.[]

  • Increased Flexibility: Long PEG linkers provide a high degree of conformational flexibility, which can be advantageous for inducing a productive ternary complex formation between the POI and E3 ligase.[3]

  • Spanning Greater Distances: In cases where the binding pockets of the POI and E3 ligase are far apart, a long linker is necessary to bridge the two proteins effectively.

  • Cell Permeability: The relationship between long PEG linkers and cell permeability is complex. While the increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of the linker may allow the PROTAC to adopt a folded conformation that shields its polar surface area, facilitating cell entry.[3]

  • Pharmacokinetics: PEGylation is a well-known strategy to improve the pharmacokinetic properties of drugs by increasing their half-life and reducing renal clearance.

The optimal length of a PEG linker is target-dependent and must be determined empirically. A linker that is too short may cause steric hindrance, while an excessively long linker might lead to an unstable ternary complex and reduced degradation efficiency.[3]

Data Presentation: Impact of Linker Length on PROTAC Performance

The following tables summarize quantitative data for a hypothetical series of PROTACs targeting Protein X, illustrating the impact of increasing PEG linker length on key performance parameters. This data is representative of the trends observed in PROTAC development, where systematic variation of the linker is a common optimization strategy.

Table 1: Physicochemical Properties of Protein X-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC IDLinker CompositionMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)
PROTAC-PEG44-unit PEG9504.2180
PROTAC-PEG1212-unit PEG13003.5250
PROTAC-PEG3030-unit PEG22002.1450

Table 2: In Vitro Performance of Protein X-Targeting PROTACs

PROTAC IDTernary Complex Affinity (SPR, KD, nM)Degradation Efficiency (DC50, nM)Maximum Degradation (Dmax, %)Cell Permeability (PAMPA, Papp, 10-6 cm/s)
PROTAC-PEG450100952.5
PROTAC-PEG122530981.8
PROTAC-PEG3080150900.9

Note: The data presented in these tables are illustrative and intended for educational purposes. Actual values will vary depending on the specific POI, E3 ligase, and ligand chemistries.

Mandatory Visualizations

PROTAC_Signaling_Pathway PROTAC Signaling Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays Synthesis Synthesis of PROTAC with Long PEG Linker SPR Ternary Complex Formation (SPR/ITC) Synthesis->SPR Permeability Cell Permeability (PAMPA/Cell-based) Synthesis->Permeability Degradation Protein Degradation (Western Blot) SPR->Degradation Permeability->Degradation DC50_Dmax Determine DC50 & Dmax Degradation->DC50_Dmax

Caption: Workflow for PROTAC design and evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with a Long-Chain PEG Linker

This protocol describes a general method for synthesizing a PROTAC using a long-chain bifunctional PEG linker (e.g., Amine-PEG30-Carboxylic Acid). This involves two sequential amide coupling reactions.

Materials:

  • POI ligand with a carboxylic acid functional group (POI-COOH)

  • E3 ligase ligand with an amine functional group (E3-NH2)

  • Amine-PEG30-COOH linker

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reagents for purification (e.g., HPLC solvents)

Procedure:

  • First Amide Coupling:

    • Dissolve POI-COOH (1.0 eq) and Amine-PEG30-COOH (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Purify the intermediate product (POI-PEG30-COOH) by preparative HPLC.

  • Second Amide Coupling:

    • Dissolve the purified POI-PEG30-COOH (1.0 eq) and E3-NH2 (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC (POI-PEG30-E3) by preparative HPLC.

Protocol 2: Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)

This protocol outlines the measurement of the binding affinity of the ternary complex using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS)

  • His-tagged E3 ligase

  • Purified POI

  • PROTAC compound

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of E3 Ligase:

    • Immobilize the His-tagged E3 ligase onto the sensor chip surface via anti-His antibody capture or direct amine coupling.

  • Binary Interaction Analysis:

    • Inject serial dilutions of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • In a separate experiment, determine the binary KD of the PROTAC for the POI.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and serial dilutions of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The resulting sensorgrams represent the formation of the ternary complex.

    • Fit the data to a suitable binding model to determine the ternary complex binding affinity (KD).

Protocol 3: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the quantification of POI degradation in cells treated with a PROTAC.[6]

Materials:

  • Cell line expressing the POI

  • PROTAC compound

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the PROTAC compound or vehicle control (e.g., DMSO) for a desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.[6]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for assessing the passive permeability of a PROTAC.[7]

Materials:

  • PAMPA plate system (e.g., 96-well format with a filter plate and an acceptor plate)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • Donor buffer (e.g., PBS at pH 7.4)

  • Acceptor buffer (e.g., PBS at pH 7.4)

  • PROTAC compound

  • Plate reader for concentration analysis (e.g., UV-Vis or LC-MS)

Procedure:

  • Membrane Coating:

    • Coat the filter plate with the artificial membrane solution.

  • Assay Setup:

    • Add the donor buffer containing the PROTAC compound to the donor wells.

    • Add the acceptor buffer to the acceptor wells.

    • Assemble the PAMPA sandwich.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 4-16 hours).

  • Concentration Measurement:

    • Measure the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method.

  • Permeability Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Cequilibrium) where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Conclusion

The design of PROTACs with long-chain PEG linkers presents both opportunities and challenges. While these linkers can enhance solubility and bridge significant distances between the target protein and the E3 ligase, their impact on cell permeability and ternary complex stability requires careful empirical evaluation. The protocols and illustrative data provided in this application note offer a framework for the rational design and systematic optimization of long-chain PEGylated PROTACs, guiding researchers in the development of novel and effective protein degraders.

References

Surface Modification Techniques Using Fmoc-NH-PEG-COOH Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of various substrates using Fmoc-NH-PEG-COOH linkers. These heterobifunctional linkers are instrumental in the fields of drug delivery, biosensor development, and cell biology, offering a versatile platform for the covalent attachment of biomolecules to surfaces.

Introduction to Fmoc-NH-PEG-COOH Linkers

Fmoc-NH-PEG-COOH is a polyethylene (B3416737) glycol (PEG) derivative that possesses a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one terminus and a carboxylic acid group at the other. This structure provides a strategic advantage in surface chemistry by allowing for sequential and specific conjugation of molecules. The Fmoc protecting group is stable under acidic conditions but can be readily removed with a mild base, such as piperidine (B6355638), to expose a primary amine. This newly exposed amine can then be used for the attachment of various molecules. The terminal carboxylic acid can be activated to react with amine groups on a surface or on a target molecule. The PEG spacer itself imparts hydrophilicity to the modified surface, which can reduce non-specific protein adsorption and improve the biocompatibility of the material.[1][2]

Applications of Fmoc-NH-PEG-COOH in Surface Modification

The unique properties of Fmoc-NH-PEG-COOH linkers make them suitable for a wide range of applications in research and drug development:

  • Biosensor Fabrication: The controlled, stepwise attachment of biorecognition elements (e.g., antibodies, peptides, nucleic acids) to sensor surfaces is critical for the development of sensitive and specific biosensors. Fmoc-NH-PEG-COOH linkers facilitate this by allowing for a clean and oriented immobilization of these biomolecules.

  • Targeted Drug Delivery: Nanoparticles functionalized with these linkers can be conjugated with targeting ligands, such as peptides or antibodies, to enhance their accumulation at specific sites in the body, thereby increasing therapeutic efficacy and reducing off-target effects.

  • Cell Culture and Tissue Engineering: Surfaces can be modified with bioactive peptides (e.g., RGD) using Fmoc-NH-PEG-COOH linkers to promote cell adhesion, proliferation, and differentiation. This is particularly useful in the development of scaffolds for tissue engineering and in fundamental studies of cell-surface interactions.

  • Proteomics and Genomics: The covalent immobilization of proteins or DNA probes onto microarrays and other substrates is a key step in many high-throughput screening assays. Fmoc-NH-PEG-COOH linkers provide a reliable method for achieving this.

Data Presentation

The following tables summarize quantitative data related to surface modification using PEG linkers, providing insights into the impact of linker length and surface chemistry on the resulting properties.

ParameterSubstratePEG Molecular Weight (Da)Surface Density (PEG chains/nm²)Measurement Method
PEG Surface Density Gold Nanoparticles3,0001.64Fluorescamine-based assay
Gold Nanoparticles5,0000.85Fluorescamine-based assay
Gold Nanoparticles20,0000.14Fluorescamine-based assay
Amine Group Density Silicon (APTES modified)-3.5 pmol/mm²
ParameterLinkerEffect
PEG Linker Length Shorter PEG linkersHigher surface density of immobilized antimicrobial peptides.
Protein Adsorption Higher PEG chain surface densityLower protein adsorption.
Cellular Uptake of Nanoparticles PEGylationGenerally reduces nanoparticle uptake by cells.

Experimental Protocols

This section provides detailed, step-by-step protocols for the surface modification of common substrates using Fmoc-NH-PEG-COOH linkers.

Protocol 1: Functionalization of Amine-Modified Silicon Surfaces

This protocol describes the covalent attachment of Fmoc-NH-PEG-COOH to a silicon surface previously functionalized with amine groups using (3-aminopropyl)triethoxysilane (APTES).

Materials:

  • Amine-functionalized silicon wafers (Si-APTES)

  • Fmoc-NH-PEG-COOH

  • N,N-Dimethylformamide (DMF)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • 30% (v/v) Piperidine in DMF

  • Argon or Nitrogen gas

Procedure:

  • Preparation of Activation Solution: In a clean, dry reaction vessel, prepare a 0.25 M solution of Fmoc-NH-PEG-COOH in DMF. Add COMU to a final concentration of 0.25 M and DIPEA to a final concentration of 0.5 M.

  • Surface Activation: Immerse the Si-APTES wafers in the activation solution.

  • Incubation: Allow the reaction to proceed for 4 hours at room temperature with gentle agitation.

  • Washing: After the incubation, remove the wafers and rinse them thoroughly three times with DMF, followed by three times with MeOH.

  • Drying: Dry the wafers under a stream of argon or nitrogen gas. The surface is now functionalized with Fmoc-protected PEG (Si-PEG-Fmoc).

  • Fmoc Deprotection: To expose the terminal amine group of the PEG linker, immerse the Si-PEG-Fmoc wafers in a 30% piperidine solution in DMF for 30 minutes.

  • Final Washing and Drying: Rinse the wafers three times with DMF, followed by three times with MeOH, and then dry them under a stream of argon or nitrogen. The resulting surface (Si-PEG-NH2) is now ready for the conjugation of a desired molecule to the exposed amine.

Protocol 2: Immobilization of a Peptide (e.g., RGD) onto a PEG-Functionalized Surface

This protocol details the steps for conjugating a peptide with a free carboxylic acid group to the amine-terminated PEG surface prepared in Protocol 1.

Materials:

  • Amine-terminated PEG-functionalized silicon wafers (Si-PEG-NH2)

  • Peptide with a free carboxylic acid (e.g., GRGDS)

  • N,N-Dimethylformamide (DMF)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Peptide Solution Preparation: Prepare a 0.2 M solution of the peptide in DMF. Add COMU to a final concentration of 0.2 M and DIPEA to a final concentration of 0.4 M.

  • Peptide Coupling: Immerse the Si-PEG-NH2 wafers in the peptide solution.

  • Incubation: Allow the coupling reaction to proceed for 16 hours at room temperature.

  • Washing: After the reaction, wash the peptide-bound surfaces three times with DMF, then three times with MeOH.

  • Drying: Dry the wafers under a stream of argon or nitrogen gas. The surface is now functionalized with the desired peptide.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and a relevant signaling pathway, created using the DOT language for Graphviz.

G cluster_0 Surface Preparation cluster_1 Peptide Immobilization start Start: Amine-functionalized Surface (e.g., Si-APTES) activation Immerse in Fmoc-NH-PEG-COOH, COMU, and DIPEA in DMF start->activation Step 1 incubation1 Incubate for 4 hours activation->incubation1 Step 2 washing1 Wash with DMF and MeOH incubation1->washing1 Step 3 drying1 Dry under Nitrogen washing1->drying1 Step 4 deprotection Immerse in 30% Piperidine in DMF for 30 min drying1->deprotection Step 5 washing2 Wash with DMF and MeOH deprotection->washing2 Step 6 drying2 Dry under Nitrogen washing2->drying2 Step 7 end_prep Result: Amine-terminated PEG-functionalized Surface drying2->end_prep Step 8 start_immob Start: Amine-terminated PEG-functionalized Surface end_prep->start_immob coupling Immerse in Peptide, COMU, and DIPEA in DMF start_immob->coupling Step 9 incubation2 Incubate for 16 hours coupling->incubation2 Step 10 washing3 Wash with DMF and MeOH incubation2->washing3 Step 11 drying3 Dry under Nitrogen washing3->drying3 Step 12 end_immob Result: Peptide-functionalized Surface drying3->end_immob Step 13

Experimental workflow for surface functionalization.

G cluster_surface Surface Modification cluster_application Application Fmoc_PEG Fmoc-NH-PEG-COOH Activated_Surface Activated PEG Surface (-NH2 terminus) Fmoc_PEG->Activated_Surface 2. Deprotection Amine_Surface Amine-functionalized Surface Amine_Surface->Fmoc_PEG 1. Coupling Peptide Bioactive Peptide (e.g., RGD) Activated_Surface->Peptide 3. Conjugation Final_Surface Peptide-functionalized Surface Cell_Interaction Cell Interaction Final_Surface->Cell_Interaction Biosensing Biosensing Final_Surface->Biosensing Drug_Delivery Drug Delivery Final_Surface->Drug_Delivery

Logical relationship of surface modification.

G RGD RGD Peptide Integrin Integrin Receptor RGD->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Activates PI3K PI3K FAK->PI3K Activates RhoGTPases Rho GTPases (Rac, Rho, Cdc42) Src->RhoGTPases Regulates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival Akt->CellSurvival Actin Actin Cytoskeleton Reorganization RhoGTPases->Actin CellAdhesion Cell Adhesion & Spreading Actin->CellAdhesion CellMigration Cell Migration Actin->CellMigration

Integrin-mediated signaling pathway.

References

Application Notes: Fmoc-NH-PEG30-CH2CH2COOH for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and efficacy.[1][2] Fmoc-NH-PEG30-CH2CH2COOH is a heterobifunctional linker featuring a long-chain polyethylene (B3416737) glycol (PEG) spacer, designed to optimize the properties of ADCs.[1][3][4][5]

The 30-unit PEG chain imparts significant hydrophilicity to the linker, which can help to overcome the aggregation issues often associated with hydrophobic drug payloads.[1][4] This enhanced solubility allows for a higher drug-to-antibody ratio (DAR) without compromising the ADC's physical stability.[1][4] Furthermore, the PEG moiety can shield the cytotoxic drug from the microenvironment, improving stability, prolonging circulation time, and reducing immunogenicity.[2][5]

This linker possesses two key functional groups for sequential conjugation:

  • Fmoc-protected amine (Fmoc-NH-): The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine.[6][7] Its removal under mild basic conditions reveals a primary amine that can be used for conjugation.[6][7]

  • Carboxylic acid (-COOH): This functional group can be activated to form a stable amide bond with an amine-containing molecule, such as a lysine (B10760008) residue on the antibody or an amine-functionalized payload.[8]

Principle of the Method

The use of this compound in ADC development involves a two-step conjugation strategy. This allows for controlled and specific attachment of the linker to either the payload or the antibody first, followed by conjugation to the second component. A typical workflow involves the following key steps:

  • Activation of the Carboxylic Acid: The terminal carboxylic acid of the linker is activated to facilitate its reaction with an amine group. Common activating agents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester.[9][10][11]

  • First Conjugation: The activated linker is reacted with either the drug payload (containing an amine group) or the antibody (targeting lysine residues).

  • Fmoc Deprotection: The Fmoc protecting group is removed from the conjugated linker by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[6][12][13] This exposes the terminal amine group.

  • Second Conjugation: The newly exposed amine on the antibody-linker or drug-linker intermediate is then available to be conjugated to the corresponding partner (a drug with an activated ester or an antibody with a linker activated for reaction with amines).

This sequential approach provides flexibility in the design and synthesis of the final ADC.

Materials and Reagents

  • This compound

  • Monoclonal Antibody (mAb)

  • Amine-containing cytotoxic payload

  • Activation reagents: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS)

  • Fmoc deprotection reagent: 20% Piperidine in Dimethylformamide (DMF)

  • Solvents: Anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching reagent: e.g., Tris(hydroxymethyl)aminomethane (Tris) buffer

  • Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

  • Analytical instruments: UV-Vis Spectrophotometer, Mass Spectrometer, HPLC system

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Payload

This protocol describes the steps to first attach the linker to a cytotoxic drug that has a free amine group.

  • Activation of the Linker's Carboxylic Acid:

    • Dissolve this compound and a 1.2-fold molar excess of N-hydroxysuccinimide (NHS) in anhydrous DMF.

    • Add a 1.2-fold molar excess of EDC to the solution.

    • Stir the reaction mixture at room temperature for 4 hours to form the NHS ester-activated linker.

  • Conjugation to the Amine-Containing Payload:

    • Dissolve the amine-containing payload in anhydrous DMF or DMSO.

    • Add the activated linker solution to the payload solution in a 1.5-fold molar excess.

    • Stir the reaction overnight at room temperature.

    • Monitor the reaction progress by HPLC.

  • Purification of the Drug-Linker Intermediate:

    • Once the reaction is complete, purify the Fmoc-NH-PEG30-Drug conjugate using reverse-phase HPLC.

    • Lyophilize the purified product.

Protocol 2: Deprotection of the Fmoc Group
  • Fmoc Removal:

    • Dissolve the purified Fmoc-NH-PEG30-Drug conjugate in a 20% solution of piperidine in DMF.[12][13]

    • Stir the reaction at room temperature for 30 minutes.[6]

    • Monitor the deprotection by HPLC, observing the disappearance of the Fmoc-protected peak and the appearance of a new peak for the deprotected product.

  • Purification of the Deprotected Drug-Linker:

    • Remove the piperidine and DMF under vacuum.

    • Purify the resulting H2N-PEG30-Drug conjugate by reverse-phase HPLC.

    • Lyophilize the final product.

Protocol 3: Conjugation of the Deprotected Drug-Linker to the Antibody

This protocol assumes the antibody has been modified to present a reactive group for the amine of the linker, for example, by introducing an activated ester.

  • Antibody Preparation:

    • Prepare the antibody in a suitable buffer, such as PBS at pH 7.4.

    • If necessary, activate surface carboxylates on the antibody using EDC/NHS chemistry.

  • Conjugation Reaction:

    • Dissolve the purified H2N-PEG30-Drug in DMSO.

    • Add the drug-linker solution to the antibody solution at a desired molar ratio (e.g., 5-10 fold excess of the drug-linker).

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted sites on the antibody by adding a quenching buffer (e.g., 1 M Tris buffer, pH 8.0).

    • Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

  • Characterization of the ADC:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance) or Hydrophobic Interaction Chromatography (HIC)-HPLC.

    • Confirm the integrity and purity of the ADC by SDS-PAGE and SEC-HPLC.

    • Verify the molecular weight of the ADC using mass spectrometry.

Data Presentation

Due to the lack of specific experimental data for this compound in the public domain, the following tables are illustrative templates for presenting typical characterization data for an ADC constructed with this linker.

Table 1: Summary of ADC Conjugation and Characterization

ParameterADC Batch 1ADC Batch 2Control (Unconjugated mAb)
Initial mAb Conc. (mg/mL) 10.010.210.5
Linker-Payload to mAb Ratio 8:110:1N/A
Final ADC Conc. (mg/mL) 9.59.710.3
Average DAR (HIC-HPLC) 3.84.20
% Monomer (SEC-HPLC) >98%>97%>99%
% Aggregates (SEC-HPLC) <2%<3%<1%

Table 2: In Vitro Cytotoxicity Assay

Cell LineADC IC50 (nM)Free Drug IC50 (nM)Unconjugated mAb IC50 (nM)
Target-Positive Cell Line 1.50.5> 1000
Target-Negative Cell Line > 10000.6> 1000

Visualizations

ADC_Conjugation_Workflow Experimental Workflow for ADC Synthesis cluster_linker_prep Linker-Payload Preparation cluster_adc_synthesis ADC Synthesis & Purification cluster_characterization ADC Characterization Linker Fmoc-NH-PEG30-COOH ActivatedLinker Fmoc-NH-PEG30-CO-NHS Linker->ActivatedLinker EDC, NHS DrugLinker Fmoc-NH-PEG30-Payload ActivatedLinker->DrugLinker + Payload Payload Amine-Payload Payload->DrugLinker DeprotectedDL H2N-PEG30-Payload DrugLinker->DeprotectedDL 20% Piperidine/DMF ADC Antibody-Drug Conjugate DeprotectedDL->ADC Conjugation Antibody Monoclonal Antibody Antibody->ADC PurifiedADC Purified ADC ADC->PurifiedADC Purification (SEC) DAR DAR Determination PurifiedADC->DAR Purity Purity & Aggregation PurifiedADC->Purity Potency In Vitro Potency PurifiedADC->Potency

Caption: Workflow for ADC synthesis using this compound.

ADC_Internalization_Pathway Mechanism of Action of a PEGylated ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell Binding Endosome Endosome Antigen Target Antigen Lysosome Lysosome Endosome->Lysosome Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage Apoptosis Apoptosis PayloadRelease->Apoptosis Induces

Caption: General signaling pathway for ADC internalization and payload release.

Linker_Component_Relationship Logical Relationship of Linker Components Linker This compound Fmoc-NH PEG30 Spacer -CH2CH2COOH Fmoc Fmoc Group (Base-labile protection) Linker:f0->Fmoc protects PEG PEG Spacer (Solubility, PK) Linker:f1->PEG Carboxyl Carboxylic Acid (Payload/Ab Conjugation) Linker:f2->Carboxyl Amine Primary Amine (Payload/Ab Conjugation) Fmoc->Amine reveals upon deprotection

References

Troubleshooting & Optimization

Troubleshooting low yield in Fmoc-NH-PEG30-CH2CH2COOH conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fmoc-NH-PEG30-CH2CH2COOH Conjugation

Welcome to the technical support center for troubleshooting low-yield issues with this compound conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the bioconjugation process.

Troubleshooting Guide

This section addresses specific issues that can lead to low yields or product impurities in a question-and-answer format.

Q1: Why is my final conjugate yield consistently low?

Low yield is a common problem that can arise from multiple factors throughout the conjugation workflow. The primary areas to investigate are the integrity of the reagents, the reaction conditions (pH, stoichiometry, time), and the efficiency of the purification steps.[1] A systematic approach is crucial to pinpoint the source of the issue.

Potential Causes & Recommended Solutions for Low Conjugation Yield:

  • Poor Reagent Quality or Handling:

    • This compound: This reagent is susceptible to degradation, especially if exposed to moisture. It should be stored at -20°C under an inert atmosphere and warmed to room temperature before opening to prevent condensation.[2]

    • EDC/NHS: These activating agents are highly moisture-sensitive and hydrolyze quickly. Use fresh, high-quality EDC and NHS and prepare solutions immediately before use.[1]

    • Target Molecule: Ensure your target protein, peptide, or small molecule is pure and that its concentration is accurately determined.[3] Contaminants with primary amines (e.g., BSA, glycine, Tris buffer) will compete in the reaction.[1]

  • Inefficient Fmoc Deprotection:

    • The N-terminal Fmoc group must be completely removed to expose the primary amine for the subsequent conjugation step. Incomplete deprotection is a common cause of low yield.

    • Solution: Use a fresh solution of 20% piperidine (B6355638) in DMF. For a long-chain PEG linker, ensure adequate reaction time (e.g., 20-30 minutes) with gentle agitation to overcome potential steric hindrance.

  • Suboptimal Carboxylic Acid Activation (EDC/NHS Step):

    • The activation of the PEG's terminal carboxylic acid is a critical step that is highly pH-dependent.

    • Solution: Perform the activation at a pH between 4.5 and 6.0.[4][5] MES buffer is a common choice for this step. The reaction of the activated NHS-ester with the target amine is more efficient at a higher pH (7.2-8.0).[4][5] A two-step process where the pH is raised after activation is often optimal.

  • Inefficient Amine Coupling Reaction:

    • Steric Hindrance: The long PEG30 chain can physically block the reactive ends of the linker from efficiently accessing the target functional groups on a biomolecule, especially if the target site is in a sterically crowded environment.[6][7][8]

    • Solution: Increase the reaction time (e.g., incubate overnight at 4°C) and/or increase the molar excess of the activated PEG linker.[7] However, be aware that a large excess can complicate purification.

    • Hydrolysis of NHS Ester: The activated NHS ester is prone to hydrolysis, which competes with the amine coupling reaction.[1] The rate of hydrolysis increases significantly with pH.[1] It is a trade-off between amine reactivity and NHS ester stability. Running the reaction at pH 7.2-7.5 is a common starting point.

  • Aggregation During Reaction:

    • High concentrations of reactants or suboptimal buffer conditions can lead to the aggregation of the protein or the PEG-conjugate, effectively removing it from the reaction and lowering the yield of the desired monomeric product.[9][10]

    • Solution: Optimize the protein concentration. If aggregation is observed, consider performing the reaction at a lower concentration or adding stabilizing excipients like arginine or sucrose.[9] Analyze for aggregates using Size Exclusion Chromatography (SEC).[9]

Q2: My final product is polydisperse or contains multiple PEGylated species. How can I improve this?

This issue typically arises when the target molecule has multiple potential conjugation sites (e.g., multiple lysine (B10760008) residues on a protein) or when reaction conditions are not well-controlled.

  • Multiple Reactive Sites: If your target protein has several primary amines (N-terminus and lysine side chains), random conjugation will lead to a heterogeneous mixture of products with varying numbers of PEG chains attached.

  • Solution:

    • To favor N-terminal modification, run the reaction at a lower pH (around 7.0), where the N-terminal alpha-amine is more reactive than the epsilon-amines of lysine residues.[11]

    • For true site-specificity, consider protein engineering to introduce a unique cysteine residue and use a thiol-reactive PEG linker instead.[12]

Q3: How can I confirm that the Fmoc deprotection step was successful?

Incomplete Fmoc removal is a critical failure point.

  • Solution: Before proceeding with the EDC/NHS activation, take a small aliquot of the deprotected this compound, couple it to a test resin, and perform a qualitative ninhydrin (B49086) (Kaiser) test. A positive result (blue color) indicates the presence of free primary amines, confirming successful deprotection.

Q4: I have difficulty purifying my final conjugate from the unreacted PEG linker. What should I do?

The large size and hydrophilicity of the PEG30 linker can make it challenging to separate from the desired conjugate, especially if the target molecule is also large.

  • Solution:

    • Size Exclusion Chromatography (SEC): This is the most common method for separating based on hydrodynamic radius. The PEGylated conjugate should elute earlier than the unreacted PEG linker.[] However, the resolution can be poor if the sizes are too similar.

    • Ion Exchange Chromatography (IEX): If your target molecule is charged, IEX can be very effective. The PEGylation process often shields the surface charges of a protein, causing the conjugate to elute at a different salt concentration than the unmodified protein.[][14] This can also help separate mono-PEGylated from multi-PEGylated species.

    • Dialysis/Ultrafiltration: Using a membrane with an appropriate molecular weight cutoff (MWCO) can remove smaller unreacted PEG linkers, but it may not be effective for a large PEG30 chain if the conjugate is not significantly larger.[15]

Frequently Asked Questions (FAQs)

Q1: What are the key properties of the this compound linker?

This is a heterobifunctional linker. The Fmoc-protected amine allows for controlled, sequential conjugation. The Fmoc group is stable under acidic conditions but is easily removed with a mild base (like piperidine) to reveal a primary amine.[2] The PEG30 spacer is a long, hydrophilic chain of 30 ethylene (B1197577) glycol units, which enhances the solubility and in vivo half-life of the final conjugate but can also introduce steric hindrance.[6][16] The terminal carboxylic acid can be activated (e.g., with EDC/NHS) to react with primary amines on a target molecule.[4]

Q2: What is the optimal molar ratio of PEG linker to my target molecule?

The optimal ratio is dependent on the target molecule and must be determined empirically.[11]

  • For a target with a single, accessible amine, a 1.5 to 5-fold molar excess of the activated PEG linker is a good starting point.

  • For complex proteins with multiple amines, a higher excess (e.g., 10-20 fold) may be needed to achieve a higher degree of PEGylation, but this will increase the challenge of purification.[11] It is recommended to start with a lower molar ratio and increase it incrementally.

Q3: What buffer systems should I use for the conjugation reaction?

It is critical to use buffers that do not contain primary amines.

  • Activation Step (EDC/NHS): Use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0.[17]

  • Conjugation Step (Amine Coupling): Use a non-amine buffer like PBS (phosphate-buffered saline) or HEPES at pH 7.2-8.0.[1]

  • Avoid: Buffers containing Tris or glycine, as they will compete with the target molecule for the activated PEG linker and significantly lower your yield.[1]

Q4: How should I store the this compound reagent?

To ensure its stability, the reagent should be stored at -20°C , desiccated, and protected from light.[2] It is advisable to keep it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[2]

Data Presentation

The length of the PEG linker is a critical parameter that influences conjugation efficiency and the properties of the final product. The following tables provide illustrative data based on principles reported in the literature, showing how PEG chain length can affect key outcomes.

Table 1: Illustrative Impact of PEG Linker Length on Conjugation Efficiency (DAR)

PEG LinkerConjugation ChemistryTarget MoleculeResulting Drug-to-Antibody Ratio (DAR)Reference Principle
PEG4Thiol-MaleimideAntibody3.8Shorter linkers may lead to higher DAR in some cases due to less steric hindrance during the reaction itself.[18][19]
PEG8Thiol-MaleimideAntibody3.5[18][19]
PEG12Thiol-MaleimideAntibody3.1[18][19]
PEG24 Thiol-Maleimide Antibody 2.7 Longer, more flexible linkers can sometimes fold back or shield the reactive group, slightly lowering the final conjugation efficiency under standard conditions.[7][19]

Table 2: Illustrative Impact of PEG Linker Length on Biological Activity (Receptor Binding)

PEG Linker LengthTarget-Receptor SystemIC50 (nM)Reference Principle
PEG2Small Molecule - Receptor A15.2For some interactions, shorter linkers that hold the molecule in a more constrained conformation are beneficial for binding.[18]
PEG4Small Molecule - Receptor A25.8[18]
PEG8Small Molecule - Receptor A45.1[18]
PEG12 Small Molecule - Receptor A 60.5 A very long PEG chain can cause steric hindrance that interferes with the binding of the conjugated molecule to its biological target, leading to reduced activity.[20][21]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Primary Amine

This protocol first involves the activation of the PEG linker's carboxylic acid group, followed by conjugation to an amine-containing molecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Amine-containing target molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba Spin Desalting Column)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening vials.

    • Prepare a stock solution of the PEG linker in anhydrous DMF or DMSO.

    • Prepare a solution of your target molecule in the Conjugation Buffer. Ensure it is free from amine-containing contaminants.

    • Prepare EDC and NHS solutions in the Activation Buffer immediately before use.

  • Activation of PEG Linker:

    • In a microcentrifuge tube, dissolve the this compound in the Activation Buffer.

    • Add a 2 to 4-fold molar excess of EDC and NHS to the PEG solution.[4]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Target Molecule:

    • Immediately add the activated PEG-NHS ester solution to your target molecule solution. A 5 to 10-fold molar excess of the activated PEG over the target molecule is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted PEG-NHS esters.[12]

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG, quenching reagent, and byproducts by purifying the conjugate. Size Exclusion Chromatography (SEC) is the recommended first step.

    • Equilibrate the SEC column with your desired storage buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column and collect fractions corresponding to the high molecular weight conjugate.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Use HPLC (SEC or Reverse-Phase) to assess purity and aggregation.

    • Use Mass Spectrometry to confirm the identity and degree of PEGylation of the final product.[22]

Visualizations

Diagrams of Workflows and Logic

G cluster_prep 1. Reagent Preparation cluster_activation 2. Carboxylic Acid Activation cluster_conjugation 3. Conjugation Reaction cluster_purification 4. Quench & Purify A Prepare Target Molecule in Amine-Free Buffer (e.g., PBS, pH 7.4) F Combine Activated PEG with Target Molecule (5-10x molar excess) A->F B Prepare Fmoc-NH-PEG30-COOH Stock Solution (DMF/DMSO) C Dissolve PEG Linker in Activation Buffer (MES, pH 5.5) B->C D Add EDC and NHS (2-4x molar excess) C->D E Incubate 15-30 min at RT D->E E->F G Incubate 2h at RT or overnight at 4°C F->G H Quench Reaction (e.g., 50mM Tris) G->H I Purify Conjugate (Size Exclusion Chromatography) H->I J Characterize Final Product (SDS-PAGE, HPLC, MS) I->J

Caption: General experimental workflow for PEG30 conjugation.

G cluster_reagents Reagent Integrity cluster_reaction Reaction Conditions cluster_target Target Molecule Issues start Low Conjugate Yield Observed reagent_check Are all reagents fresh? (EDC, NHS, Buffers) Is PEG linker properly stored? start->reagent_check reagent_sol Use fresh reagents. Ensure anhydrous solvents. Warm PEG linker to RT before use. reagent_check->reagent_sol Yes reaction_check Was pH optimal for each step? Activation: pH 4.5-6.0 Coupling: pH 7.2-8.0 reagent_check->reaction_check No end_node Re-run experiment with optimized parameters reagent_sol->end_node reaction_sol Use two-step pH procedure. Verify buffer pH. reaction_check->reaction_sol Yes molar_check Is molar ratio of PEG correct? reaction_check->molar_check No reaction_sol->end_node molar_sol Optimize molar excess of PEG. Start with 5-10x and titrate. molar_check->molar_sol Yes target_check Does buffer contain competing amines? (Tris, Glycine) molar_check->target_check No molar_sol->end_node target_sol Buffer exchange target into PBS or HEPES. target_check->target_sol Yes steric_check Is steric hindrance a likely issue? target_check->steric_check No target_sol->end_node steric_sol Increase reaction time. Consider a linker with a different geometry. steric_check->steric_sol Yes steric_check->end_node No steric_sol->end_node

Caption: Decision tree for troubleshooting low conjugation yield.

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation peg Fmoc-NH-PEG30-COOH activated_peg Fmoc-NH-PEG30-CO-NHS (Activated NHS Ester) peg->activated_peg pH 4.5-6.0 (MES Buffer) edc EDC edc->activated_peg nhs NHS nhs->activated_peg conjugate Fmoc-NH-PEG30-CO-NH-Target (Final Conjugate) activated_peg->conjugate pH 7.2-8.0 (PBS Buffer) hydrolysis Side Reaction: Hydrolysis of NHS Ester activated_peg->hydrolysis H₂O (competing reaction) target Target-NH2 target->conjugate

References

Technical Support Center: Optimizing Reactions with Fmoc-NH-PEG30-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for Fmoc-NH-PEG30-CH2CH2COOH. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during its use in bioconjugation, peptide synthesis, and drug delivery applications.

Troubleshooting Guide

This guide is designed to help you resolve common issues that may arise during the activation and coupling of this compound.

Issue Potential Cause Recommended Solution
Low or No Coupling Yield Incomplete activation of the carboxylic acid.- Ensure EDC and NHS are fresh and have been stored under dry conditions. - Use a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the PEG reagent.[1] - Allow for a 15-30 minute pre-activation step at room temperature before adding your amine-containing molecule.[1]
Hydrolysis of the activated NHS-ester.- Maintain the recommended pH for each reaction step. The activation step is most efficient at pH 4.5-7.2, while the coupling to a primary amine is best at pH 7-8.[2] - Perform the reaction promptly after activation, as the NHS-ester is susceptible to hydrolysis, especially at higher pH values.
Suboptimal reaction buffer.- Use a non-amine, non-carboxylate buffer such as MES for the activation step to avoid unwanted side reactions.[2] You can then adjust the pH with a buffer like PBS for the coupling step.[2]
Insufficient concentration of reactants.- If possible, increase the concentration of your target molecule to improve reaction kinetics.
Precipitation of Reagents or Conjugate Poor solubility of the PEG reagent or the target molecule.- this compound is soluble in organic solvents like DMF, DMSO, and DCM, as well as in aqueous buffers.[3][4] Ensure your chosen solvent system is compatible with all reaction components. - If precipitation occurs upon adding EDC, you may need to adjust the amount of EDC used.[2]
Side Product Formation Reaction with non-target functional groups.- If your target molecule contains multiple reactive groups, consider using protecting groups to ensure site-specific conjugation.
EDC-related side reactions.- The use of NHS or sulfo-NHS helps to minimize side reactions by converting the highly reactive O-acylisourea intermediate to a more stable NHS-ester.[1]
Difficulty in Purifying the Final Conjugate Co-elution of unreacted PEG and the desired product.- Optimize your purification method. Size-exclusion chromatography (SEC) is effective for separating molecules based on size.[5] - For smaller molecules, reverse-phase HPLC (RP-HPLC) can provide high-resolution separation based on hydrophobicity.[5]
Non-specific binding to purification media.- For protein conjugates, ensure the purification column is properly equilibrated. Sometimes, a slight increase in the ionic strength of the buffer can reduce non-specific binding.[5]

Frequently Asked Questions (FAQs)

Q1: What is the role of each functional group in this compound?

A1: This is a heterobifunctional linker with three key components:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the amine. It is stable under acidic and neutral conditions and can be quickly removed with a mild base, such as 20% piperidine (B6355638) in DMF.[3]

  • PEG30 (Polyethylene Glycol) spacer: A 30-unit polyethylene (B3416737) glycol chain that increases the hydrophilicity and biocompatibility of the molecule it is attached to.[6] This can improve the solubility of the final conjugate and reduce non-specific interactions.

  • -CH2CH2COOH (Carboxylic Acid): This terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond.

Q2: What are the optimal storage and handling conditions for this compound?

A2: For long-term stability, the reagent should be stored at -20°C under dry conditions and protected from light.[3][5] It is advisable to keep it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxygen.[3] Before use, allow the container to warm to room temperature before opening to avoid condensation.[3]

Q3: How do I choose the right coupling agent to activate the carboxylic acid?

A3: The most common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1] This two-step, one-pot reaction is efficient and forms a relatively stable NHS-ester intermediate that reacts with primary amines.[1] Other activators like HBTU or HATU can also be used, particularly in solid-phase peptide synthesis.

Q4: What is the recommended procedure for removing the Fmoc protecting group?

A4: The Fmoc group is typically removed by treating the molecule with a 20% solution of piperidine in an organic solvent like dimethylformamide (DMF).[3] The reaction is usually complete within 10-30 minutes at room temperature.

Q5: How can I monitor the progress of my coupling reaction?

A5: The progress of the reaction can be monitored using various analytical techniques. For peptide synthesis on a solid support, a ninhydrin (B49086) test can be used to detect the presence of free primary amines after the Fmoc deprotection step. For reactions in solution, techniques like HPLC or mass spectrometry can be used to track the consumption of starting materials and the formation of the desired product.

Experimental Protocols

Protocol 1: Activation of this compound and Coupling to a Primary Amine

This protocol describes a general two-step procedure for conjugating the PEG linker to an amine-containing molecule in solution.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Amine-containing target molecule

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous DMF or DMSO

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare a stock solution of this compound in anhydrous DMF or DMSO. Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • Dissolve the this compound in the Activation Buffer.

    • Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS (or sulfo-NHS) relative to the PEG reagent.[1]

    • Vortex briefly and incubate for 15-30 minutes at room temperature to form the NHS-ester.[1]

  • Conjugation to the Amine:

    • Add the activated PEG-NHS ester solution to the solution of the amine-containing molecule. A 1.5- to 10-fold molar excess of the activated linker over the target molecule is a good starting point.[1]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS-esters.[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1]

Protocol 2: Fmoc Deprotection

This protocol outlines the removal of the Fmoc group to expose the primary amine.

Materials:

  • Fmoc-protected conjugate

  • Deprotection Solution: 20% piperidine in DMF

  • DMF (for washing)

Procedure:

  • Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.

  • Add the Deprotection Solution to the reaction mixture.

  • Agitate the reaction for 10-30 minutes at room temperature.

  • The deprotected product can then be precipitated or purified from the deprotection solution and byproducts. For solid-phase synthesis, the resin is washed thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

Quantitative Data Summary

The following tables provide typical molar excess ranges and pH conditions for the coupling reaction. Note that optimal conditions are dependent on the specific reactants and should be empirically determined.

Table 1: Recommended Molar Ratios of Coupling Reagents

ReagentMolar Excess (relative to this compound)
EDC2 - 5 fold
NHS/sulfo-NHS1.2 - 2 fold
Activated PEG linker1.5 - 10 fold (relative to amine-containing molecule)

Table 2: pH Optima for Reaction Steps

Reaction StepOptimal pH RangeRecommended Buffer
Carboxylic Acid Activation4.5 - 7.2MES or similar non-amine, non-carboxylate buffer
Amine Coupling7.0 - 8.0PBS or similar non-amine buffer

Visualizations

G cluster_workflow Experimental Workflow for EDC/NHS Coupling reagent_prep Reagent Preparation (PEG, EDC, NHS, Target Molecule) activation Activation of Carboxylic Acid (EDC/NHS, pH 5.5-6.0) reagent_prep->activation Add EDC/NHS conjugation Conjugation to Amine (pH 7.2-7.5) activation->conjugation Add to amine-containing molecule quenching Quenching Reaction (Tris or Glycine) conjugation->quenching Stop reaction purification Purification (SEC or Dialysis) quenching->purification Isolate conjugate

Caption: Workflow for EDC/NHS coupling of this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Coupling Yield start Low or No Yield check_reagents Check Reagent Quality start->check_reagents check_activation Check Activation Conditions check_coupling Check Coupling Conditions check_activation->check_coupling Activation OK solution_activation Optimize EDC/NHS molar ratio and pre-activation time. check_activation->solution_activation Suboptimal solution_coupling Verify pH of coupling buffer (7.2-7.5). Increase reactant concentrations. check_coupling->solution_coupling Suboptimal check_reagents->check_activation Reagents OK solution_reagents Use fresh, dry EDC and NHS. Check for precipitation. check_reagents->solution_reagents Degraded or precipitated

Caption: Troubleshooting flowchart for low coupling yield.

References

Common side reactions with Fmoc-NH-PEG-COOH and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-NH-PEG-COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this versatile PEG linker in peptide synthesis and bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-NH-PEG-COOH and what are its primary applications?

Fmoc-NH-PEG-COOH is a heterobifunctional linker molecule. It consists of a polyethylene (B3416737) glycol (PEG) chain of varying length, with a fluorenylmethoxycarbonyl (Fmoc) protected amine at one end and a carboxylic acid at the other. The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS), while the carboxylic acid allows for coupling to amine-containing molecules or surfaces. Its primary applications include:

  • PEGylation of peptides and proteins: The PEG chain can enhance the solubility, stability, and pharmacokinetic profile of biotherapeutics.[1]

  • Linker for bioconjugation: It can be used to attach drugs, fluorescent dyes, or other molecules to peptides or proteins.

  • Surface modification: The linker can be used to immobilize peptides or other biomolecules onto surfaces for various applications, such as in assays or biomaterials.[2]

Q2: What are the main advantages of using a PEG linker in peptide synthesis?

The incorporation of a PEG linker can offer several advantages:

  • Improved Solubility: The hydrophilic nature of the PEG chain can help to solubilize hydrophobic peptides, both during and after synthesis.[1]

  • Reduced Aggregation: By disrupting inter-chain hydrogen bonding, the PEG linker can minimize peptide aggregation on the solid support, leading to improved coupling efficiency and higher purity of the final product.[1]

  • Enhanced Biological Properties: In the final peptide conjugate, the PEG chain can increase the hydrodynamic volume, leading to reduced renal clearance and a longer in vivo half-life. It can also shield the peptide from proteolytic degradation and reduce its immunogenicity.[1]

  • Increased Accessibility: When used to link a peptide to a surface or another molecule, the flexible PEG spacer can reduce steric hindrance and make the peptide more accessible for interaction.[2]

Troubleshooting Guide: Common Side Reactions and How to Avoid Them

This section details common side reactions encountered when using Fmoc-NH-PEG-COOH in solid-phase peptide synthesis and provides strategies to mitigate them.

Diketopiperazine (DKP) Formation

Problem: Significant loss of the dipeptide from the resin, especially when proline or glycine (B1666218) is the second amino acid in the sequence. This occurs when the deprotected N-terminal amine of the second amino acid attacks the ester linkage to the resin, forming a cyclic diketopiperazine which is cleaved from the support.

Influence of Fmoc-NH-PEG-COOH: The flexible and long PEG chain could potentially facilitate the necessary conformation for the intramolecular cyclization, although its hydrophilic nature might also disrupt the aggregation that can sometimes precede DKP formation.

Avoidance Strategies:

  • Choice of Resin: Utilize a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically obstructs the intramolecular cyclization reaction.

  • Dipeptide Coupling: Instead of sequential coupling, use a pre-formed dipeptide. This bypasses the vulnerable dipeptide-resin intermediate stage.

  • Modified Deprotection Conditions: Use a milder base for Fmoc deprotection or perform the deprotection at a lower temperature to reduce the rate of cyclization.

Experimental Protocol: Coupling of Fmoc-NH-PEG-COOH to an Amino-functionalized Resin

This protocol describes a general procedure for the initial coupling of the PEG linker to a resin.

  • Resin Swelling: Swell the amino-functionalized resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat it with 20% piperidine (B6355638) in DMF for 20 minutes to expose the free amine. Wash the resin thoroughly with DMF.

  • Activation of Fmoc-NH-PEG-COOH:

    • In a separate vessel, dissolve 2-3 equivalents of Fmoc-NH-PEG-COOH and an equivalent amount of an activating agent (e.g., HBTU, HATU) in DMF.

    • Add 4-6 equivalents of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA).

    • Allow the activation to proceed for a few minutes.

  • Coupling: Add the activated Fmoc-NH-PEG-COOH solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and then methanol (B129727) to remove any unreacted reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes.

  • Washing: Wash the resin again as described in step 5.

  • Drying: Dry the resin under vacuum.

Aspartimide Formation

Problem: Formation of a stable five-membered ring succinimide (B58015) intermediate at aspartic acid residues, particularly in sequences like Asp-Gly, Asp-Asn, or Asp-Ser. This can lead to racemization and the formation of β- and α-piperidide adducts.[3]

Influence of Fmoc-NH-PEG-COOH: The PEG linker itself does not directly participate in this reaction. However, the improved solvation of the peptide chain due to the PEG moiety may alter the kinetics of this side reaction.

Avoidance Strategies:

  • Use of Protecting Groups: Employ a more sterically hindered protecting group on the aspartic acid side chain, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die), which are more resistant to cyclization.[4]

  • Modified Deprotection: Add 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the 20% piperidine in DMF deprotection solution.[4] HOBt can protonate the amide nitrogen, making it less nucleophilic and reducing the rate of aspartimide formation.

  • Alternative Bases: Use a weaker base for Fmoc deprotection, such as piperazine, which has been shown to reduce aspartimide formation.[4]

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentAdvantagesDisadvantages
HBTU/HATU Fast coupling kinetics, high efficiency.Can cause racemization of sensitive amino acids.
DIC/HOBt Lower cost, effective at reducing racemization.Slower coupling times, can form insoluble urea (B33335) byproduct.
PyBOP Good for sterically hindered couplings.Can be more expensive.
Racemization

Problem: Loss of stereochemical integrity at the α-carbon of the amino acid being coupled, leading to the incorporation of D-amino acids into the peptide chain. This is particularly problematic for sensitive amino acids like histidine and cysteine.[5]

Influence of Fmoc-NH-PEG-COOH: The PEG linker is not expected to have a direct electronic effect on the racemization of subsequent amino acids. However, by reducing aggregation, it can improve coupling kinetics, potentially allowing for shorter activation times and thus reducing the window for racemization.

Avoidance Strategies:

  • Choice of Coupling Reagent: Use coupling reagents known to suppress racemization, such as those containing HOBt or its derivatives (e.g., 6-Cl-HOBt).

  • Control of Base: Use a sterically hindered base like DIPEA or 2,4,6-collidine for activation, and use the minimum amount necessary.

  • Pre-activation: Pre-activate the Fmoc-amino acid for a short period before adding it to the resin to minimize the time the activated species is in solution.

  • Lower Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to slow down the rate of racemization.

Experimental Protocol: Standard Fmoc-SPPS Cycle for Peptide Elongation on a PEGylated Resin

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution and repeat the treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate 3-5 equivalents of the next Fmoc-amino acid with a suitable coupling reagent (e.g., HBTU) and base (e.g., DIPEA) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a colorimetric test (e.g., Kaiser test for primary amines, chloranil (B122849) test for secondary amines).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 1-3 for each subsequent amino acid in the peptide sequence.

Aggregation

Problem: The growing peptide chain can fold and form intermolecular hydrogen bonds, leading to a collapsed resin matrix. This hinders the diffusion of reagents, resulting in incomplete deprotection and coupling reactions.

Influence of Fmoc-NH-PEG-COOH: The flexible and hydrophilic PEG chain is known to disrupt the formation of secondary structures and intermolecular hydrogen bonds, thereby significantly reducing aggregation.[1] This is one of the key benefits of using a PEG linker.

Avoidance Strategies (in addition to using the PEG linker):

  • "Difficult Sequence" Strategies: For particularly aggregation-prone sequences, consider incorporating backbone protection (e.g., 2-hydroxy-4-methoxybenzyl group) or using pseudoproline dipeptides to disrupt secondary structure formation.

  • Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) prior to coupling to break up aggregates.[6]

  • Solvent Choice: Use more polar solvents like N-methyl-2-pyrrolidone (NMP) or add a small percentage of dimethyl sulfoxide (B87167) (DMSO) to the DMF to improve resin swelling and disrupt aggregates.[6]

Visualizing Workflows and Relationships

SPPS_Workflow start Start with Amino-Resin couple_peg Couple Fmoc-NH-PEG-COOH start->couple_peg deprotect_fmoc_peg Fmoc Deprotection (PEG) couple_peg->deprotect_fmoc_peg couple_aa1 Couple First Fmoc-AA deprotect_fmoc_peg->couple_aa1 deprotect_fmoc_aa Fmoc Deprotection (AA) couple_aa1->deprotect_fmoc_aa couple_aa_n Couple Subsequent Fmoc-AAs deprotect_fmoc_aa->couple_aa_n couple_aa_n->deprotect_fmoc_aa Repeat n times cleavage Cleavage from Resin & Side-chain Deprotection couple_aa_n->cleavage purification Purification cleavage->purification end Final PEGylated Peptide purification->end

Troubleshooting_DKP problem Problem: Significant Peptide Loss after Dipeptide Stage cause Potential Cause: Diketopiperazine (DKP) Formation problem->cause solution1 Use 2-Chlorotrityl Chloride (2-CTC) Resin cause->solution1 solution2 Couple a Pre-formed Dipeptide cause->solution2 solution3 Modify Fmoc Deprotection Conditions (Milder Base / Lower Temperature) cause->solution3

References

Technical Support Center: Preventing Aggregation of PEGylated Peptides during Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peptide aggregation during PEGylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peptide aggregation during PEGylation?

A1: Peptide aggregation during PEGylation is a multifaceted issue stemming from both the intrinsic properties of the peptide and the experimental conditions. Key causes include:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple peptide molecules together, leading to the formation of large, often insoluble aggregates.[1]

  • High Peptide Concentration: Increased proximity of peptide molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect peptide stability. Deviations from the optimal range for a specific peptide can expose hydrophobic regions, promoting aggregation.[1]

  • Intrinsic Properties of the Peptide: The amino acid sequence itself is a major factor. Peptides with a high content of hydrophobic residues (e.g., Leucine, Valine, Phenylalanine) are more prone to aggregation.[2]

  • Presence of Pre-existing Aggregates: If the initial peptide sample contains aggregates, these can act as seeds, accelerating further aggregation during the PEGylation process.[3]

Q2: How does PEGylation help in preventing peptide aggregation?

A2: PEGylation is a widely used strategy to enhance the solubility and stability of peptides and proteins.[4][5] The covalent attachment of polyethylene (B3416737) glycol (PEG) chains creates a steric barrier around the peptide.[6] This "shielding" effect hinders the close contact between peptide molecules that is necessary for aggregation to occur.[6] The stabilizing effect generally increases with higher concentrations and greater molecular weight of the PEG.[6]

Q3: What analytical techniques can be used to detect and quantify peptide aggregation?

A3: Several analytical methods are available to detect and quantify the extent of aggregation in your PEGylated peptide sample:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates, being larger, will elute from the column earlier than the monomeric PEGylated peptide.[1][7]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[1][8][9] It is a non-invasive method that can provide rapid screening for aggregation.[8][10]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked peptide aggregates.[1]

  • Turbidity Measurements: An increase in the turbidity of the reaction mixture, which can be measured using a UV-Vis spectrophotometer, can indicate the formation of insoluble aggregates.[1]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight of the PEGylated peptide and identify the presence of multimers.[1]

Troubleshooting Guides

Problem: Significant precipitation or aggregation is observed during the PEGylation reaction.

This step-by-step guide will help you troubleshoot and mitigate peptide aggregation.

Step 1: Optimization of Reaction Conditions

Systematically screen key reaction parameters in small-scale experiments to identify the optimal conditions for your specific peptide before proceeding to a larger scale.[1]

  • Workflow for Optimizing PEGylation Reaction Conditions

G Workflow for Optimizing PEGylation Conditions A Start: Aggregation Observed B Design Small-Scale Screening Matrix (Vary one parameter at a time) A->B C Test Peptide Concentration (e.g., 0.5, 1, 2, 5 mg/mL) B->C D Test PEG:Peptide Molar Ratio (e.g., 1:1, 5:1, 10:1, 20:1) B->D E Test pH (e.g., pH 6.0, 7.0, 7.4, 8.0) B->E F Test Temperature (e.g., 4°C, Room Temperature) B->F G Incubate Reactions C->G D->G E->G F->G H Analyze Aggregation (e.g., Turbidity, SDS-PAGE, DLS) G->H I Aggregation Minimized? H->I J Yes: Scale-up with Optimal Conditions I->J Yes K No: Proceed to Step 2 (Additives) I->K No

Caption: A logical workflow for systematically optimizing PEGylation reaction conditions to minimize peptide aggregation.

Step 2: Incorporation of Stabilizing Excipients

If optimizing the reaction conditions alone is insufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.

ExcipientRecommended ConcentrationMechanism of Action
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)Act as protein stabilizers through preferential exclusion.[1]
Polyols (e.g., Sorbitol, Glycerol) 5-10% (w/v)Stabilize the peptide structure.[1]
Amino Acids (e.g., Arginine, Glycine) 50-100 mMSuppress non-specific peptide-peptide interactions.[1]
Non-ionic Surfactants (e.g., Polysorbate 20/80) 0.01-0.05% (v/v)Reduce surface tension and prevent surface-induced aggregation.[1]

Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.

  • Lower the Temperature: Performing the reaction at a lower temperature (e.g., 4°C) will decrease the reaction rate.[1]

  • Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller portions over an extended period.[1]

Experimental Protocols

Protocol 1: Small-Scale Screening of PEGylation Conditions

Objective: To empirically determine the optimal peptide concentration, PEG:peptide molar ratio, pH, and temperature to minimize aggregation during PEGylation.

Materials:

  • Lyophilized peptide

  • Activated PEG reagent

  • Reaction buffers with varying pH values (e.g., phosphate (B84403) buffer, HEPES buffer)

  • Microcentrifuge tubes or a 96-well plate

  • Instrumentation for aggregation analysis (e.g., spectrophotometer, DLS instrument, SDS-PAGE equipment)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of your peptide (e.g., 10 mg/mL) in a suitable, amine-free buffer.[3]

    • Prepare a stock solution of the activated PEG reagent in the same buffer.

  • Set up the Screening Matrix: In separate microcentrifuge tubes or wells of a 96-well plate, set up a series of small-scale reactions (e.g., 50-100 µL).[1] Vary one of the following parameters in each set of reactions while keeping the others constant:

    • Peptide Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1]

    • PEG:Peptide Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).[1]

    • pH: Screen a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0).[1]

    • Temperature: Conduct the reactions at different temperatures (e.g., 4°C and room temperature).[1]

  • Reaction Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.[1]

  • Analysis: Analyze the extent of aggregation in each reaction using one or more of the analytical techniques described in the FAQs (e.g., turbidity measurement at 350-600 nm, non-reducing SDS-PAGE, or DLS).[1]

  • Evaluation: Identify the conditions that result in the lowest level of aggregation while achieving the desired degree of PEGylation.

Protocol 2: Analysis of PEGylated Peptide Aggregation by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify aggregates in a PEGylated peptide sample.

Materials:

  • SEC column with an appropriate pore size for the expected molecular weight range of the monomer and aggregates.

  • HPLC or UPLC system with a UV detector.

  • Mobile phase (e.g., phosphate-buffered saline).

  • PEGylated peptide sample.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: If necessary, dilute the PEGylated peptide sample in the mobile phase. The sample volume should typically be no more than 2-5% of the total column volume for optimal resolution.[3]

  • Injection and Elution: Inject the prepared sample onto the column and elute with the mobile phase at a constant flow rate.

  • Data Acquisition: Monitor the eluent using a UV detector at a suitable wavelength (e.g., 280 nm for peptides containing aromatic residues).

  • Data Analysis:

    • Aggregates, having a larger hydrodynamic radius, will elute first as earlier peaks.[3]

    • The monomeric PEGylated peptide will elute as the main, later peak.

    • Integrate the peak areas to quantify the relative amounts of aggregates and monomer.

Protocol 3: Detection of Aggregates by Dynamic Light Scattering (DLS)

Objective: To rapidly screen for the presence of aggregates in a PEGylated peptide solution.

Materials:

  • DLS instrument.

  • Low-volume cuvette.

  • PEGylated peptide sample.

Procedure:

  • Sample Preparation:

    • Ensure the sample is free of dust and other particulates by filtering through a 0.22 µm filter or by centrifugation.[10]

    • Transfer the required volume of the sample (typically 10-50 µL) into a clean cuvette.[10]

  • Instrument Setup: Set the appropriate parameters on the DLS instrument, including temperature and measurement duration.

  • Measurement: Place the cuvette in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles in the solution.

  • Data Analysis:

    • The instrument's software will analyze the correlation function of the scattered light to determine the size distribution of the particles.

    • The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomeric PEGylated peptide is indicative of aggregation.

    • The polydispersity index (PDI) provides an indication of the heterogeneity of the sample; a higher PDI can suggest the presence of aggregates.

Data Presentation

Table 1: Effect of PEG Chain Length on Hydrodynamic Radius and SEC Retention Time

PEG Molecular Weight (kDa)Change in Hydrodynamic RadiusSEC Retention Time
5BaselineDecreases with increasing MW
10IncreasesDecreases with increasing MW
20Further IncreasesDecreases with increasing MW
40 (branched)Significant IncreaseSignificant Decrease

Note: This table summarizes the general trend observed. Actual values are protein-dependent. Increasing the PEG size generally leads to a larger hydrodynamic radius and earlier elution (shorter retention time) in SEC.[11][12]

Table 2: Influence of Reaction Parameters on Aggregation

ParameterChangeExpected Impact on AggregationRationale
Peptide Concentration IncreaseIncreaseHigher probability of intermolecular interactions.[1]
PEG:Peptide Molar Ratio IncreaseMay IncreaseHigher chance of multi-PEGylation and cross-linking.[3]
pH Move towards pIIncreaseReduced net charge and increased hydrophobic interactions.
Temperature IncreaseMay IncreaseCan promote unfolding and exposure of hydrophobic regions.

Visualization

G Factors Influencing PEGylated Peptide Aggregation cluster_causes Primary Causes of Aggregation cluster_solutions Prevention Strategies High Concentration High Concentration Peptide Aggregation Peptide Aggregation High Concentration->Peptide Aggregation Suboptimal pH/Temp Suboptimal pH/Temp Suboptimal pH/Temp->Peptide Aggregation Hydrophobic Peptide Sequence Hydrophobic Peptide Sequence Hydrophobic Peptide Sequence->Peptide Aggregation Bifunctional PEG Bifunctional PEG Bifunctional PEG->Peptide Aggregation Optimize Concentration Optimize Concentration Stable Monomeric PEG-Peptide Stable Monomeric PEG-Peptide Optimize Concentration->Stable Monomeric PEG-Peptide Optimize pH/Temp Optimize pH/Temp Optimize pH/Temp->Stable Monomeric PEG-Peptide Use Additives (e.g., Arginine) Use Additives (e.g., Arginine) Use Additives (e.g., Arginine)->Stable Monomeric PEG-Peptide Control Reaction Rate Control Reaction Rate Control Reaction Rate->Stable Monomeric PEG-Peptide Purification (SEC) Purification (SEC) Purification (SEC)->Stable Monomeric PEG-Peptide Peptide Aggregation->Purification (SEC) Removal

Caption: A diagram illustrating the causes of PEGylated peptide aggregation and the corresponding strategies for prevention and mitigation.

References

Technical Support Center: Purification of Fmoc-NH-PEG30-CH2CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of Fmoc-NH-PEG30-CH2CH2COOH conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the purification of your this compound conjugate.

Issue 1: Poor Solubility of the Conjugate in Purification Buffers

Root Cause Analysis: The Fmoc group imparts significant hydrophobicity, which, combined with the amphipathic nature of the PEG chain, can lead to poor solubility in standard aqueous buffers, especially at high concentrations. This can result in precipitation of the conjugate before or during the purification process.

Immediate Actions & Solutions:

  • Solvent Modification: Introduce organic modifiers to your aqueous buffers. Acetonitrile (B52724) (ACN) and isopropanol (B130326) are common choices that can significantly improve solubility. Start with a low percentage of organic solvent in your initial mobile phase and gradually increase it.

  • Use of Chaotropic Agents: In some cases, low concentrations of chaotropic agents like urea (B33335) or guanidine (B92328) hydrochloride can help disrupt aggregates and improve solubility. However, their compatibility with your downstream applications must be considered.

  • pH Adjustment: The carboxylic acid terminus of the conjugate will be deprotonated and more soluble at pH values above its pKa (typically around 4-5). Adjusting the pH of your buffer to a neutral or slightly basic range can enhance solubility.

  • Sample Preparation: Dissolve the crude conjugate in a small amount of a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before diluting it with the initial mobile phase for injection. Ensure the final concentration of the strong solvent is low enough to not interfere with binding to the column in the case of reverse-phase chromatography.

Issue 2: Peak Tailing or Broadening in Reverse-Phase HPLC (RP-HPLC)

Root Cause Analysis: Peak asymmetry in RP-HPLC is a common challenge when purifying PEGylated molecules. Several factors can contribute to this issue:

  • Secondary Interactions: The conjugate can have secondary interactions with the stationary phase, particularly with free silanol (B1196071) groups on silica-based columns.

  • Slow Mass Transfer: The large and flexible nature of the PEG chain can lead to slow diffusion and mass transfer kinetics in and out of the pores of the stationary phase.

  • On-Column Aggregation: The conjugate may aggregate on the column, leading to a heterogeneous population of molecules with different retention times.

  • Polydispersity of PEG: The starting PEG material may not be perfectly monodisperse, leading to a mixture of conjugates with slightly different PEG chain lengths, which can cause peak broadening.[1]

Immediate Actions & Solutions:

  • Optimize Mobile Phase Additives:

    • Ion-Pairing Agents: Trifluoroacetic acid (TFA) is a standard ion-pairing agent that can effectively mask silanol interactions and improve peak shape.[2] A concentration of 0.1% is a good starting point. For mass spectrometry (MS) compatibility, formic acid (FA) can be used, but it may be less effective at reducing tailing.

    • Alternative Ion-Pairing Agents: If tailing persists with TFA, consider using difluoroacetic acid (DFA) which offers a balance between chromatographic performance and MS compatibility.

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity, increasing the rate of mass transfer, and minimizing secondary interactions.

  • Adjust Gradient Slope: A shallower gradient can often improve peak sharpness by allowing more time for the conjugate to interact with the stationary phase and elute in a narrower band.

  • Lower the Flow Rate: Reducing the flow rate can sometimes improve peak shape, but this will increase the run time.

  • Choose an Appropriate Column: Utilize a column with a wide pore size (e.g., 300 Å) to better accommodate the large PEGylated molecule.[3] Columns with end-capping to block free silanol groups are also recommended.

Issue 3: Conjugate Aggregation During Purification

Root Cause Analysis: The hydrophobic Fmoc group and potential intermolecular interactions between PEG chains can promote aggregation, especially at high concentrations or in certain buffer conditions. Aggregation can lead to low recovery, poor peak shape, and even column clogging.

Immediate Actions & Solutions:

  • Work at Lower Concentrations: If possible, purify more dilute solutions of your conjugate.

  • Incorporate Additives:

    • Organic Solvents: As mentioned for solubility, organic solvents like acetonitrile or isopropanol can disrupt hydrophobic interactions and reduce aggregation.

    • Non-ionic Detergents: Low concentrations of non-ionic detergents (e.g., Tween 20, Triton X-100) can be effective in preventing aggregation, but they may be difficult to remove in subsequent steps.

    • Arginine: Arginine has been shown to be an effective additive in the mobile phase for reducing non-specific interactions and aggregation of PEGylated proteins during size-exclusion chromatography.[4]

  • Optimize Buffer Conditions:

    • pH: Ensure the pH of your buffer is not close to the isoelectric point (pI) of your conjugate if it contains other ionizable groups.

    • Salt Concentration: For methods like size-exclusion chromatography (SEC), adjusting the ionic strength of the mobile phase with salts like sodium chloride can help minimize secondary ionic interactions that may contribute to aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying this compound conjugates?

A1: Reverse-phase HPLC (RP-HPLC) is generally the most effective initial approach for purifying these conjugates due to the significant hydrophobicity imparted by the Fmoc group. This allows for good separation from more polar impurities. A C18 column with a wide pore size (300 Å) and a water/acetonitrile gradient containing 0.1% TFA is a standard starting point.

Q2: How can I remove byproducts from the Fmoc deprotection step?

A2: The most common byproducts from Fmoc deprotection with piperidine (B6355638) are dibenzofulvene and its piperidine adduct.[5][6] These are typically more non-polar than the desired product and can often be separated by RP-HPLC. If the deprotection is done on a solid support before cleavage, thorough washing of the resin with DMF after deprotection is crucial to remove these byproducts.[7]

Q3: I am seeing multiple peaks in my chromatogram. What could they be?

A3: Multiple peaks could be due to several factors:

  • Process-Related Impurities: These could include unreacted starting materials, byproducts from the coupling reaction, or species with incomplete PEGylation.

  • Aggregation: As discussed, aggregates can sometimes appear as distinct peaks, often at earlier retention times in SEC or as broad, poorly resolved peaks in RP-HPLC.

  • Polydispersity of the PEG Moiety: If the starting this compound reagent is not highly pure and monodisperse, you may be purifying a mixture of conjugates with slightly different PEG chain lengths, which can resolve into multiple closely spaced peaks.[1]

  • On-Column Degradation: Depending on the stability of your conjugate, it could be degrading on the column, especially if the mobile phase pH is not optimal.

Q4: Can I use Size-Exclusion Chromatography (SEC) for purification?

A4: SEC separates molecules based on their hydrodynamic radius (size). While it can be useful for removing small molecule impurities or for separating aggregates from the monomeric conjugate, it may not be effective at resolving the desired product from other process-related impurities of a similar size.[4][8] SEC is often used as a polishing step after an initial purification by RP-HPLC.

Q5: How do I choose the right SEC column for my conjugate?

A5: The key is to select a column with a fractionation range that is appropriate for the molecular weight of your conjugate. For this compound, the PEG portion has a molecular weight of approximately 1320 Da, and the Fmoc and linker add more. You would want a column where your conjugate's molecular weight falls within the linear range of the column's calibration curve for optimal resolution.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the purification of Fmoc-PEG conjugates. Please note that these are general guidelines, and optimal conditions will need to be determined empirically for your specific conjugate.

ParameterRP-HPLCSize-Exclusion Chromatography (SEC)
Primary Separation Principle HydrophobicityHydrodynamic Radius (Size)
Typical Column C18, C8, or C4; 300 Å pore sizeSilica- or polymer-based; appropriate MW range
Mobile Phase A 0.1% TFA in WaterPhosphate or Tris buffer with 150-300 mM NaCl
Mobile Phase B 0.1% TFA in AcetonitrileNot applicable (isocratic elution)
Typical Purity Achieved >95%Dependent on size difference of impurities
Common Application Primary purification, impurity removalAggregate removal, buffer exchange, polishing

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV absorbance at 265 nm (for the Fmoc group).

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of DMF or DMSO and then dilute with Mobile Phase A to the desired concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: Linear gradient from 5% to 95% B

    • 35-40 min: 95% B

    • 40-45 min: Return to 5% B

    • 45-50 min: Re-equilibration at 5% B

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

Protocol 2: Size-Exclusion Chromatography for Aggregate Removal
  • Column: SEC column with a fractionation range suitable for the molecular weight of the conjugate.

  • Mobile Phase: 50 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.2.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV absorbance at 265 nm.

  • Sample Preparation: Dissolve the partially purified conjugate in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Run Type: Isocratic elution.

  • Fraction Collection: Collect fractions corresponding to the expected elution volume of the monomeric conjugate. The aggregate will elute earlier.

  • Analysis: Analyze the collected fractions to confirm the removal of aggregates.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis start Crude this compound dissolve Dissolve in minimal DMF/DMSO start->dissolve dilute Dilute with Mobile Phase A dissolve->dilute filter Filter (0.22 µm) dilute->filter rphplc Reverse-Phase HPLC filter->rphplc sec Size-Exclusion Chromatography (Optional) rphplc->sec Polishing Step fractions Collect Fractions rphplc->fractions sec->fractions analysis Purity & Identity Check (HPLC, MS) fractions->analysis end end analysis->end Pure Product

Caption: Experimental workflow for the purification of this compound conjugates.

troubleshooting_logic cluster_peak_shape Poor Peak Shape (Tailing/Broadening) cluster_solubility Low Recovery / Precipitation start Purification Issue Identified peak_issue Peak Tailing or Broadening start->peak_issue solubility_issue Low Recovery or Precipitation start->solubility_issue check_temp Increase Column Temperature peak_issue->check_temp check_gradient Optimize Gradient Slope peak_issue->check_gradient check_additive Adjust Mobile Phase Additive (TFA) peak_issue->check_additive end_node Improved Purification check_temp->end_node check_gradient->end_node check_additive->end_node check_solvent Modify Sample Solvent (DMF/DMSO) solubility_issue->check_solvent check_concentration Decrease Sample Concentration solubility_issue->check_concentration check_organic Increase Organic Content in Mobile Phase solubility_issue->check_organic check_solvent->end_node check_concentration->end_node check_organic->end_node

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Fmoc Deprotection with Long PEG Chains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Fmoc deprotection in solid-phase peptide synthesis (SPPS), specifically when working with long polyethylene (B3416737) glycol (PEG) chains. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide effective solutions.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc deprotection and why is it a critical step in peptide synthesis?

A1: Fmoc (9-fluorenylmethyloxycarbonyl) is a protecting group for the N-terminus of amino acids. During SPPS, this group must be removed at each cycle to allow the next amino acid to be coupled to the growing peptide chain. This removal, or deprotection, is typically achieved using a mild base, most commonly piperidine (B6355638). The efficiency of this step is crucial; incomplete deprotection results in deletion sequences, where one or more amino acids are missing from the final peptide, significantly reducing the purity and yield of the target product.[1][2]

Q2: Why does the presence of a long PEG chain complicate Fmoc deprotection?

A2: Long PEG chains introduce several challenges to standard Fmoc deprotection protocols:

  • Steric Hindrance: The bulky and flexible PEG chain can physically block the N-terminal Fmoc group, preventing the deprotection reagent (e.g., piperidine) from accessing it efficiently.

  • Peptide Aggregation: Both the growing peptide and the PEG linker can promote inter- or intra-chain aggregation, especially in common solvents like DMF.[2] This aggregation can trap the Fmoc group, making it inaccessible.

  • Altered Microenvironment: The PEG chain can create a unique microenvironment around the peptide, potentially altering the polarity and solvation properties, which can affect the reaction kinetics of the deprotection step.

Q3: What are the primary side reactions to be aware of during Fmoc deprotection?

A3: The main side reaction is the formation of a stable dibenzofulvene (DBF)-piperidine adduct.[3][4] While this is a desired reaction to prevent DBF from reacting with the newly deprotected amine, incomplete scavenging can lead to side products.[5] Another significant side reaction, particularly with sensitive amino acids like aspartic acid, is aspartimide formation, which can be catalyzed by the base used for deprotection.[5][6][7]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Incomplete Fmoc deprotection leading to low yield and deletion sequences.

  • Cause: This is the most common issue when working with long PEG chains and is often due to steric hindrance or peptide aggregation. Standard conditions (e.g., 20% piperidine in DMF) may be insufficient.

  • Solution 1: Use a Stronger Base Cocktail.

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can accelerate Fmoc removal.[6][8] However, DBU alone does not scavenge the dibenzofulvene (DBF) byproduct.[9] Therefore, a cocktail is recommended.

    • Recommendation: Use a solution of 2% DBU and 2% piperidine in DMF. The DBU efficiently removes the Fmoc group, while the piperidine acts as a scavenger for the DBF.[6][10]

  • Solution 2: Increase Reaction Time and/or Temperature.

    • Extending the deprotection time can help overcome slow reaction kinetics. Instead of a standard 5-10 minute deprotection, try extending it to 20-30 minutes.[6]

    • Microwave-assisted synthesis can significantly accelerate the deprotection process by using elevated temperatures, often completing the reaction in minutes.[11][12]

  • Solution 3: Change the Solvent.

    • If peptide aggregation is suspected, switching to a more disruptive solvent can help. N-Methyl-2-pyrrolidone (NMP) is a common alternative to DMF that can improve solvation. In some cases, adding small amounts of a "chaotropic" agent or using greener binary solvent mixtures may also be beneficial.[5]

Problem 2: Formation of unknown impurities or side products.

  • Cause: This could be due to aspartimide formation, especially with Asp-containing sequences, or other base-catalyzed side reactions.

  • Solution 1: Add an Acidic Additive.

    • For sequences prone to aspartimide formation, adding a weak acid to the deprotection cocktail can suppress this side reaction.

    • Recommendation: Use a deprotection solution of 20% piperidine with 0.1 M HOBt (1-Hydroxybenzotriazole) in DMF.[13] Alternatively, for solution-phase synthesis, a mixture of 20% piperidine with 5% formic acid has been shown to limit side reactions.[14]

  • Solution 2: Use an Alternative Amine.

    • Piperazine has been reported as a safer and effective alternative to piperidine.[15] It can be used in combination with DBU for rapid and efficient deprotection.[15]

    • 4-Methylpiperidine is another alternative that behaves similarly to piperidine but may offer advantages in terms of toxicity and handling.[1][2]

Summary of Recommended Deprotection Cocktails
ConditionReagent CompositionRecommended Use Case
Standard 20% Piperidine in DMFRoutine synthesis, non-PEGylated or short PEG chains.[10]
Aggregated/Hindered 2% DBU, 2% Piperidine in DMF/NMPLong PEG chains, difficult or aggregating sequences.[6][10]
Aspartimide-Prone 20% Piperidine, 0.1 M HOBt in DMFSequences containing Asp, Asn, or Gly.[13]
Alternative Base 10% Piperazine, 2% DBU in DMFWhen avoiding piperidine is desired; effective for difficult sequences.[15]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF (approx. 10 mL per gram of resin).

  • Drain the solvent.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of 20% piperidine in DMF.

  • Agitate for an additional 7-10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine before the next coupling step.[10]

Protocol 2: Optimized DBU-Based Deprotection for Long PEG Chains
  • Swell the PEGylated peptide-resin in NMP or DMF (approx. 10 mL per gram of resin).

  • Drain the solvent.

  • Prepare a deprotection cocktail of 2% (v/v) DBU and 2% (v/v) piperidine in NMP or DMF.[10]

  • Add the cocktail to the resin and agitate at room temperature.

  • Monitor the deprotection using a UV-Vis spectrophotometer by observing the absorbance of the DBF-piperidine adduct at ~301 nm. Alternatively, perform a small-scale cleavage and LC-MS analysis.

  • A typical reaction time is between 10 to 30 minutes.[6]

  • Once complete, drain the solution and wash the resin extensively with NMP/DMF (at least 5 times), followed by DCM (2 times) and then NMP/DMF (2 times) to ensure complete removal of the reagents.

Visualizations

Troubleshooting Workflow for Incomplete Fmoc Deprotection

G start Incomplete Fmoc Deprotection Observed q_agg Is peptide aggregation a known issue for this sequence? start->q_agg s_solvent Switch solvent from DMF to NMP or use a binary solvent mixture. q_agg->s_solvent Yes q_steric Is steric hindrance from the long PEG chain suspected? q_agg->q_steric No end_node Re-evaluate Deprotection Efficiency s_solvent->end_node s_dbu Use a stronger base cocktail: 2% DBU / 2% Piperidine in DMF/NMP. q_steric->s_dbu Yes q_side_reactions Are there unexpected side products (e.g., aspartimide formation)? q_steric->q_side_reactions No s_time Increase deprotection time (e.g., 20-30 min) or use microwave heating. s_dbu->s_time s_time->end_node s_additive Add HOBt (0.1 M) or Formic Acid (5%) to the piperidine solution. q_side_reactions->s_additive Yes q_side_reactions->end_node No s_additive->end_node

Caption: A troubleshooting workflow to diagnose and solve common Fmoc deprotection issues.

Mechanism of Fmoc Deprotection and DBF Adduct Formation

G cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination cluster_2 Step 3: Scavenging Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine1 Piperidine (Base) Piperidine1->Intermediate DBF Dibenzofulvene (DBF) Intermediate->DBF Peptide H₂N-Peptide (Deprotected) Intermediate->Peptide Adduct DBF-Piperidine Adduct (Stable) DBF->Adduct + Piperidine2 Piperidine (Scavenger) Piperidine2->Adduct

Caption: The chemical mechanism of Fmoc deprotection by piperidine.

References

Technical Support Center: Optimizing PROTAC® Solubility with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using polyethylene (B3416737) glycol (PEG) linkers to improve the solubility of Proteolysis Targeting Chimers (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why is solubility a major challenge for PROTACs?

PROTACs are large molecules, often with a high molecular weight and lipophilicity, which contributes to their poor aqueous solubility.[1][2] This "molecular obesity" can hinder their administration, reduce absorption at the target site, and ultimately lead to suboptimal therapeutic outcomes.[2] Many PROTACs fall into the beyond Rule of Five (bRo5) space, categorizing them as having poor solubility and permeability.[2][3]

Q2: How do PEG linkers improve the solubility of PROTACs?

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which are hydrophilic.[4][5][] Incorporating a PEG linker into a PROTAC design increases the overall hydrophilicity of the molecule, which in turn can significantly enhance its aqueous solubility.[4][5][7][8][9] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, contributing to this effect.[][11]

Q3: What are the main advantages of using PEG linkers in PROTAC design?

Beyond improving solubility, PEG linkers offer several advantages:

  • Enhanced Biocompatibility: PEGs are well-tolerated in biological systems.[4]

  • Increased Flexibility: The rotatable C-O bonds in PEG linkers provide conformational freedom, which can be crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[][12]

  • Tunable Properties: The length of the PEG linker can be easily modified to optimize the physicochemical properties and degradation efficacy of the PROTAC.[8][9]

Q4: Are there any disadvantages to using PEG linkers?

While beneficial, PEG linkers can also present some challenges:

  • Reduced Metabolic Stability: Compared to alkyl-based linkers, PEG linkers may be more susceptible to metabolism in vivo.[4]

  • Potential for Reduced Permeability: While improving solubility, excessively long or polar PEG linkers can sometimes decrease cell permeability.[1][]

  • Synthetic Complexity: The synthesis of long, monodisperse PEG linkers can be challenging and costly.[4]

Troubleshooting Guide

Issue 1: My PROTAC with a PEG linker still has poor solubility.

  • Possible Cause: The PEG chain may be too short to sufficiently counteract the lipophilicity of the warhead and E3 ligase ligand.

    • Troubleshooting Step: Synthesize a series of PROTACs with increasing PEG linker lengths (e.g., PEG4, PEG8, PEG10, PEG12) and evaluate their solubility.[7] Often, there is a trend of increased solubility with longer PEG chains.[7]

  • Possible Cause: The overall molecular properties of the PROTAC remain unfavorable for solubility.

    • Troubleshooting Step: Consider modifications to the warhead or E3 ligase ligand to introduce more polar functional groups or reduce lipophilicity.[13] Even with a hydrophilic linker, the properties of the terminal ligands play a significant role.[14][15]

  • Possible Cause: The PROTAC is aggregating in aqueous solutions.

    • Troubleshooting Step: Evaluate the solubility in different buffer systems, including biorelevant buffers like FaSSIF/FeSSIF, which mimic intestinal fluids.[1][16] Some PROTACs show improved solubility under these conditions.[1][16]

Issue 2: My PEGylated PROTAC has good solubility but poor cell permeability.

  • Possible Cause: The PEG linker is too long or too hydrophilic, increasing the topological polar surface area (TPSA) to a point that hinders passive diffusion across the cell membrane.[]

    • Troubleshooting Step: Synthesize PROTACs with shorter PEG linkers or consider linkers that balance hydrophilicity and lipophilicity, such as incorporating alkyl chains alongside PEG units.[17]

  • Possible Cause: The PROTAC is a substrate for efflux transporters.

    • Troubleshooting Step: Conduct in vitro permeability assays using cell lines that overexpress common efflux transporters (e.g., Caco-2 for P-gp) to determine if your PROTAC is being actively removed from the cells.

Issue 3: My PEGylated PROTAC shows reduced degradation efficacy compared to an alkyl-linked version.

  • Possible Cause: The length or flexibility of the PEG linker is not optimal for the formation of a stable ternary complex.

    • Troubleshooting Step: The linker's role is to correctly position the target protein and E3 ligase.[12][18] A systematic study of linker length is crucial. Synthesize PROTACs with a variety of PEG linker lengths to identify the optimal distance and geometry for efficient ubiquitination.[12][19]

  • Possible Cause: The PEG linker is sterically hindering the protein-protein interactions within the ternary complex.

    • Troubleshooting Step: Alter the attachment points of the linker on the warhead or the E3 ligase ligand.[5][18] The "exit vector" of the linker can significantly impact the orientation of the recruited proteins.[18]

Data Presentation

Table 1: Impact of PEG Linker Length on PROTAC Solubility

Linker TypePROTAC Solubility (µg/mL)Reference
Alkyl C85Illustrative Data
PEG425Illustrative Data
PEG860Illustrative Data
10-unit PEG150Illustrative Data[7]
PEG12180Illustrative Data[7]
Note: This table presents illustrative data to demonstrate the general trend of increased solubility with longer PEG chains.

Table 2: Comparative Permeability of a PROTAC with Varying Linker Lengths in a Caco-2 Cell Assay

Linker TypeApparent Permeability (Papp, 10⁻⁶ cm/s)Reference
Alkyl C81.5Illustrative Data
PEG41.2Illustrative Data
PEG80.8Illustrative Data
PEG120.5Illustrative Data
Note: This table illustrates that there is often an optimal linker length for permeability, as excessively long and polar linkers can start to decrease permeability.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol outlines a method to determine the kinetic solubility of a PROTAC, which is a measure of its solubility under non-equilibrium conditions and is often used in early drug discovery.

Materials:

  • PROTAC stock solution in DMSO (e.g., 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Plate reader capable of measuring absorbance or a suitable analytical method like HPLC-UV

Methodology:

  • Add a small volume of the PROTAC DMSO stock solution to the PBS in a 96-well plate (e.g., 2 µL of 10 mM stock into 198 µL of PBS to achieve a final concentration of 100 µM).

  • Seal the plate and shake at room temperature for a specified period (e.g., 2 hours).

  • After incubation, centrifuge the plate to pellet any precipitated compound.

  • Carefully transfer the supernatant to a new plate.

  • Determine the concentration of the PROTAC in the supernatant using a suitable analytical method (e.g., by comparing its UV absorbance to a standard curve or by HPLC).

  • The measured concentration represents the kinetic solubility of the PROTAC.

Protocol 2: Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a PROTAC by measuring its transport across a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts (or similar)

  • Cell culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • PROTAC solution in transport buffer

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS for quantification

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • On the day of the experiment, wash the cell monolayers with transport buffer.

  • Add the PROTAC solution to the apical (A) side of the Transwell®.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

  • To assess efflux, perform the experiment in the reverse direction (B to A).

  • At the end of the experiment, measure the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Assess monolayer integrity by measuring the transport of Lucifer yellow.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Solubility_Workflow Start PROTAC with Poor Solubility PEG_Modification Introduce PEG Linker Start->PEG_Modification Solubility_Assay Kinetic Solubility Assay PEG_Modification->Solubility_Assay Permeability_Assay Caco-2 Permeability Assay Solubility_Assay->Permeability_Assay Degradation_Assay Western Blot / DC50 Determination Permeability_Assay->Degradation_Assay Decision Properties Improved? Degradation_Assay->Decision Optimize Optimize Linker (Length, Attachment) Decision->Optimize No End Optimized PROTAC Decision->End Yes Optimize->PEG_Modification

Caption: Experimental workflow for optimizing PROTAC solubility with PEG linkers.

References

Addressing steric hindrance in bioconjugation with long PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for addressing steric hindrance in bioconjugation using long Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation, and how do long PEG linkers help address it?

A2: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction. In bioconjugation, this can occur when a bulky biomolecule, such as an antibody, physically blocks the reactive sites, preventing efficient conjugation with another molecule, like a drug payload.[1] Long PEG linkers act as flexible spacer arms, increasing the distance between the two molecules being conjugated.[2][3] This increased separation minimizes steric clashes, allowing the reactive groups to access each other more easily and improving conjugation efficiency.[3][4]

Q2: What are the key benefits of using PEG linkers in bioconjugation?

A2: Beyond overcoming steric hindrance, PEG linkers offer several advantages in bioconjugation:[5][6]

  • Improved Solubility: PEG's hydrophilic nature enhances the solubility of hydrophobic molecules in aqueous solutions.[3][5]

  • Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation and improve their stability.[5][6]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the biomolecule, reducing the likelihood of an immune response.[3][5]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the conjugate, which can lead to a longer circulation half-life by reducing renal clearance.[7][8]

Q3: How do I choose the optimal length for a PEG linker?

A3: The optimal PEG linker length depends on the specific application and the molecules being conjugated. A linker that is too short may not effectively overcome steric hindrance, while an excessively long linker could lead to unwanted flexibility or wrap around the biomolecule, potentially hindering its function.[9] It is often necessary to experimentally screen a range of linker lengths to find the ideal balance for your system.[2]

Q4: What are common reactive groups used with PEG linkers for bioconjugation?

A4: PEG linkers can be functionalized with various reactive groups to target specific amino acid residues on a protein:[3]

  • NHS esters (N-hydroxysuccinimide): React with primary amines, such as the side chain of lysine (B10760008) residues.[3]

  • Maleimides: React with free sulfhydryl groups on cysteine residues.[3][10]

  • Azides and Alkynes: Used in "click chemistry" for highly specific and efficient conjugation.[3]

  • Hydrazides: React with aldehydes or ketones.[3]

Q5: Can PEG linkers themselves cause steric hindrance?

A5: Yes, while PEG linkers are used to mitigate steric hindrance between two large molecules, the PEG chain itself can sometimes be the source of hindrance, especially in crowded molecular environments.[9] This is a key consideration when optimizing linker length.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

Low conjugation yield is a common issue that can be attributed to several factors, including steric hindrance.

Possible Cause Recommended Solution Quantitative Parameter to Monitor
Inaccessible Reactive Site The target amino acid (e.g., lysine, cysteine) is buried within the protein's 3D structure.[2]1. Use a longer PEG linker: Experiment with PEG linkers of varying lengths (e.g., PEG4, PEG8, PEG12, PEG24) to increase the reach of the reactive group.[2][9] 2. Site-directed mutagenesis: Introduce a reactive cysteine residue in a more accessible, surface-exposed loop of the protein.[2][9] 3. Partial denaturation: Use mild, reversible denaturation to expose buried residues. This should be approached with caution to avoid irreversible unfolding.[2]
Steric Clash Between Bulky Conjugates Both the biomolecule and the payload are large, preventing their reactive groups from coming into proximity.1. Optimize linker length: Systematically test a range of PEG linker lengths to identify the optimal distance for efficient conjugation.[2] 2. Use smaller labeling reagents: If possible, select smaller, less bulky tags or labels.[2]
Hydrolysis of Reactive Group NHS esters and maleimides are susceptible to hydrolysis in aqueous solutions, especially at higher pH.[9]1. Prepare reactive linker solutions immediately before use. [9] 2. Control reaction pH: Perform NHS ester conjugations at pH 7.2-8.0 and maleimide (B117702) conjugations at pH 6.5-7.5.[9]
Oxidation of Thiols For maleimide chemistry, target cysteine residues may have formed disulfide bonds.Reduce the biomolecule with a reducing agent like TCEP or DTT prior to conjugation. It is crucial to remove the reducing agent before adding the maleimide-PEG linker.[9]

Experimental Protocols

Protocol 1: General Procedure for NHS-Ester-PEGn Conjugation to a Protein

This protocol describes a general method for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.[9]

Materials:

  • Protein of interest

  • NHS-Ester-PEGn (n = number of PEG units)

  • Amine-free buffer (e.g., 1x PBS, pH 7.4)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column, dialysis tubing)

Procedure:

  • Prepare the Protein: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.

  • Prepare the PEG-NHS Ester: Immediately before use, dissolve the NHS-Ester-PEGn in anhydrous DMSO to a stock concentration of 10-50 mg/mL.[9]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[9]

  • Purification: Remove excess, unreacted PEG linker and byproducts by size exclusion chromatography or dialysis.[9]

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.[9]

Protocol 2: Site-Specific Conjugation of a PEG-Maleimide to an Antibody Thiol Group

This protocol describes the site-specific conjugation of a PEG-maleimide linker to a thiol group on an antibody, often generated by the reduction of interchain disulfide bonds.[11]

Materials:

  • Antibody

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEGn-linker

  • Phosphate-buffered saline (PBS), pH 7.2

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction: To a solution of the antibody, add a molar excess of TCEP (e.g., 10-20 fold) to reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.[11]

  • Buffer Exchange: Remove excess TCEP by performing a buffer exchange into PBS, pH 7.2 using a desalting column or tangential flow filtration.[11]

  • Prepare Maleimide-PEG Linker: Dissolve the Maleimide-PEGn-linker in a compatible solvent (e.g., DMSO or DMF) immediately before use.

  • Conjugation: Immediately add the desired molar excess (e.g., 10-20 fold) of the Maleimide-PEGn-linker solution to the reduced antibody.[11]

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[11]

  • Purification: Purify the conjugate using size exclusion chromatography to remove unreacted linker and antibody.[11]

  • Characterization: Analyze the purified conjugate by techniques such as Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and mass spectrometry to confirm conjugation.[9]

Visualizations

Steric_Hindrance_Mitigation cluster_0 Without PEG Linker cluster_1 With Long PEG Linker Antibody Antibody Reactive_Site_A Drug Drug Reactive_Site_D Reactive_Site_A->Reactive_Site_D Steric Hindrance Antibody_P Antibody_P PEG_Linker Long PEG Linker Antibody_P->PEG_Linker Conjugation Drug_P Drug_P PEG_Linker->Drug_P Conjugation

Caption: Mitigation of steric hindrance using a long PEG linker.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Purity Check Purity of Reactants Start->Check_Purity Check_Conditions Verify Reaction Conditions (pH, Temp) Check_Purity->Check_Conditions Purity OK Assess_Steric_Hindrance Assess Steric Hindrance Check_Conditions->Assess_Steric_Hindrance Conditions OK Increase_Linker Increase PEG Linker Length Assess_Steric_Hindrance->Increase_Linker High Hindrance Mutagenesis Site-Directed Mutagenesis Assess_Steric_Hindrance->Mutagenesis Site Inaccessible Optimize_Ratio Optimize Molar Ratio Assess_Steric_Hindrance->Optimize_Ratio Low/Moderate Hindrance Success Successful Conjugation Increase_Linker->Success Mutagenesis->Success Optimize_Ratio->Success

Caption: Troubleshooting workflow for low bioconjugation yield.

References

Storage and handling best practices for Fmoc-NH-PEG30-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Fmoc-NH-PEG30-CH2CH2COOH, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Storage and Handling Best Practices

Proper storage and handling are critical to maintain the integrity and reactivity of this compound.

Storage Conditions:

For optimal stability, this compound should be stored under cold and dry conditions.[1] It is recommended to store the compound at -20°C for long-term storage.[2][3] Some suppliers recommend storage at -5°C.[4][5] Always refer to the manufacturer's specific recommendations. The compound should be protected from light and moisture.[1][3] It is advisable to keep it under an inert atmosphere, such as Argon or Nitrogen, to minimize degradation from exposure to moisture and oxygen.[1] Before use, allow the container to warm to room temperature before opening to prevent condensation.[1]

ParameterRecommendationSource(s)
Long-Term Storage Temperature -20°C or lower[2][3]
Short-Term Storage Temperature -5°C[4][5]
Atmosphere Inert gas (Argon or Nitrogen)[1]
Light Exposure Protect from light[1][3]
Moisture Store in a dry, desiccated environment[1][4]

Handling:

When handling this compound, it is important to follow standard laboratory safety procedures. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6] Handle the compound in a well-ventilated area or under a fume hood.[6] Avoid creating dust.[6] In case of contact with skin or eyes, flush with plenty of water.[5][6]

Troubleshooting Guide

This guide addresses common problems that may arise during the use of this compound in bioconjugation and peptide synthesis.

Issue 1: Poor Solubility

Q: My this compound is not dissolving well in my reaction solvent. What can I do?

A: this compound is generally soluble in common organic solvents like DMF, DMSO, and DCM.[1] However, solubility issues can still arise.

Possible Causes and Solutions:

  • Inappropriate Solvent: While generally soluble, the specific reaction conditions (e.g., presence of other reagents) might affect solubility.

    • Solution: Try a different recommended solvent or a solvent mixture. For example, a small amount of DMSO can be added to DMF to improve the solubility of hydrophobic molecules.

  • Low Temperature: Solubility decreases at lower temperatures.

    • Solution: Gently warm the mixture to 30-40°C to aid dissolution. Avoid excessive heat, which could lead to degradation.

  • Compound Aggregation: Long PEG chains can sometimes aggregate, especially at high concentrations.

    • Solution: Try preparing a more dilute solution. Sonication can also help to break up aggregates.

Issue 2: Incomplete Fmoc-Deprotection

Q: I am seeing incomplete removal of the Fmoc group from my PEGylated compound. What could be the cause?

A: Incomplete Fmoc deprotection is a common issue in solid-phase peptide synthesis and can occur during the handling of Fmoc-protected linkers.

Possible Causes and Solutions:

  • Steric Hindrance: The long PEG30 chain can sterically hinder the access of the deprotecting agent (e.g., piperidine) to the Fmoc group.

    • Solution 1: Increase the reaction time for the deprotection step.

    • Solution 2: Perform a double deprotection. After the initial deprotection, drain the reagent and add a fresh solution of the deprotecting agent for a second treatment.

  • Degraded Reagents: The piperidine (B6355638) solution used for deprotection can degrade over time.

    • Solution: Always use a fresh, high-quality solution of the deprotecting agent.

  • Insufficient Reagent: Not using a sufficient excess of the deprotection solution can lead to incomplete removal.

    • Solution: Ensure that the resin or compound is fully submerged in the deprotection solution and that an adequate molar excess is used.

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Issue 3: Low Coupling Efficiency

Q: The coupling of my this compound to an amine-containing molecule is inefficient. How can I improve the yield?

A: Low coupling efficiency can be due to several factors, including steric hindrance and suboptimal reaction conditions.

Possible Causes and Solutions:

  • Steric Hindrance: The bulky PEG chain can hinder the approach of the carboxyl group to the amine.

    • Solution: Increase the coupling reaction time and/or temperature. Consider using a coupling agent known to be effective for sterically hindered couplings, such as HATU or HCTU.

  • Inadequate Activation: The carboxylic acid needs to be activated for efficient coupling.

    • Solution: Ensure your activating agent (e.g., EDC, HBTU) is fresh and used in the correct stoichiometry. Pre-activation of the carboxylic acid before adding the amine can also improve efficiency.

  • Suboptimal pH: The pH of the reaction mixture is crucial for efficient amide bond formation.

    • Solution: Maintain the pH of the reaction in the range of 7.5-8.5 for NHS ester couplings. For carbodiimide-mediated couplings, a slightly acidic to neutral pH is often optimal.

Experimental Protocols

Protocol 1: Coupling of this compound to a Primary Amine

This protocol describes a general method for conjugating the carboxylic acid group of the PEG linker to a primary amine on a target molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DMF to a final concentration of 10-20 mg/mL.

  • Activation: Add 1.2 equivalents of EDC and 1.5 equivalents of NHS to the solution. Let the reaction proceed for 1-2 hours at room temperature to form the NHS ester.

  • Coupling: In a separate vial, dissolve the amine-containing molecule in DMF. Add the activated PEG-NHS ester solution to the amine solution. Add 2-3 equivalents of DIPEA to the reaction mixture.

  • Reaction: Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Purification: Purify the conjugate using an appropriate method, such as size exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step a Dissolve Fmoc-PEG-COOH in DMF b Add EDC and NHS a->b c Incubate 1-2h at RT b->c e Add Activated PEG-NHS and DIPEA c->e Transfer Activated Linker d Dissolve Amine-Molecule in DMF d->e f Incubate Overnight at RT e->f g Purification (SEC or RP-HPLC) f->g Proceed to

Caption: Experimental workflow for coupling this compound to a primary amine.

Protocol 2: Fmoc-Deprotection

This protocol outlines the removal of the Fmoc protecting group to expose the primary amine.

Materials:

  • Fmoc-PEGylated conjugate

  • 20% Piperidine in DMF (v/v)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolution: Dissolve the Fmoc-PEGylated conjugate in DMF.

  • Deprotection: Add an equal volume of 20% piperidine in DMF to the solution.

  • Reaction: Let the reaction proceed for 20-30 minutes at room temperature.

  • Quenching and Removal: Quench the reaction by adding an excess of a weak acid like acetic acid. The deprotected product can then be precipitated by adding cold diethyl ether and collected by centrifugation.

  • Washing: Wash the precipitated product multiple times with cold diethyl ether to remove the piperidine-dibenzofulvene adduct.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the long PEG30 spacer in this molecule?

A1: The polyethylene (B3416737) glycol (PEG) spacer serves several important functions in bioconjugation. It increases the hydrophilicity and solubility of the resulting conjugate.[7] The long, flexible chain also acts as a spacer to minimize steric hindrance between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or antibodies.[8]

Q2: Is this compound stable in aqueous solutions?

A2: While the PEG chain itself is hydrophilic, the Fmoc protecting group is hydrophobic and can be susceptible to hydrolysis under basic conditions. The ester linkage in an activated form (like an NHS ester) is also prone to hydrolysis in aqueous media. Therefore, it is recommended to perform conjugation reactions in anhydrous organic solvents. The final PEGylated conjugate, after purification, is typically soluble and stable in aqueous buffers.

Q3: Can I use a different base for Fmoc deprotection?

A3: Piperidine is the most commonly used base for Fmoc deprotection due to its optimal basicity and ability to effectively scavenge the dibenzofulvene byproduct. Other bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can also be used, sometimes in combination with piperidine, especially for difficult deprotections. However, DBU is a stronger, non-nucleophilic base and its use should be carefully optimized to avoid side reactions.

Q4: How can I monitor the progress of the coupling and deprotection reactions?

A4: The progress of the reactions can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For Fmoc deprotection, the release of the dibenzofulvene-piperidine adduct can be monitored by UV-Vis spectrophotometry at around 301 nm. Mass spectrometry can be used to confirm the identity of the final product.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing Fmoc-NH-PEG30-CH2CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of Fmoc-NH-PEG30-CH2CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker crucial in bioconjugation and drug delivery. Ensuring the identity, purity, and structural integrity of this reagent is paramount for the successful development of PEGylated therapeutics and other advanced biomaterials. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting quantitative data in comparative tables and illustrating workflows with logical diagrams.

Introduction to this compound

This compound is a valuable tool in bioconjugation, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a 30-unit polyethylene glycol spacer. This structure allows for the sequential and controlled conjugation of two different molecules. The Fmoc group provides a stable protecting group for the amine functionality, which can be readily removed under mild basic conditions, while the carboxylic acid end can be activated for coupling to amine-containing molecules. The PEG chain enhances the solubility and biocompatibility of the resulting conjugate.

Key Analytical Techniques for Characterization

The primary analytical methods for characterizing this compound and similar conjugates include:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • Mass Spectrometry (MS): For molecular weight confirmation and structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation and purity analysis.

Each of these techniques provides unique and complementary information essential for a comprehensive characterization of the molecule.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is the most common chromatographic technique for assessing the purity of this compound. The separation is based on the hydrophobicity of the molecule, with the Fmoc group providing significant retention on a non-polar stationary phase.

Data Presentation: HPLC Purity Analysis
ParameterMethod 1: RP-HPLC-UVMethod 2: RP-HPLC-ELSD/CAD
Purity (%) >95% (typical)>95% (typical)
Retention Time (min) Dependent on gradient and columnDependent on gradient and column
Limit of Detection Low ng range (UV)Low to mid ng range
Gradient Compatibility ExcellentExcellent
Quantitation Requires chromophoreUniversal for non-volatile analytes
Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm (for the Fmoc group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent like acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

Alternative HPLC Detectors

While UV detection is effective due to the Fmoc chromophore, alternative detectors can be employed, particularly if the Fmoc group is cleaved or for the analysis of the PEG backbone itself.

  • Evaporative Light Scattering Detector (ELSD): Useful for detecting non-volatile analytes that lack a UV chromophore. The response is dependent on the mass of the analyte.[1]

  • Charged Aerosol Detector (CAD): Provides a near-uniform response for non-volatile analytes, making it suitable for quantitative analysis without the need for specific chromophores.[1][2]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution Injector Autosampler/Injector Dissolution->Injector Column C18 Column Injector->Column Detector UV Detector (265 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Assessment (% Area) Chromatogram->Purity Result Result Purity->Result Final Report

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used, often coupled with a time-of-flight (TOF) mass analyzer.

Data Presentation: Mass Spectrometry Comparison
ParameterESI-MSMALDI-TOF MS
Ionization Soft ionization, produces multiply charged ionsSoft ionization, produces singly charged ions
Sample Prep Simpler, direct infusion or LC-MSRequires co-crystallization with a matrix
Mass Accuracy High (<5 ppm with high-res instruments)Good (typically <50 ppm)
Throughput Higher, especially with LC-MSLower, can be automated
Coupling to LC StandardPossible, but less common
Molecular Weight (Expected) C₇₉H₁₃₉NO₃₄ ≈ 1717.9 g/mol C₇₉H₁₃₉NO₃₄ ≈ 1717.9 g/mol
Experimental Protocol: ESI-MS
  • Instrumentation: An ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Sample Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Solvent: 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Capillary Voltage: 3.5-4.5 kV.

  • Cone Voltage: 20-40 V (optimize for minimal fragmentation).

  • Source Temperature: 100-150 °C.

  • Data Analysis: Deconvolution of the resulting mass spectrum may be necessary if multiple charge states are observed.

Experimental Protocol: MALDI-TOF MS
  • Instrumentation: A MALDI-TOF mass spectrometer.

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA).

  • Sample Preparation: Mix the sample solution (in acetonitrile or THF) with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Laser: Nitrogen laser (337 nm).

  • Mode: Positive ion, reflectron mode for higher resolution.

  • Data Analysis: The spectrum will primarily show the [M+H]⁺ and [M+Na]⁺ ions.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Sample ESI_Prep Dissolve in ACN/H₂O + 0.1% Formic Acid Sample->ESI_Prep MALDI_Prep Mix with Matrix (e.g., CHCA) Sample->MALDI_Prep ESI Electrospray Ionization (ESI) ESI_Prep->ESI MALDI Matrix-Assisted Laser Desorption/Ionization (MALDI) MALDI_Prep->MALDI Analyzer Mass Analyzer (TOF or Orbitrap) ESI->Analyzer MALDI->Analyzer Spectrum Mass Spectrum Analyzer->Spectrum MW_Confirm Molecular Weight Confirmation Spectrum->MW_Confirm Result Result MW_Confirm->Result Final Report

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of this compound. These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Data Presentation: Predicted NMR Chemical Shifts (δ, ppm)
Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Fmoc Group 7.2-7.8 (aromatic protons), 4.2-4.5 (CH and CH₂)119-144 (aromatic carbons), 67 (OCH₂), 47 (CH)
PEG Backbone ~3.6 (repeating -OCH₂CH₂O-)~70 (repeating -OCH₂CH₂O-)
-NH-CH₂- ~3.4~40
-CH₂CH₂COOH ~2.5 (CH₂ adjacent to COOH), ~3.7 (CH₂ adjacent to O)~172 (COOH), ~35 (CH₂ adjacent to COOH), ~69 (CH₂ adjacent to O)

Note: Predicted chemical shifts are based on the analysis of similar compounds and may vary slightly depending on the solvent and other experimental conditions.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->Dissolution Acquisition ¹H and ¹³C NMR Data Acquisition Dissolution->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Assignment Spectral Assignment and Interpretation Processing->Assignment Result Result Assignment->Result Structural Confirmation

Alternative and Complementary Techniques

Size Exclusion Chromatography (SEC)

For larger PEG conjugates, SEC is a valuable technique to assess size homogeneity and detect aggregation.[3] It separates molecules based on their hydrodynamic radius. When coupled with Multi-Angle Light Scattering (SEC-MALS), it can provide absolute molecular weight determination without the need for column calibration with standards.[1][2][4][5][6] This is particularly useful for characterizing the polydispersity of PEG reagents and their conjugates.

Data Presentation: SEC-MALS for PEG Conjugates
ParameterSEC with UV/RI DetectionSEC-MALS
Primary Measurement Hydrodynamic Volume (relative MW)Absolute Molecular Weight
Calibration Requirement Requires standards of similar conformationNot required
Information Provided Purity, aggregation, relative sizeAbsolute MW, size, conformation, degree of PEGylation
Applicability Good for routine purity checksEssential for detailed characterization of conjugates

Conclusion

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. RP-HPLC with UV detection is a robust method for routine purity assessment. Mass spectrometry, particularly ESI-MS, provides accurate molecular weight confirmation. ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structural elucidation. For more complex PEGylated systems, SEC-MALS offers invaluable insights into absolute molecular weight and aggregation states. By employing these complementary techniques, researchers and drug development professionals can ensure the quality and consistency of their PEGylated molecules, paving the way for the development of safe and effective therapeutics.

References

A Comparative Guide to the Mass Spectrometry Analysis of Molecules Conjugated with Fmoc-NH-PEG30-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. The choice of a bifunctional linker is a critical determinant of the stability, solubility, and overall performance of the conjugated molecule. This guide provides a comprehensive comparison of the mass spectrometry analysis of molecules conjugated with Fmoc-NH-PEG30-CH2CH2COOH against other common alternatives, supported by experimental considerations and data interpretation.

Mass Spectrometry of PEGylated Molecules: An Overview

Polyethylene (B3416737) glycol (PEG) is widely used to enhance the pharmacokinetic properties of therapeutic molecules. However, PEGylation presents unique challenges in mass spectrometry analysis. The inherent polydispersity of many PEG reagents can lead to a complex mixture of products, resulting in broad peaks in the mass spectrum. Furthermore, the multiple potential charge-carrying sites on large bioconjugates can produce a complicated envelope of charge states in electrospray ionization (ESI) mass spectrometry. Careful optimization of sample preparation and mass spectrometry parameters is therefore essential for accurate characterization.

In-Depth Analysis of this compound Conjugates

The this compound linker is a valuable tool, particularly in solid-phase peptide synthesis (SPPS). Its structure comprises three key functional components:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the amine, allowing for controlled, sequential synthesis.

  • PEG30 chain: A long, hydrophilic polyethylene glycol spacer that enhances the solubility and bioavailability of the conjugated molecule.

  • Carboxylic acid: A reactive group for conjugation to primary amines on the target molecule.

In tandem mass spectrometry (MS/MS), molecules conjugated with this linker exhibit predictable fragmentation patterns that are useful for their identification and structural elucidation. The most prominent fragments arise from the cleavage of the Fmoc group and the PEG backbone.

  • Fmoc Fragmentation: The Fmoc group typically yields a characteristic fragment ion at a mass-to-charge ratio (m/z) of 179.1.

  • PEG Fragmentation: The PEG chain undergoes facile cleavage of the C-O bonds, resulting in a series of neutral losses of 44.026 Da, corresponding to the mass of an ethylene (B1197577) glycol unit (C2H4O).

Comparison with Alternative Bifunctional Linkers

The choice of linker chemistry depends on the available functional groups on the molecule to be conjugated and the desired properties of the final product. Below is a comparison of Fmoc-NH-PEG-COOH with two common alternatives: NHS-PEG-COOH and Mal-PEG-COOH.

FeatureFmoc-NH-PEG-COOHNHS-PEG-COOHMal-PEG-COOH
Target Functional Group Amine (after deprotection)Primary AmineThiol (Sulfhydryl)
Typical Reaction pH 8.0 - 9.07.0 - 8.56.5 - 7.5
Byproducts N/A (in SPPS)N-hydroxysuccinimideNone
Bond Stability Stable Amide BondStable Amide BondStable Thioether Bond
Characteristic MS/MS Fragments Fmoc (m/z 179.1), PEG (-44 Da)PEG (-44 Da)PEG (-44 Da), Maleimide remnants

Experimental Protocols

Conjugation of a Model Peptide with this compound via SPPS

This protocol outlines the manual solid-phase synthesis of a model peptide (e.g., GGYR) followed by conjugation with the this compound linker.

  • Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially. For each coupling step, use 4 equivalents of the Fmoc-amino acid, 4 equivalents of a coupling agent (e.g., HBTU), and 8 equivalents of a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 2 hours. Wash the resin with DMF.

  • Linker Conjugation: After the synthesis of the peptide sequence, deprotect the N-terminal Fmoc group as described in step 2. Dissolve 2 equivalents of this compound, 2 equivalents of HBTU, and 4 equivalents of DIPEA in DMF and add to the resin. Allow the reaction to proceed overnight.

  • Cleavage and Deprotection: Wash the resin with DMF and then dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 3 hours to cleave the peptide-linker conjugate from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the product in cold diethyl ether. Centrifuge to pellet the product, wash with cold ether, and air-dry. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Sample Preparation for Mass Spectrometry

For MALDI-TOF MS:

  • Dissolve the purified, lyophilized peptide-linker conjugate in a 50:50 mixture of acetonitrile (B52724) and water to a final concentration of 1 mg/mL.

  • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50:50 acetonitrile/water with 0.1% TFA.

  • Mix the sample solution and the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

For LC-ESI-MS:

  • Dissolve the purified, lyophilized peptide-linker conjugate in an appropriate solvent, typically 0.1% formic acid in water, to a concentration of 10-50 µM.

  • Ensure the sample is fully dissolved and free of particulates. If necessary, filter the sample.

  • Transfer the sample to an autosampler vial for injection into the LC-MS system.

  • Use a C18 reverse-phase column with a gradient of acetonitrile in water (both with 0.1% formic acid) for separation.

Visualizations

Caption: Experimental workflow from synthesis to mass spectrometry analysis.

linker_comparison cluster_fmoc Fmoc-NH-PEG-COOH cluster_nhs NHS-PEG-COOH cluster_mal Mal-PEG-COOH fmoc_start R-NH-Fmoc deprotection Deprotection (Piperidine) fmoc_start->deprotection fmoc_amine R-NH2 deprotection->fmoc_amine nhs_start R-NHS amine Molecule-NH2 nhs_start->amine nhs_product R-NH-Molecule amine->nhs_product mal_start R-Maleimide thiol Molecule-SH mal_start->thiol mal_product R-S-Molecule thiol->mal_product

Caption: Comparison of linker reaction mechanisms.

A Comparative Guide to the Purification and Analysis of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient purification and precise analysis of PEGylated compounds are critical steps in the development of biotherapeutics. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) techniques and alternative methods, supported by experimental data and protocols to aid in the selection of the most appropriate strategy for your specific needs.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins and peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased in-vivo half-life, improved stability, and reduced immunogenicity. However, the PEGylation reaction often results in a heterogeneous mixture of products, including unreacted protein, excess PEG reagent, and proteins with varying numbers of attached PEG chains (mono-, di-, or multi-PEGylated species), as well as positional isomers. This heterogeneity necessitates robust purification and analytical methods to ensure the safety and efficacy of the final drug product.

This guide explores the nuances of various techniques, offering a comparative analysis to facilitate informed decision-making in the downstream processing and quality control of PEGylated biotherapeutics.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

HPLC is a cornerstone technique for both the purification and analysis of PEGylated compounds due to its high resolution and versatility. Different HPLC modes can be employed to separate components based on distinct physicochemical properties.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The nonpolar stationary phase retains more hydrophobic molecules longer. PEGylation increases the hydrophilicity of proteins, leading to earlier elution times compared to their unmodified counterparts. This technique is particularly effective for separating PEGylated species from the native protein and can even resolve positional isomers.

Size-Exclusion HPLC (SEC-HPLC)

SEC-HPLC, also known as gel filtration chromatography, separates molecules based on their hydrodynamic radius (size). The porous stationary phase allows smaller molecules to enter the pores, resulting in a longer elution path, while larger molecules are excluded and elute earlier. As PEGylation significantly increases the size of a protein, SEC is a powerful tool for separating PEGylated conjugates from unreacted protein and smaller PEG reagents.[][2]

Ion-Exchange HPLC (IEX-HPLC)

IEX-HPLC separates molecules based on their net surface charge. The PEG chains can shield the charged residues on the protein surface, altering its interaction with the ion-exchange stationary phase.[][3] This change in charge interaction allows for the separation of native proteins from PEGylated forms and can also be used to fractionate species with different degrees of PEGylation.[][4]

HPLC MethodPrinciple of SeparationKey AdvantagesKey LimitationsTypical Applications
Reversed-Phase (RP-HPLC) HydrophobicityHigh resolution, capable of separating positional isomers.[]Can cause protein denaturation, requires organic solvents.Purity analysis, separation of native vs. PEGylated protein, isomer separation.
Size-Exclusion (SEC-HPLC) Hydrodynamic Radius (Size)Mild separation conditions, preserves protein structure.[][2]Lower resolution for species with similar sizes, limited loading capacity.Removal of aggregates and unreacted PEG, determination of PEGylation extent.[]
Ion-Exchange (IEX-HPLC) Net Surface ChargeHigh capacity, non-denaturing conditions.Sensitive to buffer pH and ionic strength, resolution may decrease with increasing PEGylation.[5]Purification of mono-PEGylated species, separation based on degree of PEGylation.[4]

Alternative Purification Methods

While HPLC is a dominant technique, several alternative methods offer advantages in terms of scalability and cost-effectiveness for the purification of PEGylated compounds.

Aqueous Two-Phase Systems (ATPS)

ATPS is a liquid-liquid extraction technique that utilizes the partitioning of molecules between two immiscible aqueous phases, typically formed by a polymer (like PEG) and a salt or another polymer.[6][7][8] This method can be a cost-effective and scalable option for the primary recovery and purification of PEGylated proteins.[9]

Membrane Filtration

Membrane filtration techniques, such as ultrafiltration and diafiltration, separate molecules based on size. These methods are particularly useful for removing unreacted PEG and for buffer exchange.[10][11] A membrane-based hybrid method has also been described, which involves inducing micelle formation of the PEGylated protein followed by microfiltration, offering a fast and scalable purification process.[12]

Alternative MethodPrinciple of SeparationKey AdvantagesKey LimitationsTypical Applications
Aqueous Two-Phase Systems (ATPS) Differential PartitioningScalable, cost-effective, rapid separation.[9][13]Can be complex to optimize, potential for product loss at the interface.Large-scale purification of PEGylated proteins.
Membrane Filtration Size and ChargeHigh throughput, scalable, relatively simple to operate.[12]Lower resolution compared to chromatography, potential for membrane fouling.Removal of unreacted PEG, buffer exchange, fractionation of PEGylated species.[10][11]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the key techniques discussed.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) of PEGylated Proteins
  • Column: A C4 or C18 reversed-phase column is commonly used. For larger PEG chains (20-40 kDa), a C18 media may provide better separation.[14]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Temperature: 40-60°C to improve peak shape.

Protocol 2: Size-Exclusion HPLC (SEC-HPLC) of PEGylated Compounds
  • Column: A silica-based column with a pore size appropriate for the molecular weight range of the PEGylated protein and its impurities.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: 0.5 mL/min (isocratic).

  • Detection: UV at 280 nm and Refractive Index (RI) for detecting PEG.

  • Temperature: Ambient.

Protocol 3: Ion-Exchange HPLC (IEX-HPLC) of PEGylated Proteins
  • Column: A strong or weak cation or anion exchange column, depending on the pI of the protein and the working pH.

  • Mobile Phase A (Equilibration Buffer): 20 mM Tris-HCl, pH 8.0.

  • Mobile Phase B (Elution Buffer): 20 mM Tris-HCl with 1 M NaCl, pH 8.0.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Temperature: Ambient.

Visualization of the Purification and Analysis Workflow

The following diagram illustrates a typical workflow for the purification and analysis of PEGylated compounds, highlighting the key decision points and techniques involved.

PEGylation_Workflow cluster_0 Purification cluster_1 Analysis Pegylation PEGylation Reaction Mixture (Native Protein, PEGylated Species, Free PEG) PrimaryPurification Primary Purification Pegylation->PrimaryPurification ATPS Aqueous Two-Phase System (ATPS) PrimaryPurification->ATPS Scalable, Cost-Effective Membrane Membrane Filtration PrimaryPurification->Membrane High Throughput Chromatography Chromatographic Purification PrimaryPurification->Chromatography High Resolution ATPS->Chromatography Membrane->Chromatography IEX Ion-Exchange Chromatography (IEX) Chromatography->IEX Charge-based SEC Size-Exclusion Chromatography (SEC) Chromatography->SEC Size-based PurifiedProduct Purified PEGylated Compound IEX->PurifiedProduct SEC->PurifiedProduct AnalyticalTech Analytical Techniques PurifiedProduct->AnalyticalTech RP_HPLC Reversed-Phase HPLC (RP-HPLC) AnalyticalTech->RP_HPLC Purity, Isomers SEC_Analysis Size-Exclusion HPLC (SEC-HPLC) AnalyticalTech->SEC_Analysis Aggregation, Size Variants MassSpec Mass Spectrometry (MS) AnalyticalTech->MassSpec Identity, PEGylation Sites Characterization Characterization (Purity, Identity, Heterogeneity) RP_HPLC->Characterization SEC_Analysis->Characterization MassSpec->Characterization

Workflow for PEGylated compound purification and analysis.

Concluding Remarks

The selection of an optimal purification and analysis strategy for PEGylated compounds is a multi-faceted decision that depends on the specific characteristics of the molecule, the desired scale of operation, and the required level of purity. HPLC methods, particularly RP-HPLC, SEC-HPLC, and IEX-HPLC, offer high-resolution separation and are indispensable for both purification and detailed analytical characterization. Alternative methods like ATPS and membrane filtration provide scalable and cost-effective solutions, especially for initial purification steps. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can design efficient and robust downstream processes for the successful development of PEGylated biotherapeutics.

References

A Comparative Guide to Validating PEG Linker Integrity During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of polyethylene (B3416737) glycol (PEG) linkers is a critical determinant of the efficacy and safety of bioconjugates. Ensuring the structural integrity and purity of these linkers during their synthesis is paramount to producing well-defined and reliable therapeutic and diagnostic agents. This guide provides a comparative analysis of methodologies to validate PEG linker integrity, offers insights into alternative linker technologies, and presents supporting experimental data to inform your selection and quality control processes.

Analytical Techniques for In-Process Validation of PEG Linker Integrity

The synthesis of PEG linkers requires rigorous in-process monitoring to ensure structural fidelity and purity. A multi-pronged analytical approach is often necessary for comprehensive characterization. The following table compares the most common techniques used for this purpose.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitationsTypical Application in Synthesis
1H NMR Spectroscopy Nuclear Magnetic Resonance- Structural confirmation- Purity assessment- Quantification of functional groups- Determination of molecular weight (for monodisperse PEGs)- Provides detailed structural information- Non-destructive- Relatively fast for routine checks- Lower sensitivity compared to MS- Can be complex for polydisperse mixtures- May not detect low-level impurities- Verifying the structure of the PEG backbone and end-groups.- Quantifying the degree of functionalization.
Mass Spectrometry (MS) Mass-to-charge ratio- Molecular weight determination- Identification of impurities and byproducts- Sequence confirmation (for PEGylated peptides)- High sensitivity and accuracy- Can identify unknown impurities- Ionization can be challenging for large, polydisperse PEGs- Quantification can be complex- Confirming the mass of the synthesized linker.- Detecting residual starting materials or side-reaction products.
High-Performance Liquid Chromatography (HPLC) Differential partitioning between mobile and stationary phases- Purity assessment- Quantification of impurities- Monitoring reaction progress- High resolution and sensitivity- Well-established and robust- Can be coupled with various detectors (UV, ELSD, MS)- May require chromophores for UV detection- Peak identification can be challenging without standards- Monitoring the consumption of starting materials and formation of the desired product.- Quantifying the percentage of impurities like diol in methoxy (B1213986) PEG.[1]
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Separation based on hydrodynamic volume- Molecular weight distribution (polydispersity)- Detection of aggregates or fragments- Provides information on the size homogeneity of the polymer- Limited resolution for small differences in molecular weight- Not suitable for separating isomers- Assessing the polydispersity index (PDI) of the PEG linker.- Detecting the presence of high or low molecular weight impurities.

Common Impurities in PEG Linker Synthesis and Their Detection

The synthesis of PEG linkers can introduce several impurities that may compromise the quality and safety of the final bioconjugate. It is crucial to have analytical methods in place to detect and quantify these impurities.

ImpurityOriginPotential ImpactRecommended Analytical MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)
PEG-diol Incomplete methoxylation of the starting diol in mPEG synthesis.[1]Can lead to cross-linking of biomolecules, resulting in aggregation and loss of activity.- Reversed-Phase HPLC[1]- MALDI-TOF-MS of collected fractions[1]HPLC can resolve diol impurities of less than one percent.[1]
Unreacted Starting Materials Incomplete reaction during functionalization steps.Can compete with the desired linker in the conjugation reaction, leading to lower yields and complex mixtures.- HPLC[2][3]- LC-MSHPLC with charged aerosol detection (CAD) can detect non-chromophoric starting materials with high sensitivity.[2]
Side-Reaction Byproducts Undesired chemical transformations during synthesis.May introduce reactive moieties that can lead to off-target modifications of the biomolecule.- LC-MS- NMRDependent on the specific byproduct and analytical method.
Aggregates Self-association of PEG chains.Can affect the solubility and reactivity of the linker.- SEC/GPCDependent on the size of the aggregates and the resolution of the SEC column.

Experimental Protocols

In-Process Monitoring of a PEGylation Reaction by HPLC

This protocol describes a general method for monitoring the progress of a PEGylation reaction, for instance, the reaction of an amine-containing molecule with an NHS-activated PEG linker.[2][3]

Materials:

  • Reaction mixture aliquots at different time points

  • HPLC system with a C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Quenching solution (e.g., Tris buffer)

Procedure:

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a quenching solution to stop the reaction.

  • Dilute the quenched sample with an appropriate solvent to a suitable concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution profile using a UV detector (if the molecule has a chromophore) and/or a charged aerosol detector (CAD) for non-chromophoric species like the PEG linker.[2]

  • Analyze the chromatograms to determine the peak areas of the starting materials, the desired PEGylated product, and any byproducts.

  • Plot the peak areas as a function of time to monitor the reaction kinetics.

Quantification of Diol Impurity in Methoxy-PEG (mPEG) by HPLC

This protocol outlines a method for the detection and quantification of PEG-diol impurity in mPEG samples.[1]

Materials:

  • mPEG sample

  • PEG-diol standard

  • HPLC system with a C18 reversed-phase column

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

Procedure:

  • Prepare a standard solution of the PEG-diol at a known concentration.

  • Prepare a solution of the mPEG sample at a known concentration.

  • Inject the PEG-diol standard to determine its retention time.

  • Inject the mPEG sample.

  • Use a gradient elution to separate the mPEG from the more polar PEG-diol impurity. The diol will typically elute earlier than the corresponding mPEG.

  • Integrate the peak area of the diol impurity in the mPEG sample chromatogram.

  • Quantify the amount of diol impurity by comparing its peak area to the calibration curve generated from the PEG-diol standard.

  • For confirmation, fractions corresponding to the impurity peak can be collected and analyzed by MALDI-TOF-MS.[1]

Alternative Linker Technologies: A Performance Comparison

While PEG has been the gold standard, concerns about potential immunogenicity and non-biodegradability have driven the development of alternative linkers.[4] Polysarcosine (PSar) and polypeptides have emerged as promising alternatives.

FeaturePEG LinkersPolysarcosine (PSar) LinkersPolypeptide Linkers
Structure Repetitive ethylene (B1197577) oxide unitsRepetitive N-methylated glycine (B1666218) units[5][6][7]Sequence of natural or non-natural amino acids
Biocompatibility Generally good, but concerns about anti-PEG antibodies exist.[4]Excellent, considered a "stealth" polymer with low immunogenicity.[5][7]Generally good, especially when using natural amino acid sequences.
Biodegradability Non-biodegradable, which can lead to accumulation.[4]Biodegradable.[5][7]Biodegradable into amino acids.
In Vitro Potency (of ADC) Standard benchmark.Comparable or slightly higher potency in some studies.[5][7]Dependent on the specific amino acid sequence.
In Vivo Tumor Growth Inhibition Effective.Significantly more potent in some mouse models compared to PEG-IFN.[5][7]Can be highly effective, depending on the linker design.
Immunogenicity Can elicit anti-PEG antibodies.[4]Elicits considerably fewer anti-IFN antibodies in mice than PEG-IFN.[5][7]Generally low immunogenicity.

Visualizing Workflows and Logical Relationships

Workflow for In-Process Quality Control of PEG Linker Synthesis

cluster_synthesis Synthesis Stage cluster_qc In-Process Quality Control Start Start PEG Synthesis Reaction Functionalization Reaction Start->Reaction Purification Purification Step Reaction->Purification Crude Product QC1 QC 1: Reaction Monitoring (HPLC, LC-MS) Reaction->QC1 Aliquots Final_Product Final PEG Linker Purification->Final_Product QC2 QC 2: Purity & Impurity Profile (HPLC, GC-MS) Purification->QC2 Purified Fractions QC3 QC 3: Structural Confirmation & PDI (NMR, MS, SEC/GPC) Final_Product->QC3 Final QC QC1->Reaction Optimize Conditions QC2->Purification Pool Pure Fractions

Caption: In-process quality control workflow for PEG linker synthesis.

Decision Tree for Selecting a Bioconjugation Linker

Start Define Application Requirements Q1 Is Biodegradability a Concern? Start->Q1 Q2 Is Potential Immunogenicity a Major Risk? Q1->Q2 No PSar Consider Polysarcosine (PSar) Linker Q1->PSar Yes Q3 Is a 'Stealth' Effect Desired? Q2->Q3 No Q2->PSar Yes PEG Consider PEG Linker Q3->PEG Yes Polypeptide Consider Polypeptide Linker Q3->Polypeptide No PSar->Polypeptide

Caption: Decision tree for selecting a suitable bioconjugation linker.

By implementing a robust analytical strategy throughout the synthesis process, researchers can ensure the production of high-quality, well-defined PEG linkers, ultimately leading to safer and more effective bioconjugates. The choice between PEG and its alternatives should be guided by a thorough evaluation of the specific application's requirements, weighing the well-established benefits of PEG against the potential advantages of newer, biodegradable, and potentially less immunogenic options.

References

The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often overlooked, component of PROTAC design is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of the impact of PEG linker length on PROTAC performance, with a conceptual focus on long-chain linkers, such as those synthesized from building blocks like Fmoc-NH-PEG30-CH2CH2COOH, versus their shorter counterparts.

The Crucial Role of the Linker in PROTAC Function

The linker in a PROTAC molecule is not merely a spacer but plays a pivotal role in determining its overall efficacy.[1][2][3] The length, rigidity, and composition of the linker directly influence several key parameters:

  • Ternary Complex Formation: The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2][4]

  • Degradation Efficiency: The stability of the ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation, often quantified by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[1][5][6]

  • Physicochemical Properties: PEG linkers, in particular, are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which can improve their bioavailability.[6][] However, excessively long PEG chains can increase the polar surface area and reduce cell permeability.[]

The Case for Longer PEG Linkers

While direct comparative data for a PROTAC specifically incorporating a 30-unit PEG linker is not extensively available in the public domain, the trends observed in numerous studies suggest that longer PEG chains can be beneficial in certain contexts. A longer linker could:

  • Provide greater flexibility: This can allow the PROTAC to adopt a more favorable conformation for ternary complex formation, especially with challenging targets or E3 ligases.[8]

  • Span larger distances: For target proteins with deep binding pockets or E3 ligases with less accessible surfaces, a longer linker may be necessary to bridge the two effectively.[1]

However, it is crucial to note that excessively long linkers can also lead to a decrease in potency due to a higher entropic penalty upon binding and the potential for increased off-target effects.[][8] Therefore, the optimal linker length must be determined empirically for each new PROTAC system.[1]

Quantitative Comparison of Degradation Efficiency

The degradation efficiency of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the percentage of the target protein degraded at saturating PROTAC concentrations.[5][6] The following tables summarize a collection of experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Table 1: Comparative efficacy of ERα-targeting PROTACs with different linker lengths.

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

This data reveals that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition in MCF7 breast cancer cells.[2]

Table 2: Degradation potency of TBK1-targeting PROTACs.

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

A 21-atom linker demonstrated the highest potency for degrading TBK1, while linkers shorter than 12 atoms were inactive.[2][8]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment Target_Protein Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation Ubiquitinated_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitinated_Target->Proteasome Recognition

PROTAC-Mediated Protein Degradation Pathway

Western_Blot_Workflow Cell_Culture 1. Cell Culture and PROTAC Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Protein_Transfer Blocking 6. Blocking Protein_Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Data_Analysis 10. Data Analysis (Densitometry) Detection->Data_Analysis

Experimental Workflow for Western Blot Analysis

Experimental Protocols

Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the levels of a target protein following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[5][6]

Ubiquitination Assay by Immunoprecipitation and Western Blot

This protocol is essential for confirming that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.[9]

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a denaturing buffer containing 1% SDS to disrupt protein-protein interactions, followed by dilution in a non-denaturing buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or an anti-ubiquitin antibody overnight at 4°C. Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against ubiquitin and the target protein. An increased smear of high-molecular-weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.[9][10]

References

A Comparative Guide to Fmoc-NH-PEG30-CH2CH2COOH and Alternative Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The judicious selection of a chemical linker is paramount in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall physicochemical properties, pharmacokinetics, and efficacy of the conjugate. This guide provides an objective comparison of the flexible, hydrophilic linker, Fmoc-NH-PEG30-CH2CH2COOH, with two other major classes of linkers: traditional alkyl linkers and conformationally restricted rigid linkers.

Introduction to Linker Classes

This compound (PEG Linker): This linker features a long, flexible polyethylene (B3416737) glycol (PEG) chain. The PEG moiety is well-known for its hydrophilicity, which can impart favorable properties to the resulting conjugate. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for selective deprotection and subsequent conjugation, while the terminal carboxylic acid provides a reactive handle for attachment to another molecule.

Alkyl Linkers: These are typically composed of saturated or unsaturated hydrocarbon chains. Their properties can be tuned by incorporating functional groups like ethers or amides. Alkyl linkers are generally more hydrophobic than PEG linkers and offer significant conformational flexibility.

Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, cyclohexane) or planar aromatic groups to restrict conformational freedom. This rigidity can be advantageous in pre-organizing the molecule into an active conformation, potentially enhancing binding to the target.

Data Presentation: Quantitative Comparison of Linker Properties

The following tables summarize the key performance characteristics of conjugates prepared with PEG, alkyl, and rigid linkers. The data is compiled from various studies and represents general trends observed for each linker class.

Physicochemical Properties This compound Alkyl Linkers (e.g., C8 chain) Rigid Linkers (e.g., piperazine-based)
Aqueous Solubility HighLow to ModerateModerate
Hydrophilicity HighLowModerate
Flexibility HighHighLow
Potential for Aggregation LowHighModerate
Pharmacokinetic and Pharmacodynamic Properties This compound Alkyl Linkers (e.g., C8 chain) Rigid Linkers (e.g., piperazine-based)
Plasma Half-life Generally LongerVariable, can be shorterCan be longer due to metabolic stability
Metabolic Stability ModerateCan be susceptible to oxidationGenerally High
In Vitro Cytotoxicity (IC50) Potency can be slightly reduced with very long linkersGenerally HighHigh, can be enhanced by optimal spacing
Cell Permeability Can be lower for very long chainsGenerally HigherModerate to High

Mandatory Visualization

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Selection Linker Linker Selection (PEG, Alkyl, Rigid) Payload Payload Attachment Linker->Payload Conjugation Bioconjugation Payload->Conjugation Antibody Antibody/ Targeting Moiety Antibody->Conjugation Purification Purification & Characterization Conjugation->Purification Solubility Solubility Assay Purification->Solubility Stability Plasma Stability Assay Purification->Stability Cytotoxicity Cytotoxicity Assay Purification->Cytotoxicity Data Comparative Data Analysis Solubility->Data Stability->Data Cytotoxicity->Data Selection Lead Candidate Selection Data->Selection

Caption: Experimental workflow for the comparison of different linker technologies in ADC development.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.

Aqueous Solubility Assay (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a linker-drug conjugate.

Materials:

  • Linker-drug conjugate (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solutions)

  • 1.5 mL microcentrifuge tubes

  • Thermomixer or shaking incubator

  • Microcentrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a stock solution of the linker-drug conjugate in DMSO at a high concentration (e.g., 10 mM).

  • Add an excess amount of the solid linker-drug conjugate to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL). Alternatively, a small volume of the DMSO stock can be added to the PBS, ensuring the final DMSO concentration is low (<1%) to initiate precipitation.

  • Incubate the tubes in a thermomixer or shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent (e.g., PBS or mobile phase) to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved conjugate.

  • The solubility is reported as the concentration of the conjugate in the saturated solution (e.g., in µg/mL or µM).

In Vitro Plasma Stability Assay

This assay evaluates the stability of an antibody-drug conjugate (ADC) in plasma by measuring the extent of drug deconjugation over time.

Materials:

  • Purified ADC

  • Human, mouse, or rat plasma (citrated)

  • PBS, pH 7.4

  • Incubator at 37°C

  • Sample collection tubes

  • LC-MS/MS system

Procedure:

  • Thaw the plasma at 37°C and centrifuge to remove any cryoprecipitates.

  • Dilute the ADC to a final concentration of, for example, 100 µg/mL in the plasma.

  • Incubate the ADC-plasma mixture at 37°C.

  • At various time points (e.g., 0, 1, 6, 24, 48, and 72 hours), collect aliquots of the mixture.

  • Immediately process the aliquots to precipitate the plasma proteins. This can be achieved by adding a cold organic solvent like acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant, which contains the released (deconjugated) payload, by LC-MS/MS.

  • The stability of the ADC is reported as the percentage of intact ADC remaining at each time point or as the half-life of the conjugate in plasma.

Cellular Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of an ADC on cancer cells.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC)

  • Control cancer cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADCs with different linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADCs in cell culture medium.

  • Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

  • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathways and Logical Relationships

The choice of linker can significantly impact the intracellular trafficking and payload release mechanisms of an ADC, which are critical for its therapeutic effect.

adc_mechanism cluster_linker_effect Linker-Dependent Step ADC ADC in Circulation TumorCell Tumor Cell Binding (Antigen Recognition) ADC->TumorCell Internalization Internalization (Endocytosis) TumorCell->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease DNA_Damage DNA Damage/ Microtubule Disruption PayloadRelease->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Generalized signaling pathway for ADC-mediated cytotoxicity, highlighting payload release as a key linker-dependent step.

Conclusion

The selection of a linker is a critical decision in the design of bioconjugates. The this compound linker, with its long, hydrophilic PEG chain, offers significant advantages in improving the solubility and pharmacokinetic profile of conjugates, particularly those with hydrophobic payloads. However, the flexibility and length of the PEG chain may not be optimal for all applications and can sometimes lead to reduced potency. Alkyl linkers provide a more hydrophobic and flexible option, which can enhance cell permeability, but may also lead to aggregation and faster clearance. Rigid linkers offer the ability to control the conformation of the conjugate, which can be beneficial for target binding and metabolic stability. Ultimately, the optimal linker choice will depend on the specific properties of the targeting moiety, the payload, and the desired therapeutic outcome. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies to identify the most promising candidates for further development.

Navigating the Bioconjugation Landscape: A Guide to Alternatives for Fmoc-NH-PEG30-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates. The widely used Fmoc-NH-PEG30-CH2CH2COOH serves as a valuable tool, but a diverse array of alternatives offers unique advantages in terms of reaction chemistry, stability, and the physicochemical properties of the final conjugate. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the optimal linker for your specific application.

The structure of this compound defines its utility: a fluorenylmethyloxycarbonyl (Fmoc) protecting group for solid-phase synthesis compatibility, a 30-unit polyethylene (B3416737) glycol (PEG) spacer for enhancing solubility and reducing immunogenicity, and a terminal carboxylic acid for conjugation. Alternatives to this linker can be categorized by variations in these three key components: the protecting group, the PEG chain length, and the terminal functional group.

Key Alternatives and Their Impact

The choice of a linker can significantly influence the performance of a bioconjugate. Key considerations include the desired reaction specificity, the stability of the resulting bond, and the overall biophysical properties of the final product, such as its solubility and in vivo half-life.

Protecting Group: Fmoc vs. Boc

The Fmoc group is favored for its base-lability, allowing for mild deprotection conditions that are compatible with a wide range of sensitive biomolecules.[][] The primary alternative is the tert-butoxycarbonyl (Boc) group, which is acid-labile.[][3][4]

Protecting GroupDeprotection ConditionAdvantagesDisadvantages
Fmoc Mildly alkaline (e.g., piperidine)[3]Compatible with acid-sensitive moieties; less harsh on the peptide backbone.[][]Can be unsuitable for base-sensitive molecules.
Boc Strongly acidic (e.g., TFA)[3]Robust and well-established chemistry.Harsh acidic conditions can degrade sensitive biomolecules.[]
PEG Chain Length: The Impact of Size

The length of the PEG spacer plays a crucial role in the bioconjugate's properties. While this compound features a long chain, shorter and even longer PEG linkers are available.

PEG Chain LengthKey Characteristics & Applications
Short (e.g., PEG2-PEG12) Used for compact labeling where minimal steric hindrance is desired.[5] Can be beneficial for receptor-ligand interactions where a constrained linker leads to higher binding affinity.[6]
Long (e.g., PEG24 and above) Preferred for improving the solubility of hydrophobic molecules, extending in vivo circulation time, and reducing immunogenicity.[5][6][7]

Studies have shown that longer PEG chains can significantly increase the in vivo half-life of bioconjugates by increasing their hydrodynamic radius, which reduces renal clearance.[8][9] However, for some applications, an excessively long linker might negatively impact binding affinity due to increased conformational flexibility.[10]

Terminal Functional Group: Tailoring the Reaction Chemistry

The terminal carboxylic acid of this compound is typically activated to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues in proteins). A wide variety of other reactive groups offer alternative conjugation strategies with different specificities and efficiencies.

Functional GroupTarget Residue/MoietyBond FormedKey Features
NHS Ester Primary Amines (e.g., Lysine)AmideOne of the most common bioconjugation chemistries.[11]
Maleimide (B117702) Thiols (e.g., Cysteine)[12]ThioetherHighly selective reaction, forming a stable covalent bond.[12][13]
Azide/Alkyne Alkyne/AzideTriazoleUsed in "click chemistry" (CuAAC or SPAAC) for highly efficient and bioorthogonal ligation.[11][14][15][16]
Thiol Maleimides, other electrophilesThioether, DisulfideEnables conjugation to maleimide-functionalized molecules or disulfide exchange reactions.[11]

The choice of functional group is dictated by the available reactive sites on the biomolecule and the desired stability of the linkage. For instance, maleimide chemistry is ideal for site-specific conjugation to cysteine residues, which are often less abundant than lysine residues.[12] Click chemistry offers a powerful alternative for highly specific and efficient conjugation, even in complex biological mixtures.[11][16]

Advanced Alternatives: Beyond the Basics

Beyond simple modifications of the three core components, more advanced linker technologies offer further possibilities for fine-tuning bioconjugate properties.

  • Branched PEG Linkers: These linkers feature multiple PEG arms extending from a central core, offering a higher payload capacity and superior shielding effects compared to linear PEGs.[5]

  • Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved under specific conditions, such as changes in pH or the presence of specific enzymes, to release the payload at the target site.[17][18]

  • Hydrophilic vs. Hydrophobic Linkers: While PEG linkers are inherently hydrophilic, which generally improves the solubility and pharmacokinetic profile of bioconjugates, hydrophobic linkers like SMCC can be used in specific applications.[8][19] However, hydrophobic linkers can sometimes lead to aggregation, especially with hydrophobic payloads.[19]

  • Biodegradable Linkers: As an alternative to non-biodegradable PEG, recombinant protein-based linkers that are biodegradable have been developed.[20][21]

Experimental Protocols

To facilitate the practical application of these alternatives, detailed experimental protocols for key conjugation reactions are provided below.

Protocol 1: NHS Ester-Amine Coupling

This protocol describes the conjugation of a carboxyl-terminated PEG linker (like this compound) to a primary amine on a protein.

Materials:

  • Carboxyl-terminated PEG linker

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Protein solution in a suitable buffer (e.g., PBS pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Carboxyl Group: Dissolve the carboxyl-terminated PEG linker in an appropriate organic solvent (e.g., DMF or DMSO). Add a molar excess of NHS and EDC and stir at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to Protein: Add the activated PEG-NHS ester solution to the protein solution. The molar ratio of PEG-NHS to protein will depend on the desired degree of labeling. Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.

  • Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Purify the resulting bioconjugate using size-exclusion chromatography to remove excess linker and other reagents.

Protocol 2: Maleimide-Thiol Coupling

This protocol describes the site-specific conjugation of a maleimide-functionalized PEG linker to a thiol group on a protein, often generated by the reduction of disulfide bonds.[6]

Materials:

  • Maleimide-terminated PEG linker

  • Protein with accessible thiol groups (or reduced antibody)

  • Reducing agent (e.g., TCEP) if necessary

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • (Optional) Reduction of Disulfide Bonds: If targeting internal cysteines, treat the protein with a molar excess of a reducing agent like TCEP to expose the thiol groups.[6]

  • Buffer Exchange: Remove the excess reducing agent by buffer exchange into the reaction buffer.

  • Conjugation: Dissolve the maleimide-PEG linker in the reaction buffer and add it to the protein solution. Incubate at room temperature for 1-2 hours.

  • Purification: Purify the bioconjugate using size-exclusion chromatography.

Visualizing the Possibilities

To better understand the relationships and workflows discussed, the following diagrams are provided.

Bioconjugation_Workflow cluster_Linker_Selection Linker Selection cluster_Activation Activation (if needed) cluster_Biomolecule Biomolecule cluster_Conjugation Conjugation Reaction cluster_Purification Purification & Analysis Linker Fmoc-NH-PEG30-COOH or Alternative Activated_Linker e.g., NHS Ester Linker->Activated_Linker e.g., EDC/NHS Conjugation Coupling Activated_Linker->Conjugation Protein Protein/Antibody (with target functional group) Protein->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Analysis Analysis (e.g., SDS-PAGE, MS) Purification->Analysis Bioconjugate Final Bioconjugate Analysis->Bioconjugate

Caption: General workflow for bioconjugation using a PEG linker.

Caption: Key areas of variation for linker alternatives.

By carefully considering the available alternatives to this compound, researchers can optimize their bioconjugation strategies to develop more effective and stable bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

The Pivotal Role of PEG Linker Length in Ternary Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Proteolysis Targeting Chimeras (PROTACs) is intrinsically linked to the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of this interaction. Among various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comprehensive comparison of how PEG linker length impacts ternary complex formation and subsequent protein degradation, supported by experimental data and detailed protocols.

The length of the PEG linker is not merely a spacer but an active contributor to the PROTAC's overall performance.[3][4] An optimal linker length is essential for establishing the correct proximity and orientation between the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation.[1][2] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[5] Therefore, the systematic evaluation of different linker lengths is a crucial step in the development of a potent PROTAC.

Quantitative Comparison of Degradation Efficiency

The degradation efficiency of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of PEG Linker Length on BRD4 Degradation
PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 1PEG1~7>5000<10CRBNH661
PROTAC 2PEG2~10>5000<10CRBNH661
PROTAC 3PEG3~13<500>80CRBNH661
PROTAC 4PEG4~16<500>90CRBNH661
PROTAC 5PEG5~19<500>90CRBNH661

Data synthesized from a representative study on BRD4 degradation.[6]

Table 2: Impact of PEG Linker Length on BTK Degradation
PROTACLinker CompositionLinker Length (PEG units)DC50 (nM)Dmax (%)E3 LigaseCell Line
BTK Degrader 1PEG22>1000~20CRBNRamos
BTK Degrader 2PEG33~100>80CRBNRamos
BTK Degrader 3PEG441-40>90CRBNRamos
BTK Degrader 4PEG551-40>90CRBNRamos

Data synthesized from a study on BTK degraders.[6][7]

Table 3: Impact of Linker Length on TBK1 Degradation
PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)E3 Ligase
TBK1 Degrader 1Alkyl/Ether7No degradation0VHL
TBK1 Degrader 2Alkyl/Ether12Submicromolar>90VHL
TBK1 Degrader 3Alkyl/Ether21396VHL
TBK1 Degrader 4Alkyl/Ether2929276VHL

Data from a study on TBK1 degraders, highlighting the requirement for a minimum linker length.[6]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy.

Western Blotting for Protein Degradation

Objective: To quantify the degradation of a target protein induced by PROTACs.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., MCF7 for ERα, Ramos for BTK) in appropriate well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).[2]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[3]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for both binary and ternary complex formation.[8]

Protocol:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL) onto a sensor chip surface using amine coupling or a capture-based method.[8]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (ka1, kd1) and affinity (KD1).

    • In a separate experiment, inject a series of concentrations of the target protein over a surface with immobilized PROTAC (or vice versa, depending on the experimental setup) to determine the binary binding kinetics (ka2, kd2) and affinity (KD2).

  • Ternary Complex Analysis: Pre-incubate the PROTAC with a saturating concentration of the target protein. Inject this mixture over the immobilized E3 ligase surface. The formation of the ternary complex will result in a further increase in the SPR signal.

  • Data Analysis: Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, and more complex models for ternary interactions) to determine the kinetic parameters. The cooperativity factor (α) can be calculated using the formula: α = KD (binary) / KD (ternary).[8]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[8]

Protocol:

  • Determining Binary Binding Affinities:

    • PROTAC to E3 Ligase (KD1): Place the E3 ligase solution in the ITC cell and the PROTAC solution in the injection syringe. Perform the titration and analyze the data using a one-site binding model to determine KD1.[8]

    • PROTAC to Target Protein (KD2): Place the target protein solution in the ITC cell and the PROTAC solution in the syringe. Perform the titration to determine KD2.[8]

  • Determining Ternary Binding Affinity:

    • Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.

    • Titrate the PROTAC into the pre-formed binary complex.

    • Analyze the data to determine the apparent KD for ternary complex formation (KD,ternary).

  • Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary.[8]

Visualizing the Process

The following diagrams illustrate the key concepts in PROTAC-mediated protein degradation and the experimental workflow for their evaluation.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4, BTK) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Proteolysis

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (Varying PEG Linker Length) Biophysical_Assays Biophysical Assays (SPR, ITC) Synthesis->Biophysical_Assays Cell_Based_Assays Cell-Based Assays (Western Blot, DC50/Dmax) Synthesis->Cell_Based_Assays Data_Analysis Data Analysis and Linker Optimization Biophysical_Assays->Data_Analysis Binding & Cooperativity Data Cell_Based_Assays->Data_Analysis Degradation Data Lead_PROTAC Lead PROTAC Identification Data_Analysis->Lead_PROTAC

Caption: A typical workflow for PROTAC linker optimization.

Conclusion

The length of the PEG linker is a critical parameter in the rational design of potent and effective PROTACs. The provided data and protocols underscore the necessity of a systematic approach to linker optimization. By employing quantitative techniques such as Western blotting, SPR, and ITC, researchers can effectively compare the degradation efficiency and ternary complex formation of different linker constructs. This data-driven approach is essential for identifying the optimal linker length that facilitates stable and productive ternary complex formation, ultimately leading to efficient and selective degradation of the target protein.

References

A Comparative Guide to E3 Ligase Ligands for PROTACs Utilizing a Long-Chain PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate proteins of interest (POIs). A critical design element of any PROTAC is the choice of E3 ubiquitin ligase ligand and the linker connecting it to the POI ligand. This guide provides a comparative analysis of different E3 ligase ligands when used in conjunction with a long-chain, flexible polyethylene (B3416737) glycol (PEG) linker, specifically Fmoc-NH-PEG30-CH2CH2COOH. This analysis is supported by a compilation of experimental data from various studies and detailed protocols for key characterization assays.

The Role of the this compound Linker

The this compound is a PEG-based PROTAC linker.[1][2][3] Its key features include:

  • Fmoc-protected amine: Allows for straightforward solid-phase synthesis of the PROTAC molecule.

  • PEG30 chain: A long and flexible polyethylene glycol chain that provides several advantages:

    • Increased Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the final PROTAC molecule.[4]

    • Favorable Conformation: The length and flexibility can help in achieving a productive ternary complex (POI-PROTAC-E3 ligase) by minimizing steric hindrance.[5]

    • Improved Permeability: PEG linkers can positively influence cell permeability, a crucial factor for PROTAC efficacy.[4]

  • Carboxylic acid terminus: Provides a convenient point of attachment for the POI ligand.

The choice of a long PEG linker is a strategic one in PROTAC design, aimed at spanning the distance between the POI and the E3 ligase to facilitate optimal orientation for ubiquitination.

Comparative Analysis of E3 Ligase Ligands

While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively utilized in PROTAC design due to the availability of well-characterized small molecule ligands.[6] The most prominent among these are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and cellular Inhibitor of Apoptosis Proteins (cIAPs).[6]

The selection of an E3 ligase can significantly impact a PROTAC's degradation potency (DC50), maximal degradation level (Dmax), and cell-type specificity.

Performance Comparison: CRBN vs. VHL

CRBN and VHL are the most widely used E3 ligases in PROTAC development.[] PROTACs utilizing ligands for these two ligases often exhibit high potency. The choice between them can depend on the specific target and desired therapeutic properties.

Target ProteinE3 LigasePROTAC (with PEG linker)DC50DmaxCell Line
BRD4 CRBNdBET64 hours>90%HEK293
BRD4 VHLMZ14 hours>90%HEK293
FLT3 CRBNFLT3-targeting PROTACPotent degradationSignificant degradationAML cell lines
FLT3 VHLFLT3-targeting PROTACPotent degradationSignificant degradationAML cell lines
CRBN VHLTD-16520.4 nM99.6%HEK293T
CRBN VHLTD-15844.5 nM97.1%HEK293T

Key Observations:

  • Potency (DC50): Both CRBN and VHL-based PROTACs can achieve potent degradation of target proteins, often in the nanomolar range.[8][9] The specific potency is highly dependent on the target protein, the specific ligands, and the linker geometry.[8]

  • Efficacy (Dmax): Both classes of PROTACs are capable of inducing near-complete degradation of their targets, with Dmax values frequently exceeding 90%.[8]

  • Cellular Localization: CRBN is primarily located in the nucleus, while VHL is present in both the cytoplasm and the nucleus.[] This can influence the choice of E3 ligase depending on the subcellular location of the target protein.

  • Ligand Properties: CRBN ligands, such as derivatives of thalidomide (B1683933) and pomalidomide, are generally smaller and can contribute to better oral availability. VHL ligands are often peptide-based, which can lead to larger and less cell-permeable PROTACs.[]

MDM2 and cIAP Ligands

MDM2 and cIAPs are other important E3 ligases exploited for PROTAC development, particularly in the context of cancer.

  • MDM2: MDM2 is a key negative regulator of the p53 tumor suppressor.[6][10] PROTACs that recruit MDM2 can have a dual mechanism of action: degradation of the target protein and stabilization of p53.[10] However, MDM2-recruiting PROTACs have been reported to be less effective than those recruiting CRBN and VHL in some cases.[6]

  • cIAPs: Inhibitor of Apoptosis Proteins are often overexpressed in cancer. While early PROTACs successfully utilized cIAP ligands, their use is less common now due to the potential for self-ubiquitination of the ligase, which can lead to inefficient degradation of the intended target.

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_characterization Biophysical & Cellular Characterization cluster_comparison Comparative Analysis synthesis Synthesize PROTAC with Fmoc-NH-PEG30-Linker and E3 Ligand binding Binding Affinity Assays (SPR, ITC) synthesis->binding ternary Ternary Complex Formation (NanoBRET, ITC, SPR) binding->ternary degradation Degradation Assays (Western Blot) ternary->degradation doseresponse Determine DC50 & Dmax degradation->doseresponse compare Compare Performance of Different E3 Ligase Ligands doseresponse->compare

References

The Strategic Role of Long-Chain PEG Linkers in PROTAC Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a key focus for researchers in drug discovery. These heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a target protein for degradation, are critically dependent on the linker that connects the two binding moieties. Among the various linker types, long-chain polyethylene (B3416737) glycol (PEG) linkers, such as Fmoc-NH-PEG30-CH2CH2COOH, are gaining attention for their potential to optimize PROTAC efficacy. This guide provides a comparative analysis of the use of such long-chain PEG linkers in PROTAC development, supported by representative data and detailed experimental protocols.

The Impact of Linker Composition on PROTAC Performance

The linker in a PROTAC molecule is not merely a spacer but a critical determinant of its physicochemical properties and biological activity.[1] The length and composition of the linker influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), cell permeability, and pharmacokinetic profile.[1][2]

PEG linkers, in particular, offer several advantages due to their hydrophilicity and flexibility.[1] They can improve the solubility of the PROTAC molecule, a common challenge in drug development.[3] Furthermore, the flexibility of the PEG chain can allow for the necessary conformational adjustments to facilitate productive ternary complex formation.[4]

Comparison of Linker Types

To illustrate the impact of linker choice on PROTAC performance, the following table summarizes representative data for PROTACs targeting a hypothetical protein of interest (POI), comparing a long-chain PEG linker with other common linker types.

Linker TypeRepresentative LinkerMolecular Weight (Da)cLogPDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
Long-Chain PEG This compound derivative ~20002.525>905.0
Short-Chain PEG PEG4 derivative~12003.875808.2
Alkyl Chain C12 alkyl derivative~11006.51506512.5
Rigid Piperazine Piperazine-based derivative~11504.2100759.0

This table presents synthesized data based on general trends reported in the literature to illustrate the comparative performance. Actual values are target and cell-line dependent.

The data highlights a common trade-off in PROTAC design. While longer PEG chains can improve ternary complex formation, leading to lower DC50 and higher Dmax values, they can also increase molecular weight and potentially reduce cell permeability.[3] Shorter, more rigid linkers may offer better permeability but might not provide the optimal orientation for efficient ubiquitination.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful development and evaluation of PROTACs.

Protocol 1: General Synthesis of a PROTAC using Fmoc-NH-PEG-COOH Linker

This protocol outlines the key steps for coupling a warhead (targeting the protein of interest) and an E3 ligase ligand using a PEG linker with a terminal carboxylic acid.

Step 1: Amide Coupling of Warhead to PEG Linker

  • Dissolve the amine-functionalized warhead (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by flash chromatography.

Step 2: Fmoc Deprotection

  • Dissolve the product from Step 1 in a solution of 20% piperidine (B6355638) in DMF.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Remove the solvent under reduced pressure.

Step 3: Coupling of E3 Ligase Ligand

  • Dissolve the deprotected intermediate from Step 2 (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Perform an aqueous workup and purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to determine the degradation of the target protein after treatment with the PROTAC.[5]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).[6]

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).[5]

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an ECL substrate.[6]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and express it as a percentage of the vehicle-treated control to determine DC50 and Dmax values.[5][6]

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR can be used to measure the binding affinities and kinetics of the PROTAC to its target protein and E3 ligase, as well as the formation of the ternary complex.[7]

  • Immobilization: Immobilize the biotinylated target protein onto a streptavidin-coated sensor chip.

  • Binary Affinity Measurement: Inject varying concentrations of the PROTAC over the sensor surface to determine the binding affinity (KD) to the target protein. In a separate experiment, inject the PROTAC and E3 ligase complex over a blank channel to determine their affinity.

  • Ternary Complex Formation: Co-inject a constant concentration of the E3 ligase with varying concentrations of the PROTAC over the immobilized target protein.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD) for ternary complex formation. A higher affinity for the ternary complex compared to the binary interactions indicates positive cooperativity.[7]

Visualizing Key Processes in PROTAC Development

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation PROTAC_Development_Workflow Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assays Biochemical Assays (Binding Affinity - SPR, ITC) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation - Western Blot, DC50, Dmax) Biochemical_Assays->Cellular_Assays Lead_Optimization Lead Optimization Biochemical_Assays->Lead_Optimization Permeability_Assays Permeability Assays (PAMPA, Caco-2) Cellular_Assays->Permeability_Assays Cellular_Assays->Lead_Optimization Permeability_Assays->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

References

Safety Operating Guide

Proper Disposal of Fmoc-NH-PEG30-CH2CH2COOH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Fmoc-NH-PEG30-CH2CH2COOH, ensuring compliance with standard laboratory safety protocols.

While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS) for similar compounds, it is imperative to handle all laboratory chemicals with caution and to dispose of them in accordance with institutional and local regulations.[1][2][3]

Key Compound Information and Safety Precautions

A summary of the known properties and safety information for Fmoc-NH-PEG-acid compounds is provided in the table below. This data is synthesized from SDSs of structurally related molecules and should be considered as a general guideline.

PropertyData
Physical State Solid (powder)
Stability Stable under recommended storage conditions.[1]
Conditions to Avoid Strong oxidizing agents, high temperatures.[1][2]
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NOx) upon combustion.[1]
Potential Health Effects May cause respiratory tract, skin, and eye irritation. May be harmful if inhaled or swallowed.[1]
First Aid Measures Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Flush with water. Ingestion: Rinse mouth with water.[2][3]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat. Use a dust respirator if generating dust.[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of any laboratory chemical is to prevent its release into the environment.[4] Therefore, direct disposal of this compound down the drain or in regular trash is strictly prohibited.[5]

1. Waste Identification and Segregation:

  • Solid Waste:

    • Unused or expired this compound.

    • Contaminated personal protective equipment (PPE) such as gloves and weighing papers.[4][6]

  • Liquid Waste:

    • Solutions containing dissolved this compound.

    • Solvents used to rinse containers that held the compound.

It is crucial to segregate different waste streams to avoid potentially hazardous reactions.[5][7] For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.[3][5]

2. Waste Containment and Labeling:

  • Solid Waste:

    • Place all solid waste, including contaminated consumables, into a designated, leak-proof container clearly labeled as "Hazardous Waste" or "Chemical Waste".[4][6]

    • The label must include the full chemical name: "this compound" and list any other contaminants.[2]

    • Store the sealed container in a designated hazardous waste accumulation area.[2]

  • Liquid Waste:

    • Collect all liquid waste in a sealed, chemical-resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle).[6][8] Do not fill the container to more than 75-90% of its capacity to allow for vapor expansion.[6][8]

    • Label the container with "Hazardous Waste" and list all chemical constituents, including solvents. For example: "Waste this compound in Dimethylformamide".[2]

    • Store the liquid waste container in a designated area, segregated from incompatible chemicals.[2]

3. Disposal of Empty Containers:

  • An empty container that has held this compound should be triple-rinsed with a suitable solvent.[9]

  • The rinsate must be collected and disposed of as liquid chemical waste.[9]

  • After triple-rinsing, the container's label should be defaced, and it can then be disposed of in the appropriate glass or plastic recycling bin.[1]

4. Final Disposal:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][4]

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound (Solid or in Solution) solid_waste Solid Waste (Unused chemical, contaminated gloves, weighing paper) start->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) start->liquid_waste Liquid solid_container Collect in Labeled Solid Waste Container ('Hazardous Waste', list contents) solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container ('Hazardous Waste', list all contents) liquid_waste->liquid_container storage_area Store in Designated Hazardous Waste Accumulation Area solid_container->storage_area liquid_container->storage_area disposal Arrange for Pickup by Institutional EHS or Licensed Contractor storage_area->disposal

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and regulatory compliance.

References

Essential Safety and Operational Guide for Handling Fmoc-NH-PEG30-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Fmoc-NH-PEG30-CH2CH2COOH. The following procedures are designed to ensure safe laboratory operations and proper disposal of waste materials.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is not classified as a hazardous substance or mixture.[1] However, as a standard laboratory practice when handling any chemical, appropriate personal protective equipment should be worn to minimize exposure and ensure safety. The chemical, physical, and toxicological properties have not been thoroughly investigated.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are preferred.[2] Must be powder-free.[2] Inspect gloves prior to use.
Eye Protection Safety gogglesChemical safety goggles should be worn.[1] In case of splash risk, a face shield may be used in addition to goggles.[3][4]
Body Protection Laboratory coat or gownA disposable gown is preferred over a lab coat.[2] Ensure it is long-sleeved.[3]
Respiratory Protection Dust mask or respiratorRequired when dusts are generated.[5] Use a NIOSH-approved respirator if ventilation is inadequate.
Foot Protection Closed-toe shoesShoes should fully cover the feet.[6]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.[7]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling the compound.[7]

  • Keep the container tightly closed when not in use.[7][8]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[7]

  • Keep the container tightly closed and sealed until ready for use.[8]

  • Recommended storage temperature is typically -20°C.[9]

  • Avoid exposure to high temperatures and strong oxidizing agents.[1]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures immediately.

Spill and Leak Procedures:

  • Small Spills: Use appropriate tools to sweep or scoop up the material and place it into a designated waste container.[5]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Use a shovel to place the material into a convenient waste disposal container.[5][7]

  • Avoid generating dust.

  • Prevent the material from entering drains.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[1][5]
Skin Contact Wash off with soap and plenty of water.[1][5]
Eye Contact Flush eyes with water as a precaution. Remove contact lenses if present and easy to do so.[1][5]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Waste Disposal:

  • Dispose of the chemical waste in accordance with federal, state, and local environmental control regulations.[5]

  • Do not dispose of the chemical down the drain.[10]

  • The material should be placed in a labeled, sealed container for collection by a licensed chemical waste disposal contractor.[8][11] Polyethylene glycol is biodegradable, but it is still important to avoid releasing it into wastewater systems.[11]

Container Disposal:

  • Handle uncleaned containers as you would the product itself.

  • Do not reuse empty containers.[8]

Experimental Workflow

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware react->decontaminate dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe

Caption: General laboratory workflow for handling this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。